2'-Deoxy-N-(3-oxo-1-propenyl)adenosine
Descripción
Propiedades
Fórmula molecular |
C13H15N5O4 |
|---|---|
Peso molecular |
305.29 g/mol |
Nombre IUPAC |
(E)-3-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]prop-2-enal |
InChI |
InChI=1S/C13H15N5O4/c19-3-1-2-14-12-11-13(16-6-15-12)18(7-17-11)10-4-8(21)9(5-20)22-10/h1-3,6-10,20-21H,4-5H2,(H,14,15,16)/b2-1+/t8-,9+,10+/m0/s1 |
Clave InChI |
YCTVDHFYRBOGFS-HFVMFMDWSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N/C=C/C=O)CO)O |
SMILES canónico |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC=CC=O)CO)O |
Origen del producto |
United States |
The Biological Significance of N6-oxopropenyl-2'-deoxyadenosine: A Technical Guide for Researchers
Abstract
N6-oxopropenyl-2'-deoxyadenosine (OxdA), a DNA adduct forged in the crucible of cellular oxidative stress, stands as a significant yet often overlooked player in the landscape of genomic instability. Arising from the reaction of DNA with reactive aldehydes, such as malondialdehyde (MDA) and base propenal, which are byproducts of lipid peroxidation and DNA oxidation, OxdA represents a direct link between oxidative damage and genetic mutations. This in-depth technical guide provides a comprehensive overview of the core biological significance of OxdA for researchers, scientists, and drug development professionals. We will delve into its formation, chemical properties, mutagenic potential, and the intricate cellular mechanisms that contend with this lesion. Furthermore, this guide will explore the analytical methodologies for its detection and its potential implications in human health and disease, particularly in the context of carcinogenesis.
Introduction: The Genesis of an Endogenous DNA Adduct
Cellular metabolism, while essential for life, inevitably generates reactive oxygen species (ROS) that can inflict damage upon vital macromolecules, including DNA.[1] A major consequence of this oxidative onslaught is lipid peroxidation, a chain reaction that degrades lipids and unleashes a torrent of reactive aldehydes.[1] Among these, malondialdehyde (MDA) is a prominent and well-studied genotoxic agent.[2] MDA, along with base propenal formed from DNA peroxidation, reacts with the exocyclic amino group of 2'-deoxyadenosine in the DNA helix to form the N6-oxopropenyl-2'-deoxyadenosine (OxdA) adduct.[1][3] This lesion, while considered a minor product compared to the major MDA-deoxyguanosine adduct (M1dG), possesses unique biological properties that warrant detailed investigation.[1] Understanding the lifecycle of OxdA, from its formation to its cellular fate, is crucial for elucidating the mechanisms of oxidative stress-induced mutagenesis and carcinogenesis.
Formation and Chemical Characteristics of OxdA
The formation of OxdA is a direct consequence of the electrophilic nature of α,β-unsaturated aldehydes reacting with the nucleophilic N6-amino group of deoxyadenosine. This reaction results in a linear, ring-opened adduct, distinguishing it from the cyclic, exocyclic adducts like M1dG.[1]
Diagram: Formation of N6-oxopropenyl-2'-deoxyadenosine (OxdA)
Caption: Formation of OxdA from the reaction of 2'-deoxyadenosine with MDA or base propenal.
The chemical structure of OxdA has been characterized using advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] This method allows for the sensitive and specific detection and quantification of OxdA in DNA samples. The synthesis of OxdA-containing oligonucleotides has been crucial for in vitro studies, enabling a detailed examination of its effects on DNA replication and repair.[1]
Biological Consequences: Mutagenicity and DNA Polymerase Interactions
The presence of OxdA in the DNA template presents a significant challenge to the cellular DNA replication machinery. The biological impact of this adduct is multifaceted, influencing both the fidelity and efficiency of DNA synthesis.
Mutagenic Potential
While OxdA is a product of genotoxic agents, its mutagenic potential appears to be more nuanced compared to other DNA adducts. In vitro studies have shown that translesion synthesis (TLS) polymerases can bypass OxdA.[1][3] Steady-state kinetic analysis has revealed that these polymerases preferentially insert thymine (T) opposite OxdA, albeit less efficiently than opposite an unmodified adenine (A).[3] This suggests a propensity for A→G transitions, although the overall mis-insertion frequency is relatively low.[3] The primary mis-insertion event observed is the incorporation of cytosine (C) opposite the lesion.[3]
Impact on DNA Polymerase Activity
The effect of OxdA on DNA polymerase activity varies depending on the type of polymerase. While some replicative and TLS polymerases can bypass the lesion with only a modest decrease in catalytic activity, the base excision repair (BER) polymerase, human polymerase β (hPol β), is a notable exception.[1][3] Studies have demonstrated that OxdA almost completely blocks the activity of hPol β.[1][3] This inhibition has significant implications for the repair of this lesion and will be discussed in more detail in the subsequent section.
| DNA Polymerase | Effect of OxdA | Primary Nucleotide Insertion | Potential Mutagenic Outcome |
| hPol η (TLS) | Bypass with reduced efficiency | dTTP | A→G transition (minor) |
| hPol κ (TLS) | Bypass with reduced efficiency | dTTP | A→G transition (minor) |
| hPol ι (TLS) | Inserts dNTPs but fails to fully extend | dTTP | Incomplete replication |
| Klenow fragment (E. coli Pol I) | Little effect on bypass | dATP | Error-free bypass |
| hPol β (BER) | Nearly complete blockage of activity | - | Stalled repair |
| Bacteriophage T7 DNA Polymerase | Reduced bypass efficiency | - | - |
Diagram: Interaction of OxdA with DNA Polymerases
Caption: Differential effects of OxdA on various DNA polymerases.
Cellular Repair of OxdA: A Complex Picture
The efficient removal of DNA adducts is paramount for maintaining genomic integrity. The cellular response to OxdA involves the intricate machinery of DNA repair pathways.
The Role of Base Excision Repair (BER)
Given that OxdA is a non-bulky lesion, the Base Excision Repair (BER) pathway would be the primary suspect for its removal. BER is initiated by a DNA glycosylase that recognizes and excises the damaged base. However, the situation with OxdA is not straightforward. As mentioned earlier, the key BER polymerase, hPol β, is strongly inhibited by this adduct.[1][3] This suggests that the canonical BER pathway may be stalled at the polymerase step. It is plausible that other, more specialized DNA glycosylases or alternative BER sub-pathways are involved in the initial recognition and excision of OxdA. Further research is needed to identify the specific enzymes responsible for initiating the repair of this lesion.
Potential Involvement of Other Repair Pathways
While BER is the most likely candidate, the involvement of other repair pathways cannot be entirely ruled out, especially under conditions of high adduct burden or in cells with compromised BER.
-
Nucleotide Excision Repair (NER): This pathway typically handles bulky, helix-distorting lesions. As OxdA is a relatively small adduct, it is less likely to be a primary substrate for NER.
-
Mismatch Repair (MMR): The primary function of MMR is to correct base-base mismatches and small insertions/deletions that arise during DNA replication. While MMR may not directly recognize and excise OxdA, it could potentially be activated if OxdA leads to a mis-incorporation of a nucleotide by a replicative polymerase, creating a mismatch that is then recognized by the MMR machinery.
Analytical Methodologies for OxdA Detection
The accurate detection and quantification of OxdA in biological samples are essential for studying its biological significance and its potential as a biomarker.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for the analysis of DNA adducts, including OxdA.[2] This technique offers high sensitivity and specificity, allowing for the detection of very low levels of the adduct in complex biological matrices like DNA isolated from tissues or cells.
Experimental Protocol: Detection of OxdA by LC-MS/MS
-
DNA Isolation: Isolate high-quality genomic DNA from the biological sample of interest using a standard DNA extraction protocol.
-
DNA Hydrolysis: Enzymatically digest the isolated DNA to its constituent deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
LC Separation: Inject the deoxynucleoside mixture onto a reverse-phase HPLC column. Use a gradient elution program with a mobile phase consisting of an aqueous solvent (e.g., water with a small amount of formic acid) and an organic solvent (e.g., acetonitrile or methanol) to separate the deoxynucleosides.
-
MS/MS Detection: Introduce the eluent from the HPLC into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
MRM Analysis: Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode. Select the specific precursor-to-product ion transitions for both OxdA and an internal standard (e.g., a stable isotope-labeled version of OxdA) for sensitive and specific quantification.
-
OxdA Transition: Monitor the transition from the protonated molecular ion [M+H]+ of OxdA to a characteristic fragment ion.
-
Internal Standard Transition: Monitor a similar transition for the labeled internal standard.
-
-
Quantification: Construct a calibration curve using known amounts of OxdA standard and the internal standard. Calculate the concentration of OxdA in the biological sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Clinical Relevance and Future Perspectives
The formation of OxdA is intrinsically linked to oxidative stress, a pathological condition implicated in a wide range of human diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
OxdA as a Biomarker of Oxidative Stress
The presence of OxdA in cellular DNA serves as a direct measure of oxidative damage. Its quantification in biological samples, such as tissue biopsies or even circulating DNA, could provide a valuable biomarker for assessing the level of oxidative stress in individuals. This information could be used for risk assessment, early diagnosis, and monitoring the efficacy of antioxidant therapies. While the related adduct, 1,N6-ethenodeoxyadenosine (ε-dA), has been explored as a biomarker in liver diseases, further studies are needed to establish a direct correlation between OxdA levels and specific disease states.
Implications in Carcinogenesis
The mutagenic potential of OxdA, although modest, suggests a role in the initiation and progression of cancer. The A→G transitions that can be induced by this adduct are a common type of mutation found in tumor suppressor genes and oncogenes. Furthermore, the ability of OxdA to stall the BER pathway could lead to an accumulation of DNA damage, further contributing to genomic instability, a hallmark of cancer. The formation of DNA-protein cross-links by OxdA adds another layer of complexity to its potential role in carcinogenesis, as these lesions can severely disrupt essential cellular processes like transcription and replication.
Conclusion
N6-oxopropenyl-2'-deoxyadenosine is more than just a molecular scar of oxidative stress; it is an active participant in the narrative of DNA damage and repair. Its ability to modulate the activity of key DNA polymerases, its subtle but significant mutagenic potential, and its intricate relationship with cellular repair pathways underscore its biological importance. As our analytical capabilities to detect and quantify this lesion improve, so too will our understanding of its role in human health and disease. For researchers in the fields of molecular toxicology, cancer biology, and drug development, a deeper appreciation of the biological significance of OxdA will undoubtedly open new avenues for research and the development of novel therapeutic and preventative strategies against diseases rooted in oxidative stress.
References
-
Replication, repair, and translesion polymerase bypass of N⁶-oxopropenyl-2'-deoxyadenosine. PubMed. [Link]
-
Replication, Repair and Translesion Polymerase Bypass of N6-Oxopropenyl-2′-deoxyadenosine. PMC. [Link]
-
DNA Mismatch Repair. PMC. [Link]
-
Characterization of an N6-oxopropenyl-2'-deoxyadenosine adduct in malondialdehyde-modified DNA using liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. [Link]
Sources
- 1. Replication, Repair and Translesion Polymerase Bypass of N6-Oxopropenyl-2′-deoxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative DNA Damage and Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Replication, repair, and translesion polymerase bypass of N⁶-oxopropenyl-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Formation of M1dA from Malondialdehyde and Deoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Malondialdehyde (MDA), a reactive dicarbonyl species, is a significant byproduct of lipid peroxidation and prostaglandin biosynthesis.[1][2] Its high reactivity with biological macromolecules, particularly DNA, poses a considerable genotoxic threat. This guide provides a comprehensive technical overview of the reaction between MDA and deoxyadenosine (dA), leading to the formation of the N6-(3-oxopropenyl)deoxyadenosine (M1dA) adduct. We will delve into the underlying reaction mechanisms, detail robust protocols for its in vitro synthesis and characterization, and discuss its profound biological implications in the context of mutagenesis and carcinogenesis. This document is intended to serve as a critical resource for researchers investigating DNA damage, oxidative stress, and the development of therapeutic interventions targeting these pathways.
Introduction: The Significance of Malondialdehyde and DNA Adducts
Reactive oxygen species (ROS) are endogenously produced during normal cellular metabolism, particularly within the mitochondria.[3] An imbalance leading to an overproduction of ROS results in oxidative stress, a condition implicated in a multitude of disease states. This oxidative environment promotes the peroxidation of polyunsaturated fatty acids in cellular membranes, a process that generates a variety of reactive aldehydes, with malondialdehyde (MDA) being a prominent and well-studied example.[2][4]
MDA's bifunctional electrophilic nature makes it highly reactive towards nucleophilic sites on cellular macromolecules, including DNA. The covalent modification of DNA by chemicals, forming what are known as DNA adducts, is a critical initiating event in chemical carcinogenesis.[5] These adducts can disrupt the normal processes of DNA replication and transcription, leading to mutations if not repaired by the cell's DNA repair machinery.[5]
MDA reacts with several DNA bases, including deoxyguanosine (dG), deoxyadenosine (dA), and deoxycytidine (dC), to form various adducts.[2] The major adduct formed is with deoxyguanosine, known as M1dG.[6] The reaction with deoxyadenosine results in the formation of N6-(3-oxopropenyl)deoxyadenosine, commonly referred to as M1dA.[5][6] While formed in lesser abundance compared to M1dG, the M1dA adduct is a significant biomarker of lipid peroxidation-induced DNA damage and its biological consequences are an active area of research.
The Chemistry of M1dA Formation
The reaction between malondialdehyde and the exocyclic amino group of deoxyadenosine is a nucleophilic addition-elimination reaction. MDA exists in equilibrium with its enol form, β-hydroxyacrolein. The reaction proceeds through the attack of the N6 amino group of deoxyadenosine on one of the carbonyl groups of MDA. This is followed by a dehydration step to form the stable M1dA adduct.
The structure of M1dA is characterized by a 3-oxopropenyl group attached to the N6 position of the adenine base.[6] Unlike the reaction with deoxyguanosine which can lead to a cyclized pyrimidopurinone structure (M1dG), the reaction with deoxyadenosine typically results in this open-chain adduct.[2]
Caption: Reaction pathway for the formation of the M1dA adduct.
In Vitro Synthesis and Characterization of M1dA
The ability to synthesize and purify the M1dA adduct is crucial for its use as an analytical standard and for conducting detailed biological studies. While various synthetic strategies have been developed, a common approach involves the direct reaction of deoxyadenosine with a source of malondialdehyde under controlled conditions.[1]
3.1. Optimized Protocol for M1dA Synthesis
This protocol outlines a general procedure for the synthesis of M1dA. Optimization of reaction conditions, such as temperature, pH, and reactant concentrations, may be necessary to maximize yield.[7]
Materials:
-
2'-Deoxyadenosine
-
Malondialdehyde tetrabutylammonium salt (or freshly prepared MDA from hydrolysis of 1,1,3,3-tetramethoxypropane)
-
Sodium phosphate buffer (pH 7.4)
-
HPLC-grade water and acetonitrile
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Reactant Preparation: Dissolve 2'-deoxyadenosine in sodium phosphate buffer (e.g., 0.1 M, pH 7.4) to a final concentration of 10 mM.
-
MDA Solution: Prepare a fresh solution of malondialdehyde in the same buffer. The molar ratio of MDA to deoxyadenosine is a critical parameter to optimize, with ratios ranging from 2:1 to 10:1 being commonly used.
-
Reaction Incubation: Combine the deoxyadenosine and MDA solutions. Incubate the reaction mixture at 37°C for 24-48 hours. The reaction progress can be monitored by reverse-phase HPLC.
-
Purification:
-
Following incubation, the reaction mixture is typically purified using solid-phase extraction (SPE) to remove excess MDA and other reactants.
-
Further purification to isolate the M1dA adduct is achieved by preparative or semi-preparative reverse-phase HPLC.[8]
-
-
Characterization: The purified product should be characterized to confirm its identity and purity. This is typically achieved using a combination of techniques:
-
UV-Vis Spectroscopy: To determine the absorbance spectrum.
-
Mass Spectrometry (MS): To confirm the molecular weight of the adduct.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.
-
3.2. Analytical Characterization Workflow
The definitive identification and quantification of M1dA in biological samples necessitates robust analytical methodologies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[10][11]
Sources
- 1. A novel synthesis of malondialdehyde adducts of deoxyguanosine, deoxyadenosine, and deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. redalyc.org [redalyc.org]
- 3. Oxidative stress increases M1dG, a major peroxidation-derived DNA adduct, in mitochondrial DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 8. Isolation and Rationale for the Formation of Isomeric Decarbamoylmitomycin C-N6-deoxyadenosine Adducts in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. saudijournals.com [saudijournals.com]
- 10. High-performance liquid chromatography–tandem mass spectrometry in the identification and determination of phase I and phase II drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
discovery of N6-(3-oxo-1-propenyl)-2'-deoxyadenosine in vivo
An In-depth Technical Guide to the In Vivo Discovery and Analysis of N6-(3-oxo-1-propenyl)-2'-deoxyadenosine
Authored by a Senior Application Scientist
Foreword: The Challenge of Endogenous DNA Adducts
In the intricate landscape of molecular biology and drug development, the study of DNA damage provides a critical window into the etiology of various diseases, including cancer and neurodegenerative disorders. While exogenous carcinogens have long been a focal point, there is a growing appreciation for the role of endogenous metabolites in promoting genomic instability. Among the most reactive of these are α,β-unsaturated aldehydes, suchas acrolein, which are pervasive byproducts of oxidative stress and lipid peroxidation.[1][2][3] This guide delves into the discovery and technical analysis of a specific, highly reactive DNA adduct: N6-(3-oxo-1-propenyl)-2'-deoxyadenosine (OPdA). Understanding the formation, detection, and biological consequences of this lesion is paramount for researchers aiming to develop novel therapeutic and preventative strategies.
The Genesis of N6-(3-oxo-1-propenyl)-2'-deoxyadenosine: A Tale of Oxidative Stress
The cellular environment is a constant battleground against oxidative stress, stemming from both metabolic processes and environmental exposures. A key consequence of this is lipid peroxidation, a chain reaction that degrades lipids and produces a cocktail of reactive aldehydes.[4] Acrolein stands out among these for its high reactivity towards cellular nucleophiles, including DNA.[1][5]
While the reaction of acrolein with deoxyguanosine to form 1,N2-propanodeoxyguanosine adducts is well-documented, its interaction with deoxyadenosine is equally significant, leading to the formation of N6-(3-oxo-1-propenyl)-2'-deoxyadenosine (OPdA).[2][6][7] This adduct arises from the Michael addition of the exocyclic N6-amino group of deoxyadenosine to the β-carbon of acrolein.
Diagram: Formation of N6-(3-oxo-1-propenyl)-2'-deoxyadenosine
Caption: Reaction pathway for the formation of OPdA.
The Analytical Imperative: Detecting a Labile Adduct In Vivo
The in vivo detection of OPdA is a significant analytical challenge due to its low abundance and inherent instability. Early methods for DNA adduct detection, such as ³²P-postlabeling, while sensitive, often lack the structural specificity and quantitative accuracy required for unambiguous identification.[6][7] The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revolutionized the field, offering the necessary sensitivity and specificity for the definitive identification and quantification of DNA adducts in biological matrices.[2][8]
Core Principles of the LC-MS/MS Approach
The LC-MS/MS workflow for OPdA analysis is a multi-step process designed to isolate, detect, and quantify the adduct from complex biological samples. The trustworthiness of this protocol lies in its use of an internal standard, typically a stable isotope-labeled version of the analyte, which is introduced at the beginning of the sample preparation to account for any loss during the procedure.[2][8]
Diagram: LC-MS/MS Workflow for OPdA Analysis
Caption: A typical workflow for the analysis of OPdA.
Step-by-Step Experimental Protocol
The following protocol is a synthesis of established methods for the analysis of acrolein-derived DNA adducts, with specific considerations for OPdA.[2][6][8]
Protocol: Quantitative Analysis of OPdA by Isotope Dilution LC-ESI-MS/MS
-
DNA Isolation and Purification:
-
Extract genomic DNA from the tissue or cell sample of interest using a standard phenol-chloroform extraction or a commercial DNA isolation kit.
-
Ensure the removal of RNA by treating the sample with RNase A.
-
The purity and concentration of the DNA should be determined spectrophotometrically (A260/A280 ratio).
-
-
Internal Standard Spiking:
-
Synthesize a stable isotope-labeled internal standard of OPdA (e.g., [¹³C₃,¹⁵N₁]-OPdA).
-
Add a known amount of the internal standard to the purified DNA sample prior to hydrolysis. This is a critical step for accurate quantification.
-
-
Enzymatic Hydrolysis:
-
Digest the DNA to its constituent nucleosides using a cocktail of enzymes. A typical combination includes DNase I, nuclease P1, and alkaline phosphatase.
-
The enzymatic digestion must be carried out under conditions that prevent the artificial formation or degradation of the adduct. The inclusion of antioxidants like glutathione (GSH) can be considered to prevent artifact formation.[7]
-
-
Solid-Phase Extraction (SPE) Enrichment:
-
Enrich the DNA hydrolysate for the OPdA adduct using a C18 SPE cartridge.
-
This step removes the bulk of the unmodified nucleosides, which are present in vast excess and can cause ion suppression in the mass spectrometer.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the enriched nucleosides using a reverse-phase HPLC column (e.g., C18) with a gradient elution, typically using a mixture of water and methanol or acetonitrile with a small amount of formic acid to aid ionization.
-
Mass Spectrometry:
-
Employ a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Utilize Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for detection and quantification. This involves monitoring a specific precursor-to-product ion transition for both the native OPdA and its stable isotope-labeled internal standard.
-
The precursor ion will be the protonated molecule [M+H]⁺ of OPdA, and the product ion will correspond to the protonated adenine base following the neutral loss of the deoxyribose sugar.
-
-
-
Data Analysis and Quantification:
-
Construct a calibration curve using known amounts of the OPdA standard and the internal standard.
-
Quantify the amount of OPdA in the sample by comparing the peak area ratio of the endogenous adduct to the internal standard against the calibration curve.
-
Express the results as the number of adducts per 10⁹ or 10¹⁰ normal nucleosides.
-
Biological Significance and Implications for Drug Development
The presence of OPdA in vivo is not merely an academic curiosity. This adduct is a bulky lesion that can distort the DNA helix, potentially interfering with DNA replication and transcription.[3] Furthermore, OPdA is an electrophilic species itself, capable of reacting with nucleophilic sites on proteins to form DNA-protein cross-links (DPCs).[9] These DPCs are particularly cytotoxic lesions that can stall replication forks and trigger cell death if not repaired.
The lability of OPdA and its propensity to form DPCs pose significant challenges for its detection and characterization.[9] The facile collision-induced dissociation of the adduct can preclude its identification using standard database searching methods in proteomics, necessitating manual data interrogation and specialized analytical approaches.[9]
For drug development professionals, understanding the pathways that lead to the formation of OPdA and the cellular mechanisms that respond to this type of damage can open new avenues for therapeutic intervention. For instance:
-
Antioxidant Therapies: Compounds that reduce lipid peroxidation could lower the endogenous levels of acrolein and subsequently decrease the formation of OPdA.
-
Targeting DNA Repair Pathways: Inhibitors of the repair pathways that process OPdA or the resulting DPCs could be used to sensitize cancer cells to chemotherapy.
-
Biomarker Development: The levels of OPdA in tissues or bodily fluids could serve as a biomarker of oxidative stress and disease risk.
Quantitative Data Summary
While specific quantitative data for OPdA in various tissues is still an emerging area of research, data from related acrolein-deoxyguanosine (Acr-dG) adducts provide a valuable reference point for the expected levels of acrolein-induced DNA damage.
| Tissue Type | Adduct Levels (Acr-dG adducts/10⁹ nucleotides) | Study Population | Reference |
| Human Lung | 16 - 209 | General Population | [6] |
| Human Brain | 2800 - 5100 | Alzheimer's Patients and Controls | [8] |
These values highlight that acrolein-derived DNA adducts are present at detectable levels in human tissues and can be influenced by disease state. It is reasonable to hypothesize that OPdA exists at comparable, albeit likely lower, levels.
Conclusion and Future Directions
The in vivo discovery and analysis of N6-(3-oxo-1-propenyl)-2'-deoxyadenosine represent a significant advancement in our understanding of endogenous DNA damage. The development of highly sensitive and specific LC-MS/MS methods has been instrumental in this progress. As an electrophilic and mutagenic lesion with the potential to form DNA-protein cross-links, OPdA is a critical area of study for researchers in toxicology, carcinogenesis, and neurodegeneration. Future research should focus on elucidating the specific DNA repair pathways that recognize and remove this adduct, further quantifying its levels in various human tissues in both healthy and diseased states, and exploring its utility as a clinical biomarker.
References
-
Zhang, S., Villalta, P. W., Wang, M., & Hecht, S. S. (2007). Detection and Quantitation of Acrolein-Derived 1,N2-Propanodeoxyguanosine Adducts in Human Lung by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Chemical Research in Toxicology, 20(4), 565–571. [Link]
-
Pan, J., Zheng, J., & Goodin, T. H. (2005). Development of a Method for Quantification of Acrolein−Deoxyguanosine Adducts in DNA Using Isotope Dilution-Capillary LC/MS/MS and Its Application to Human Brain Tissue. Analytical Chemistry, 77(18), 5871–5877. [Link]
-
Potts, P. R., & Rokita, S. E. (2006). Mass Spectrometric Methods for the Analysis of Nucleoside-Protein Cross-links: Application to Oxopropenyl-deoxyadenosine. Journal of the American Society for Mass Spectrometry, 17(10), 1435–1446. [Link]
-
Chen, H. J. C., & Chung, F. L. (2006). Detection of the Acrolein-derived Cyclic DNA Adduct by a Quantitative 32P-postlabeling/Solid Phase Extraction/HPLC Method: Blocking its artifact formation by Glutathione. Toxicology and Applied Pharmacology, 216(1), 17-24. [Link]
-
Srivastava, S., et al. (2015). Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease. Toxicological Sciences, 148(1), 4-17. [Link]
-
Wang, H. T., et al. (2012). Detection of the Acrolein-derived Cyclic DNA Adduct by a Quantitative 32P-postlabeling/Solid Phase Extraction/HPLC Method: Blocking its artifact formation by Glutathione. Chemical Research in Toxicology, 25(2), 487-494. [Link]
-
Zhang, S., Villalta, P., Wang, M., & Hecht, S. (2007). Detection and quantitation of acrolein-derived 1,N2-propanodeoxyguanosine adducts in human lung using liquid chromatography-tandem mass spectrometry. Proceedings of the American Association for Cancer Research, 48, 847. [Link]
-
Loureiro, A. P. M., et al. (1998). Formation of 1,N6-etheno-2'-deoxyadenosine adducts by trans,trans-2,4-Decadienal. Chemical Research in Toxicology, 11(9), 1088-1095. [Link]
-
Oduah, E. I. (2021). Acrolein-Induced Epigenetic Modification of DNA Methylation in Rat Kidney Disease Tissue. Digital Scholarship@Texas Southern University. [Link]
-
Grancara, S., et al. (2023). Mutagenicity and Repair of Acrolein Adduct to Cytosine. International Journal of Molecular Sciences, 24(24), 17565. [Link]
-
Tang, M. S., et al. (2011). Acrolein induced DNA damage, mutagenicity and effect on DNA repair. Molecular Nutrition & Food Research, 55(9), 1291-1300. [Link]
-
Finlayson, C. M., et al. (2024). Enzymatic Acrolein Production System and Its Impact on Human Cells. ACS Chemical Biology. [Link]
-
Blair, I. A. (2000). Formation of a substituted 1,N(6)-etheno-2'-deoxyadenosine adduct by lipid hydroperoxide-mediated generation of 4-oxo-2-nonenal. Chemical Research in Toxicology, 13(9), 837-842. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Acrolein induced DNA damage, mutagenicity and effect on DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of a substituted 1,N(6)-etheno-2'-deoxyadenosine adduct by lipid hydroperoxide-mediated generation of 4-oxo-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 6. Detection and Quantitation of Acrolein-Derived 1,N2-Propanodeoxyguanosine Adducts in Human Lung by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of the Acrolein-derived Cyclic DNA Adduct by a Quantitative 32P-postlabeling/Solid Phase Extraction/HPLC Method: Blocking its artifact formation by Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mass Spectrometric Methods for the Analysis of Nucleoside-Protein Cross-links: Application to Oxopropenyl-deoxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Interaction of 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine with DNA Polymerases
Prepared by: Gemini, Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endogenous and environmental aldehydes, such as acrolein, are a constant threat to genomic integrity. Acrolein, a product of lipid peroxidation and a component of tobacco smoke, reacts with DNA bases to form a variety of adducts.[1][2] One such lesion is 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine, a derivative formed from the reaction of acrolein with deoxyadenosine. This guide provides a comprehensive technical overview of this DNA adduct, detailing its biochemical nature and its complex interactions with DNA polymerases. We will explore how this lesion challenges the cellular replication machinery, causing high-fidelity replicative polymerases to stall while being a substrate for specialized, often error-prone, translesion synthesis (TLS) polymerases. This guide synthesizes mechanistic insights with detailed, field-proven experimental protocols to provide researchers with the foundational knowledge and practical tools required to investigate this and similar DNA lesions. Understanding these interactions is critical for elucidating the mechanisms of mutagenesis, carcinogenesis, and for the development of novel therapeutic strategies targeting DNA damage response pathways.
Introduction: The Challenge of Aldehyde-Induced DNA Damage
Cellular DNA is under constant assault from both endogenous metabolic byproducts and exogenous environmental agents.[3][4] Among the most reactive and mutagenic agents are α,β-unsaturated aldehydes like acrolein.[2][5] Acrolein is produced endogenously through lipid peroxidation and is a ubiquitous environmental pollutant found in sources like cigarette smoke and industrial emissions.[1][5] Its high electrophilicity allows it to readily react with nucleophilic centers in cellular macromolecules, including DNA.[6]
The reaction of acrolein with DNA nucleobases results in the formation of exocyclic adducts, which are known to distort the DNA helix and interfere with critical cellular processes like replication.[1][2] This guide focuses on a specific, yet significant, acrolein-derived lesion: 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine . This adduct is formed via a Michael addition of the N6-amine of deoxyadenosine to acrolein. While similar acrolein adducts on guanine (e.g., γ-hydroxy-1,N2-propano-2'-deoxyguanosine, or γ-HOPdG) are well-studied and known to be potent blocks to replicative polymerases[1][5][7], the adenosine adducts also represent a significant challenge to the cell.
If not repaired, these lesions can stall the high-fidelity replicative DNA polymerases (such as Pol δ and Pol ε), leading to replication fork collapse and cell death.[3][5] To overcome this, cells employ a damage tolerance mechanism known as translesion synthesis (TLS), which utilizes specialized, low-fidelity DNA polymerases to replicate past the damage.[4][8] However, this bypass often comes at the cost of reduced fidelity, making it a major source of mutations.[3]
This technical guide provides an in-depth exploration of the biochemical and molecular consequences of 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine. We will examine:
-
The chemical nature of the adduct.
-
The differential response of replicative versus TLS DNA polymerases.
-
The kinetic basis for polymerase stalling and bypass.
-
Detailed, step-by-step protocols for the in vitro study of these interactions.
The insights and methodologies presented herein are designed to empower researchers in toxicology, cancer biology, and drug development to dissect the fundamental mechanisms of DNA damage and repair.
Biochemical Profile of the Adduct
The interaction between a DNA polymerase and a damaged template begins at the chemical level. Understanding the structure of 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine is fundamental to predicting and interpreting its biological consequences.
Chemical Structure:
The adduct is formed when the C3 of acrolein is attacked by the exocyclic N6-amino group of deoxyadenosine. The resulting structure, also referred to as an N6-(oxopropenyl)-2'-deoxyadenosine (OPdA) adduct, retains a reactive aldehyde group.
-
Synonym: (E)-3-((9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)acrylaldehyde[9]
-
Molecular Formula: C13H15N5O4[9]
Unlike the more complex ring-closed, ring-opened equilibrium seen with the γ-HOPdG guanine adduct[1][5], the N6-propenal adenosine adduct exists primarily as a ring-opened structure. This structural feature is critical as it directly influences how the damaged base presents itself within the active site of a DNA polymerase. The adduct is bulkier than a standard adenosine and alters the hydrogen bonding potential in the major groove of the DNA helix.
Interaction with DNA Polymerases: A Tale of Two Systems
The cellular response to encountering an adduct like 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine is a carefully orchestrated process involving distinct classes of DNA polymerases. The fate of the replication fork—and the cell—depends on which polymerase is recruited to the site of damage.
Replicative Polymerases: The Blockade
High-fidelity replicative polymerases, such as those in the B-family (e.g., Pol δ and Pol ε in eukaryotes), are responsible for the vast majority of DNA synthesis. Their active sites are sterically constrained to ensure accurate Watson-Crick base pairing. Consequently, bulky lesions that distort the DNA helix, like acrolein adducts, act as potent blocks to these enzymes.[5][7] The presence of the adduct in the template strand prevents the polymerase from adopting the correct conformation for catalysis, leading to a dramatic decrease in the rate of nucleotide incorporation and ultimately, stalling of the replication fork.
Translesion Synthesis (TLS) Polymerases: The Bypass Specialists
To rescue stalled replication forks, cells switch to specialized TLS polymerases.[3][8] These enzymes, predominantly from the Y-family (e.g., Pol η, Pol ι, Pol κ, and Rev1), are characterized by more open and flexible active sites that can accommodate distorted DNA templates.[4][8] However, this flexibility comes at the price of lower fidelity, even on undamaged templates.
The bypass of an N6-adenosine adduct is a multi-step process that can be dissected into two key events:
-
Nucleotide Insertion: A TLS polymerase incorporates a nucleotide directly opposite the lesion.
-
Extension: A polymerase (either the same TLS polymerase or another one) extends the primer from the newly incorporated nucleotide.
Different TLS polymerases exhibit distinct efficiencies and fidelities when encountering the same lesion. For instance, studies on the related N6-ethenodeoxyadenosine (1,N6-ϵdA) adduct show that human Polymerase η (Pol η) can bypass the lesion but does so in a highly error-prone manner, with a strong preference for inserting purines (A or G) opposite the adduct.[10] This mis-incorporation is a direct source of point mutations. Similarly, while Pol κ may be blocked by some N2-dG acrolein adducts, it can be recruited to extend from a nucleotide inserted by another polymerase like Pol ι, illustrating a "two-polymerase" bypass mechanism.[8]
The specific nucleotide insertion pattern is a "mutational signature" of the adduct and the bypassing polymerase, providing clues to the etiological factors in diseases like cancer.
Experimental Methodologies
Investigating the intricate dance between a DNA lesion and a polymerase requires a robust set of in vitro biochemical assays. This section provides the rationale and detailed protocols for the key experiments used in this field.
Synthesis of Adduct-Containing Oligonucleotides
The foundational tool for these studies is a synthetic oligonucleotide containing a site-specific 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine adduct. A common and effective method is the post-oligomerization modification strategy.
Workflow for Oligonucleotide Preparation
Caption: Cellular response to an acrolein-adenosine adduct.
This logical diagram illustrates the critical decision point at the site of damage. The initial stalling of the high-fidelity polymerase is a signal to recruit the TLS machinery. The specific TLS polymerase recruited (a process influenced by factors like post-translational modifications of PCNA) then determines the mutational outcome. The error-prone nature of this bypass is a major contributor to the mutagenicity of acrolein. [5][6]
Implications in Toxicology and Drug Development
Understanding the interaction between acrolein-derived adducts and DNA polymerases has significant implications:
-
Carcinogenesis: The mutagenic signature of TLS bypass provides a mechanistic link between exposure to aldehydes (like those in tobacco smoke) and the accumulation of cancer-driving mutations.
-
Mitochondrial Toxicity: Mitochondria lack many of the nuclear DNA repair and tolerance pathways, including nucleotide excision repair and specialized TLS polymerases. [1][7]Therefore, adducts like γ-HOPdG and OPdA may persist longer in mtDNA. The sole mitochondrial polymerase, Pol γ, has been shown to bypass these lesions, but in an extremely inefficient and error-prone manner, potentially contributing to mitochondrial dysfunction seen in aging and neurodegenerative diseases. [1][7]* Drug Development: DNA polymerases are targets for antiviral and anticancer therapies. [11]Nucleoside analogs that terminate chain elongation are a cornerstone of this strategy. [11][12]Furthermore, understanding how cancer cells tolerate DNA damage from chemotherapeutic agents can inform the development of inhibitors for TLS polymerases. Such inhibitors could sensitize cancer cells to traditional DNA-damaging drugs by preventing the bypass of therapeutic lesions and forcing the cells into apoptosis.
Conclusion and Future Directions
The 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine adduct serves as a paradigm for how endogenous and environmental DNA damage is processed by the cell. Its interaction with DNA polymerases highlights the fundamental trade-off between genome integrity and damage tolerance. High-fidelity replicative polymerases ensure accurate duplication of the genetic code but are easily thwarted by lesions, while low-fidelity TLS polymerases provide a risky but essential mechanism to complete replication.
Future research will continue to unravel the complexities of this process. Key questions include:
-
What are the precise structural determinants within the polymerase active site that dictate nucleotide insertion fidelity opposite this adduct?
-
How is the choice of which TLS polymerase to use regulated in vivo?
-
Can we develop small molecule inhibitors that specifically block the error-prone bypass of this and other adducts to reduce their mutagenic potential or to enhance chemotherapy?
The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to address these questions, ultimately advancing our understanding of DNA damage and its role in human disease.
References
-
Kasiviswanathan, R., Minko, I. G., Lloyd, R. S., & Copeland, W. C. (2013). Translesion Synthesis Past Acrolein-derived DNA Adducts by Human Mitochondrial DNA Polymerase γ. Journal of Biological Chemistry. Available at: [Link]
-
Sale, J. E., Lehmann, A. R., & Woodgate, R. (2012). Y-family DNA polymerases and translesion synthesis. Nature Reviews Molecular Cell Biology. Available at: [Link]
-
Patel, D. N., & Zhuang, Z. (2013). Kinetic Analysis of the Bypass of a Bulky DNA Lesion Catalyzed by Human Y-family DNA Polymerases. Journal of Biological Chemistry. Available at: [Link]
-
Kurtz, A. J., & Lloyd, R. S. (2017). Replication Bypass of the Acrolein-Mediated Deoxyguanine DNA–Peptide Cross-links by DNA polymerases of the DinB Family. Journal of Biological Chemistry. Available at: [Link]
-
Donahue, R. J., et al. (2018). Structural and Kinetic Analysis of Miscoding Opposite the DNA Adduct 1,N6-Ethenodeoxyadenosine by Human Translesion DNA Polymerase η. Journal of Biological Chemistry. Available at: [Link]
-
Johnson, K. A. (1992). Use of single-turnover kinetics to study bulky adduct bypass by T7 DNA polymerase. Biochemistry. Available at: [Link]
-
Kasiviswanathan, R., et al. (2013). Translesion Synthesis Past Acrolein-derived DNA Adducts by Human Mitochondrial DNA Polymerase. ResearchGate. Available at: [Link]
-
Janik, K., et al. (2023). Mutagenicity and Repair of Acrolein Adduct to Cytosine. International Journal of Molecular Sciences. Available at: [Link]
-
Wang, H. T., et al. (2015). Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease. Toxicological Sciences. Available at: [Link]
-
Sale, J. E. (2013). Translesion DNA Synthesis and Mutagenesis in Eukaryotes. Cold Spring Harbor Perspectives in Biology. Available at: [Link]
-
Nair, D. T., et al. (2008). Protein-template-directed synthesis across an acrolein-derived DNA adduct by yeast Rev1 DNA polymerase. Structure. Available at: [Link]
-
Williams, N. L., et al. (2022). Translesion polymerases and DNA–protein crosslink repair shapes the cellular response to formaldehyde-induced DNA damage in ssDNA. Nucleic Acids Research. Available at: [Link]
-
Shanmugam, G., et al. (2013). Replication, Repair and Translesion Polymerase Bypass of N6-Oxopropenyl-2′-deoxyadenosine. Chemical Research in Toxicology. Available at: [Link]
-
Hsu, G. W., et al. (2004). Observing translesion synthesis of an aromatic amine DNA adduct by a high-fidelity DNA polymerase. Journal of Biological Chemistry. Available at: [Link]
-
Atkinson, M. R., et al. (1967). The Enzymatic Termination of Polydeoxynucleotides by 2',3'-Dideoxyadenosine Triphosphate. Biochemistry. Available at: [Link]
-
Hoshika, S., et al. (2023). Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties. Molecules. Available at: [Link]
-
Atkinson, M. R., et al. (1969). THE ENZYMATIC TERMINATION OF POLYDEOXYNUCLEOTIDES BY 2′,3′-DIDEOXYADENOSINE TRIPHOSPHATE. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Breaker, R. R., Gough, G. R., & Gilham, P. T. (1993). Synthesis and Properties of Adenosine Oligonucleotide Analogues Containing Methylene Groups in Place of Phosphodiester 5'-oxygens. Biochemistry. Available at: [Link]
- Beigelman, L., et al. (2000). Methods for synthesizing nucleoside derivatives. Google Patents.
-
Bege, M., & Borbás, A. (2022). The Medicinal Chemistry of Artificial Nucleic Acids. Encyclopedia.pub. Available at: [Link]
-
Reuven, N., & Livneh, Z. (2013). DNA Polymerases as Therapeutic Targets. Current Medicinal Chemistry. Available at: [Link]
Sources
- 1. Translesion Synthesis Past Acrolein-derived DNA Adducts by Human Mitochondrial DNA Polymerase γ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutagenicity and Repair of Acrolein Adduct to Cytosine [mdpi.com]
- 3. Kinetic Analysis of the Bypass of a Bulky DNA Lesion Catalyzed by Human Y-family DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
- 5. Replication Bypass of the Acrolein-Mediated Deoxyguanine DNA–Peptide Cross-links by DNA polymerases of the DinB Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Translesion DNA Synthesis and Mutagenesis in Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine | 178427-43-5 [sigmaaldrich.com]
- 10. Structural and Kinetic Analysis of Miscoding Opposite the DNA Adduct 1,N6-Ethenodeoxyadenosine by Human Translesion DNA Polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Polymerases as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. THE ENZYMATIC TERMINATION OF POLYDEOXYNUCLEOTIDES BY 2′,3′-DIDEOXYADENOSINE TRIPHOSPHATE - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Base Excision Repair of 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acrolein, a highly reactive α,β-unsaturated aldehyde, is a ubiquitous environmental pollutant and an endogenous product of lipid peroxidation. Its potent electrophilic nature facilitates the formation of various DNA adducts, posing a significant threat to genomic integrity. Among these, 2'-Deoxy-N⁶-(3-oxo-1-propenyl)adenosine (OPdA) is a noteworthy lesion due to its mutagenic potential and association with carcinogenesis. The primary cellular defense against such small, non-helix-distorting base modifications is the Base Excision Repair (BER) pathway. This guide provides a comprehensive technical overview of the molecular mechanisms governing the BER-mediated removal of OPdA. We will dissect the enzymatic cascade, from adduct recognition and excision by specific DNA glycosylases to the final ligation step, offering field-proven insights into the causality behind experimental choices. Furthermore, this document details robust methodologies for studying this repair pathway, including in vitro cleavage assays and cellular damage assessments, to equip researchers and drug development professionals with the critical knowledge required to investigate this crucial aspect of DNA damage and repair.
The Genesis and Biological Impact of OPdA Adducts
Acrolein is an unavoidable consequence of both metabolic processes and environmental exposures, including tobacco smoke and incomplete combustion of organic materials.[1][2][3] Its reaction with the exocyclic amino group (N⁶) of 2'-deoxyadenosine in DNA results in the formation of a propenal-derived adduct, 2'-Deoxy-N⁶-(3-oxo-1-propenyl)adenosine, also referred to as OPdA.[4][5] This lesion is not benign; if left unrepaired, it can disrupt DNA replication and transcription, leading to mutations and contributing to the etiology of diseases such as cancer.[6][7][8] The cellular machinery must therefore efficiently recognize and remove this adduct to maintain genomic stability.
The Base Excision Repair (BER) Pathway: A Stepwise Guide to OPdA Removal
The BER pathway is an elegant and efficient multi-step process that removes damaged bases from the genome.[9][10] It can be broadly categorized into five key stages: recognition and excision of the damaged base, incision of the DNA backbone, processing of the resulting termini, DNA synthesis, and ligation.[11]
Key Enzymes in OPdA Base Excision Repair
| Enzyme Class | Key Mammalian Enzyme | Function in OPdA Repair |
| DNA Glycosylase | Alkyl Adenine DNA Glycosylase (AAG), AlkB Homologs | Recognizes the OPdA adduct and cleaves the N-glycosidic bond, excising the damaged base.[12][13] |
| AP Endonuclease | AP Endonuclease 1 (APE1) | Recognizes the resulting apurinic/apyrimidinic (AP) site and incises the phosphodiester backbone 5' to the lesion.[14][15] |
| DNA Polymerase | Polymerase β (Pol β) | Inserts the correct nucleotide (adenine) into the gap and removes the 5'-deoxyribosephosphate (dRP) moiety. |
| DNA Ligase | DNA Ligase III (LIG3) | Seals the remaining nick in the DNA backbone, completing the repair process. |
Mechanistic Workflow of OPdA Repair
-
Adduct Recognition and Excision: The repair is initiated by a DNA glycosylase that recognizes the OPdA lesion. While multiple glycosylases exist, evidence points towards enzymes like Alkyl Adenine DNA Glycosylase (AAG, also known as MPG) as a primary candidate for recognizing and excising acrolein-derived adenine adducts.[12] AAG functions by flipping the damaged base out of the DNA helix and into its active site, where it catalyzes the hydrolysis of the N-glycosidic bond, releasing the OPdA base and leaving behind an apurinic/apyrimidinic (AP) site.[16][17] It is also important to note the role of direct reversal repair enzymes, such as AlkB dioxygenases, which can repair similar acrolein-derived adducts on other bases and may play a role in adenine adduct repair.[12][18][19]
-
AP Site Incision: The resultant AP site is a cytotoxic and mutagenic intermediate that is promptly recognized by AP Endonuclease 1 (APE1).[14][20] APE1 is the major AP endonuclease in mammalian cells and plays a central, indispensable role in BER.[15][21] It cleaves the phosphodiester backbone immediately 5' to the AP site, generating a 3'-hydroxyl (3'-OH) group and a 5'-deoxyribosephosphate (5'-dRP) terminus.[22] This incision step is critical as it creates the necessary substrate for the subsequent DNA synthesis step.
-
End Processing and DNA Synthesis (Short-Patch BER): For simple base lesions like OPdA, the repair typically proceeds via the short-patch BER sub-pathway. DNA Polymerase β (Pol β), a key player in this process, is recruited to the site. Pol β exhibits two crucial activities: it first inserts the correct nucleotide (dATP) opposite the corresponding thymine in the complementary strand. Then, its dRP-lyase activity removes the 5'-dRP flap created by APE1.
-
Nick Sealing/Ligation: The final step involves DNA Ligase III (LIG3), often in a complex with the scaffold protein XRCC1, which catalyzes the formation of a phosphodiester bond to seal the remaining nick in the DNA backbone.[23] This action restores the integrity of the DNA strand, concluding the repair of the OPdA lesion.
Methodologies for Interrogating OPdA Repair
Validating the mechanistic claims of BER requires robust experimental protocols. The following methodologies provide a framework for the accurate investigation of OPdA repair, from in vitro enzymatic activity to cellular repair capacity.
Protocol 1: In Vitro Oligonucleotide Cleavage Assay
This assay is the gold standard for directly measuring the enzymatic activity of a specific DNA glycosylase or APE1 on a defined DNA lesion.[24] It relies on a synthetic DNA oligonucleotide containing a single, site-specifically placed OPdA adduct.
Workflow Rationale: The core principle is to incubate the OPdA-containing oligonucleotide, which is typically radiolabeled or fluorescently tagged at one end, with a purified enzyme (e.g., AAG or APE1). If the enzyme is active, it will cleave the DNA at the site of the lesion. The resulting smaller DNA fragment can be separated from the full-length substrate by denaturing polyacrylamide gel electrophoresis (PAGE) and quantified.
Step-by-Step Methodology:
-
Oligonucleotide Substrate Preparation:
-
Synthesize a single-stranded DNA oligonucleotide (typically 25-40 bases) containing a 2'-Deoxy-N⁶-(3-oxo-1-propenyl)adenosine phosphoramidite at a specific position.
-
Label the 5'-end of the oligonucleotide using T4 polynucleotide kinase and [γ-³²P]ATP for radioactive detection, or conjugate a fluorophore for fluorescent detection.
-
Anneal the labeled, lesion-containing strand to its complementary unlabeled strand to create a double-stranded substrate. Purify the duplex via native PAGE.
-
-
Enzymatic Reaction:
-
Prepare a reaction buffer optimal for the enzyme being tested (e.g., for AAG: 25 mM HEPES-KOH, pH 7.6, 100 mM KCl, 1 mM DTT, 1 mM EDTA).
-
Incubate a fixed amount of the DNA substrate (e.g., 10 nM) with varying concentrations of the purified BER enzyme at 37°C for a defined time course (e.g., 0, 5, 15, 30 minutes).
-
-
Analysis of Products:
-
Stop the reactions by adding a loading buffer containing formamide and a tracking dye. For glycosylase assays, the product is an AP site, which is alkali-labile. A subsequent treatment with NaOH or piperidine is required to cleave the backbone at the AP site before loading. For APE1 assays, the enzyme directly produces a cleaved product.
-
Separate the reaction products from the full-length substrate using a 15-20% denaturing polyacrylamide gel containing 7M urea.[25]
-
Visualize the gel using a phosphorimager (for ³²P) or a fluorescence scanner.
-
Quantify the percentage of cleaved product relative to the total radioactivity/fluorescence in each lane to determine enzyme kinetics.
-
Protocol 2: Mass Spectrometry for Adduct Identification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the unambiguous identification and quantification of DNA adducts from biological samples.[4]
Step-by-Step Methodology:
-
DNA Isolation: Extract genomic DNA from cells or tissues of interest that have been exposed to acrolein or are suspected of having high endogenous levels.
-
DNA Hydrolysis: Enzymatically digest the DNA to individual deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
LC-MS/MS Analysis:
-
Separate the deoxynucleosides using reverse-phase liquid chromatography.
-
Introduce the separated components into a tandem mass spectrometer.
-
Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect the transition from the parent mass of the OPdA nucleoside to a characteristic fragment ion (e.g., the protonated base).
-
Quantify the adduct by comparing its signal to that of a stable isotope-labeled internal standard. This approach provides high sensitivity and specificity for adduct detection.[5]
-
Protocol 3: Comet Assay for Cellular Repair Capacity
The single-cell gel electrophoresis, or Comet assay, is a versatile method to measure DNA damage and repair in individual cells.[26] The alkaline version of the assay detects single-strand breaks and alkali-labile sites, which are intermediates in the BER pathway.[27]
Step-by-Step Methodology:
-
Cell Treatment and Embedding:
-
Treat the cells of interest with an acrolein source to induce OPdA and other lesions.
-
Embed the cells in low-melting-point agarose on a microscope slide.
-
-
Cell Lysis: Lyse the embedded cells with a high-salt and detergent solution to remove membranes and most proteins, leaving behind the nuclear DNA as a "nucleoid".
-
Enzyme Treatment (Optional Modification): To specifically measure the excision of OPdA, slides can be incubated with purified AAG glycosylase. The enzyme will create additional breaks at the sites of the adducts, increasing the comet tail moment.
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an alkaline buffer (pH > 13) to unwind the DNA.
-
Apply an electric field. DNA fragments and relaxed loops migrate out of the nucleoid, forming a "comet tail". The amount of DNA in the tail is proportional to the number of breaks.
-
-
Visualization and Analysis:
-
Stain the DNA with a fluorescent dye (e.g., SYBR Gold).
-
Visualize using a fluorescence microscope and quantify the comet parameters (e.g., tail length, % DNA in tail) using specialized software. A decrease in the comet tail moment over time after damage induction indicates active DNA repair.
-
Field-Proven Insights & Future Directions
The study of DNA repair is a dynamic field, and understanding the nuances of OPdA repair offers significant opportunities for therapeutic innovation.
-
Causality and Context: The efficiency of BER can be context-dependent. Chromatin structure, the presence of other nearby lesions (clustered damage), and the transcriptional status of the affected gene can all influence the recruitment and activity of BER enzymes. Furthermore, acrolein itself has been shown to inhibit some DNA repair pathways by adducting repair proteins, creating a complex cellular environment where damage induction and repair inhibition occur simultaneously.[7][8][28] This dual effect underscores acrolein's potent carcinogenicity.
-
Interplay with Other Pathways: While BER is the primary pathway for OPdA, it is not the only one. Nucleotide Excision Repair (NER) can also remove bulky adducts, and there may be some overlap.[7][28] The direct reversal of damage by AlkB family dioxygenases also represents a critical defense mechanism against certain acrolein adducts.[19] Understanding this crosstalk is essential for a complete picture of cellular defense strategies.
-
Therapeutic Implications: Many cancer cells exhibit altered DNA repair capacities. For tumors associated with high levels of oxidative stress and lipid peroxidation (and thus high acrolein levels), the BER pathway is critical for survival. Therefore, inhibitors of key BER enzymes, such as APE1 or Pol β, could serve as potent sensitizers to chemotherapy or radiation, particularly in a synthetic lethality approach.[20] Developing specific inhibitors requires a deep understanding of the enzymatic mechanisms detailed in this guide.
References
-
Moccia, F., et al. (2015). Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease. Toxicological Sciences, 143(2), 294-309. [Link]
-
Feng, Z., et al. (2006). Acrolein is a major cigarette-related lung cancer agent: Preferential binding at p53 mutational hotspots and inhibition of DNA repair. Proceedings of the National Academy of Sciences, 103(42), 15404-15409. [Link]
-
Wang, H. T., et al. (2012). Effect of Carcinogenic Acrolein on DNA Repair and Mutagenic Susceptibility. Journal of Biological Chemistry, 287(15), 12379-12386. [Link]
-
Wang, H. T., et al. (2012). Effect of carcinogenic acrolein on DNA repair and mutagenic susceptibility. The Journal of biological chemistry, 287(15), 12379–12386. [Link]
-
Yi, C., et al. (2014). Mechanism of Repair of Acrolein- and Malondialdehyde-Derived Exocyclic Guanine Adducts by the α-Ketoglutarate/Fe(II) Dioxygenase AlkB. Chemical Research in Toxicology, 27(9), 1605-1614. [Link]
-
Lee, H. W., et al. (2014). Acrolein- and 4-Aminobiphenyl-DNA adducts in human bladder mucosa and tumor tissue and their mutagenicity in human urothelial cells. Oncotarget, 5(11), 3560-3573. [Link]
-
Yi, C. (2014). Mechanism of Repair of Acrolein- and Malondialdehyde- Derived Exocyclic Guanine Adducts by the α-Ketoglutarate/Fe(II)-Dependent Dioxygenase AlkB. DSpace@MIT. [Link]
-
Koivisto, P., et al. (2023). Mutagenicity and Repair of Acrolein Adduct to Cytosine. International Journal of Molecular Sciences, 24(24), 17508. [Link]
-
Melo, A. A., et al. (2021). Versatile Cell-Based Assay for Measuring Base Excision Repair of DNA Alkylation Damage. International Journal of Molecular Sciences, 22(5), 2415. [Link]
-
Tretyakova, N. Y., et al. (2014). Mass spectrometric methods for the analysis of nucleoside-protein cross-links: application to oxopropenyl-deoxyadenosine. Journal of the American Society for Mass Spectrometry, 25(1), 137-147. [Link]
-
Sætrom, P., et al. (2017). How are base excision DNA repair pathways deployed in vivo?. F1000Research, 6, 241. [Link]
-
Tretyakova, N. Y., et al. (2014). Mass Spectrometric Methods for the Analysis of Nucleoside-Protein Cross-links: Application to Oxopropenyl-deoxyadenosine. Journal of the American Society for Mass Spectrometry, 25(1), 137-147. [Link]
-
Azqueta, A., & Collins, A. R. (2014). Comet assay to measure DNA repair: approach and applications. Frontiers in Genetics, 5, 288. [Link]
-
Koivisto, P., et al. (2023). Mutagenicity and Repair of Acrolein Adduct to Cytosine. ResearchGate. [Link]
-
S-T, J. (2015). Functional DNA repair capacity assays : a focus on base excision repair. DSpace@MIT. [Link]
-
Markkanen, E., et al. (2020). A Multi-Endpoint Approach to Base Excision Repair Incision Activity Augmented by PARylation and DNA Damage Levels in Mice: Impact of Sex and Age. International Journal of Molecular Sciences, 21(18), 6649. [Link]
-
Jia, L., et al. (2017). A DNA Cleavage Assay Using Synthetic Oligonucleotide Containing a Single Site-Directed Lesion for In Vitro Base Excision Repair Study. Methods in molecular biology (Clifton, N.J.), 1628, 127–141. [Link]
-
Kasiviswanathan, R., et al. (2013). Translesion Synthesis Past Acrolein-derived DNA Adducts by Human Mitochondrial DNA Polymerase γ. Journal of Biological Chemistry, 288(20), 14061-14070. [Link]
-
Tell, G., et al. (2009). The Many Functions of APE1/Ref-1: Not Only a DNA Repair Enzyme. Antioxidants & Redox Signaling, 11(3), 601-619. [Link]
-
Minko, I. G., et al. (2008). Replication Bypass of the Acrolein-Mediated Deoxyguanine DNA–Peptide Cross-links by DNA polymerases of the DinB Family. Nucleic Acids Research, 36(5), 1694-1703. [Link]
-
Li, M., et al. (2013). Oxidative DNA damage is concurrently repaired by base excision repair (BER) and apyrimidinic endonuclease 1 (APE1)‐initiated nonhomologous end joining (NHEJ) in cortical neurons. Journal of Neurochemistry, 124(4), 433-444. [Link]
-
Kasiviswanathan, R., et al. (2013). Translesion synthesis past acrolein-derived DNA adducts by human mitochondrial DNA polymerase γ. The Journal of biological chemistry, 288(20), 14061–14070. [Link]
-
Leon, M. D., et al. (1999). 2'-Deoxyadenosine causes cell death in embryonic chicken sympathetic ganglia and brain. Histochemistry and cell biology, 111(6), 461–472. [Link]
-
NIST. (n.d.). Adenosine, 2'-deoxy-. NIST WebBook. [Link]
-
ResearchGate. (n.d.). Role of Ape1 in DNA repair and redox regulation. [Link]
-
Krokan, H. E., & Bjørås, M. (2013). Base Excision Repair. Cold Spring Harbor Perspectives in Biology, 5(4), a012583. [Link]
-
Kasiviswanathan, R., et al. (2013). Translesion Synthesis Past Acrolein-derived DNA Adducts by Human Mitochondrial DNA Polymerase γ. ResearchGate. [Link]
-
Breaker, R. R., & Joyce, G. F. (1995). A DNA enzyme with N-glycosylase activity. Chemistry & Biology, 2(10), 655-660. [Link]
-
Asaithamby, A., & Chen, D. J. (2009). Distinct Roles of Ape1 Protein, an Enzyme Involved in DNA Repair, in High or Low Linear Energy Transfer Ionizing Radiation-induced Cell Killing. Cancer Research, 69(18), 7298-7305. [Link]
-
David, S. S., et al. (2007). Base Excision Repair of Oxidative DNA Damage. Nature, 447(7147), 941-950. [Link]
-
Raia, P., et al. (2013). DNA-N-glycosylases process novel O-glycosidic sites in DNA. The Journal of biological chemistry, 288(23), 16482–16492. [Link]
-
Li, M., & Wilson, D. M., 3rd. (2022). Knockout and Inhibition of Ape1: Roles of Ape1 in Base Excision DNA Repair and Modulation of Gene Expression. International journal of molecular sciences, 23(18), 10766. [Link]
-
Sidhu, A. (2023). Base Excision Repair: A Review. Biores Scientia. [Link]
-
Wernette, D. P., et al. (2023). Fluorogenic oligonucleotide cleavage probes with a branched linker improve RNA detection. Scientific Reports, 13(1), 1-13. [Link]
-
Raia, P., et al. (2013). DNA-N-Glycosylases Process Novel O-Glycosidic Sites in DNA. The Journal of Biological Chemistry, 288(23), 16482-16492. [Link]
-
Dianov, G. L., & Hübscher, U. (2013). Base excision repair of oxidative DNA damage: from mechanism to disease. DNA Repair, 12(8), 557-563. [Link]
-
Koivisto, P., et al. (2023). Mutagenicity and Repair of Acrolein Adduct to Cytosine. MDPI. [Link]
-
Wilson, D. M., III, & Freudenthal, R. M. (2016). Overview of Base Excision Repair Biochemistry. ResearchGate. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Translesion Synthesis Past Acrolein-derived DNA Adducts by Human Mitochondrial DNA Polymerase γ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translesion synthesis past acrolein-derived DNA adducts by human mitochondrial DNA polymerase γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometric methods for the analysis of nucleoside-protein cross-links: application to oxopropenyl-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass Spectrometric Methods for the Analysis of Nucleoside-Protein Cross-links: Application to Oxopropenyl-deoxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Effect of Carcinogenic Acrolein on DNA Repair and Mutagenic Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acrolein- and 4-Aminobiphenyl-DNA adducts in human bladder mucosa and tumor tissue and their mutagenicity in human urothelial cells | Oncotarget [oncotarget.com]
- 9. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Base Excision Repair: A Review | Biores Scientia [bioresscientia.com]
- 11. researchgate.net [researchgate.net]
- 12. Mutagenicity and Repair of Acrolein Adduct to Cytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA-N-glycosylases process novel O-glycosidic sites in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Many Functions of APE1/Ref-1: Not Only a DNA Repair Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A DNA enzyme with N-glycosylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DNA-N-Glycosylases Process Novel O-Glycosidic Sites in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. dspace.mit.edu [dspace.mit.edu]
- 20. mdpi.com [mdpi.com]
- 21. Distinct Roles of Ape1 Protein, an Enzyme Involved in DNA Repair, in High or Low Linear Energy Transfer Ionizing Radiation-induced Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Oxidative DNA damage is concurrently repaired by base excision repair (BER) and apyrimidinic endonuclease 1 (APE1)‐initiated nonhomologous end joining (NHEJ) in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Base excision repair of oxidative DNA damage: from mechanism to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A DNA Cleavage Assay Using Synthetic Oligonucleotide Containing a Single Site-Directed Lesion for In Vitro Base Excision Repair Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Fluorogenic oligonucleotide cleavage probes with a branched linker improve RNA detection - PMC [pmc.ncbi.nlm.nih.gov]
- 26. How are base excision DNA repair pathways... | F1000Research [f1000research.com]
- 27. Frontiers | Comet assay to measure DNA repair: approach and applications [frontiersin.org]
- 28. Effect of carcinogenic acrolein on DNA repair and mutagenic susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Synthesis of 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine Standard
Abstract
This application note provides a comprehensive, step-by-step protocol for the chemical synthesis of the 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine (also known as N6-(3-oxo-1-propenyl)-2′-deoxyadenosine or OPdA) standard. This document is intended for researchers in drug development, toxicology, and molecular biology who require a high-purity standard of this significant DNA adduct for use in various applications, including as a biomarker for oxidative stress. The synthesis is based on a robust and efficient two-step methodology involving a nucleophilic aromatic substitution followed by periodate oxidation. Detailed procedures for purification via High-Performance Liquid Chromatography (HPLC) and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also provided.
Introduction
2'-Deoxy-N-(3-oxo-1-propenyl)adenosine is a malondialdehyde (MDA) adduct of deoxyadenosine.[1][2] MDA is a naturally occurring product of lipid peroxidation and a biomarker of oxidative stress.[3] The reaction of MDA with DNA leads to the formation of various adducts, including OPdA, which can have mutagenic consequences.[4][5] As such, the availability of a high-purity OPdA standard is crucial for its quantification in biological samples and for in-depth studies of its biological effects.
This guide details a synthetic strategy that offers improved yields and simplified purification compared to earlier methods.[2][4] The core of this synthesis is a two-step process:
-
Nucleophilic Aromatic Substitution: The synthesis commences with the reaction of a commercially available starting material, 6-chloropurine 2'-deoxyriboside, with a synthetic equivalent of malondialdehyde, 4-amino-3-(phenylselenyl)butane-1,2-diol. This step forms the key intermediate, N6-[3,4-Dihydroxy-2-(phenylselenyl)butyl]-2'-deoxyadenosine.
-
Periodate Oxidation: The intermediate is then treated with sodium periodate, which cleaves the diol and eliminates the phenylselenyl group to yield the final product, 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine.
This application note provides a self-contained guide with detailed experimental procedures, purification protocols, characterization data, and safety precautions.
Synthesis Workflow
The overall synthetic workflow is depicted below. The process is designed to be efficient and reproducible in a standard organic chemistry laboratory setting.
Caption: Overall workflow for the synthesis of 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine.
Experimental Protocols
This section provides detailed step-by-step procedures for the synthesis, purification, and characterization of 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine.
Materials and Reagents
| Reagent | Supplier | Grade |
| 6-Chloropurine 2'-deoxyriboside | Major suppliers | ≥98% |
| 4-Amino-3-(phenylselenyl)butane-1,2-diol | See Appendix 1 | As synthesized |
| Dimethyl sulfoxide (DMSO), anhydrous | Major suppliers | ≥99.9% |
| N,N-Diisopropylethylamine (DIPEA) | Major suppliers | ≥99.5% |
| Sodium periodate (NaIO₄) | Major suppliers | ≥99.8% |
| Acetonitrile (ACN), HPLC grade | Major suppliers | HPLC grade |
| Water, HPLC grade | Major suppliers | HPLC grade |
| Ammonium formate | Major suppliers | ≥99% |
| D₂O for NMR | Major suppliers | 99.9 atom % D |
Step 1: Synthesis of N6-[3,4-Dihydroxy-2-(phenylselenyl)butyl]-2'-deoxyadenosine
This procedure details the nucleophilic aromatic substitution reaction to form the key intermediate.
-
In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 6-chloropurine 2'-deoxyriboside (1 equivalent) in anhydrous dimethyl sulfoxide (DMSO).
-
To this solution, add 4-amino-3-(phenylselenyl)butane-1,2-diol (1.5 equivalents).
-
Add N,N-Diisopropylethylamine (DIPEA) (5 equivalents) to the reaction mixture.
-
Stir the reaction mixture at 55 °C for 10 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product is typically purified by HPLC without a work-up.
Step 2: Synthesis of 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine
This procedure describes the oxidative cleavage of the intermediate to yield the final product.
-
Dissolve the purified N6-[3,4-Dihydroxy-2-(phenylselenyl)butyl]-2'-deoxyadenosine intermediate in a mixture of water and a co-solvent like acetonitrile.
-
Cool the solution in an ice bath.
-
Add a solution of sodium periodate (1.1 equivalents) in water dropwise to the cooled solution. A trace amount of acetic acid can be beneficial for this reaction.[4]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by HPLC.
-
Upon completion, the reaction mixture can be directly purified by preparative HPLC.
Purification Protocol: High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is recommended for the purification of the final product.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or wider bore for preparative) |
| Mobile Phase A | 0.1 M Ammonium Formate, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | A linear gradient from 5% to 30% B over 30 minutes is a good starting point for optimization. |
| Flow Rate | 1 mL/min for analytical, adjust for preparative scale. |
| Detection | UV at 260 nm. |
| Injection Volume | Dependent on concentration and column size. |
The fractions containing the pure product are collected, pooled, and lyophilized to obtain the final product as a solid.
Characterization and Expected Results
The identity and purity of the synthesized 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine should be confirmed by NMR and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (500 MHz, D₂O): The spectrum should show characteristic peaks for the deoxyribose moiety, the adenine base, and the 3-oxo-1-propenyl group. Key signals include the anomeric proton (H-1') around 6.3-6.5 ppm, the purine protons (H-2 and H-8) between 8.0-8.5 ppm, and the vinyl protons of the propenyl group.
-
¹³C NMR (125 MHz, D₂O): The carbon spectrum will confirm the presence of all carbon atoms in the molecule.
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) in positive mode is suitable.
-
Calculated m/z for C₁₃H₁₆N₅O₄ [M+H]⁺: 306.1197
-
Found m/z: Should be within 5 ppm of the calculated value.
-
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
Organoselenium Compounds: Selenium compounds are toxic.[6] Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Sodium Periodate: Sodium periodate is a strong oxidizing agent.[1][4][5] It can cause skin and eye irritation. Keep away from combustible materials.
-
Organic Solvents: Handle flammable organic solvents such as acetonitrile and DMSO with care, avoiding ignition sources.
Dispose of all chemical waste in accordance with local regulations.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction or degradation of starting materials. | Ensure all reagents and solvents are anhydrous. Monitor the reaction closely by HPLC to determine the optimal reaction time. |
| Incomplete reaction in Step 2 | Insufficient oxidant or incorrect pH. | Ensure the correct stoichiometry of sodium periodate. The addition of a small amount of acetic acid may be beneficial.[4] |
| Poor separation during HPLC purification | Inappropriate column or mobile phase conditions. | Optimize the HPLC gradient and mobile phase composition. Ensure the column is in good condition. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of the 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine standard. By following these procedures, researchers can produce a high-purity standard essential for the accurate quantification and study of this important DNA adduct. The provided methods for purification and characterization ensure the quality and identity of the final product.
Appendix 1: Synthesis of 4-Amino-3-(phenylselenyl)butane-1,2-diol
The synthesis of the malondialdehyde equivalent, 4-amino-3-(phenylselenyl)butane-1,2-diol, can be achieved from a suitable starting material such as an allylic carbamate through a stereoselective aminohydroxylation process. This often involves the use of potassium osmate in the presence of a chiral ligand. For a detailed procedure, researchers are directed to the primary literature on the synthesis of vicinal amino alcohols.
References
- Marnett, L. J. (2000). Oxyradicals and DNA damage. Carcinogenesis, 21(3), 361-370.
- Shafirovich, V., et al. (2004). A Novel Synthesis of Malondialdehyde Adducts of Deoxyguanosine, Deoxyadenosine, and Deoxycytidine. Chemical Research in Toxicology, 17(2), 143-149.
- Seto, H., et al. (1983). Structure of a new modified nucleoside formed by the reaction of malonaldehyde with calf thymus DNA. Bulletin of the Chemical Society of Japan, 56(6), 1799-1802.
- Del Rio, D., Stewart, A. J., & Pellegrini, N. (2005). A review of recent studies on malondialdehyde as toxic molecule and biological marker of oxidative stress. Nutrition, Metabolism and Cardiovascular Diseases, 15(4), 316-328.
- Stone, K., et al. (1990). “ONE-POT” SYNTHESES OF MALONDIALDEHYDE ADDUCTS OF NUCLEOSIDES. Nucleosides, Nucleotides & Nucleic Acids, 9(6-7), 951-961.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13730, Deoxyadenosine. Retrieved February 20, 2026 from [Link].
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved February 20, 2026, from [Link].
-
Wikipedia. (2023, October 29). Organoselenium chemistry. Retrieved February 20, 2026, from [Link].
-
Organic Syntheses. (n.d.). α,β-DEHYDROGENATION OF β-DICARBONYL COMPOUNDS BY SELENOXIDE ELIMINATION: 2-ACETYL-2-CYCLOHEXEN-1-ONE. Retrieved February 20, 2026, from [Link].
Sources
Application Note: HPLC Analysis of 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine in DNA
Introduction: The Significance of 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine
Endogenous and environmental agents constantly challenge the integrity of DNA. Malondialdehyde (MDA), a natural byproduct of lipid peroxidation and prostaglandin biosynthesis, is a key player in this ongoing assault.[1] MDA is a reactive aldehyde that readily forms covalent adducts with DNA bases, leading to genomic instability. While the major adduct formed is with guanine (M1dG), MDA also reacts with deoxyadenosine to form N6-(3-oxo-1-propenyl)-2′-deoxyadenosine (OPdA), the subject of this guide.[2][3]
The formation of OPdA is a critical biomarker for assessing oxidative stress and is implicated in the molecular mechanisms of mutagenesis and carcinogenesis.[2][3] Its accurate detection and quantification in biological samples are therefore paramount for researchers in toxicology, oncology, and drug development.
The analytical challenge lies in the adduct's low physiological abundance amidst a vast excess of canonical nucleosides. This application note provides a comprehensive, field-tested guide for the robust analysis of OPdA in DNA samples using High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind protocol choices, from high-purity DNA isolation and efficient enzymatic hydrolysis to optimized chromatographic separation and detection, providing a self-validating framework for researchers.
Principle of the Method
The quantitative analysis of OPdA is a multi-stage process designed to isolate the adduct from the complex biological matrix and resolve it for accurate measurement. The core principle relies on the enzymatic hydrolysis of purified genomic DNA into its constituent deoxynucleosides, followed by separation using reversed-phase HPLC.
Causality Behind the Workflow:
-
DNA Isolation: The prerequisite for any adduct analysis is the extraction of high-quality, high-purity genomic DNA. Contaminants such as proteins, RNA, and lipids can interfere with the enzymatic digestion and chromatographic analysis. Protocols must efficiently lyse cells while preserving DNA integrity.[4]
-
Enzymatic Hydrolysis: To analyze the adduct at the nucleoside level, the DNA polymer must be broken down. Enzymatic hydrolysis is the method of choice over acid hydrolysis because it operates under mild physiological conditions, preventing the degradation of labile adducts and the formation of analytical artifacts.[5] A combination of nucleases and phosphatases ensures complete digestion to single nucleosides.[6][7]
-
HPLC Separation: Reversed-phase chromatography separates molecules based on their hydrophobicity. The four canonical deoxynucleosides and the OPdA adduct exhibit different polarities, allowing them to be resolved. A gradient elution, where the mobile phase composition is changed over time, is essential for separating the slightly more non-polar adduct from the highly polar, abundant native deoxynucleosides.
The entire analytical workflow is depicted below.
Caption: Overall experimental workflow for the analysis of the OPdA DNA adduct.
Materials and Reagents
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm particle size)
-
Microcentrifuge
-
Heating block or water bath
-
Spectrophotometer (for DNA quantification)
-
Vortex mixer
-
pH meter
-
Syringe filters (0.22 µm)
Chemicals and Reagents
-
DNA Isolation: Commercial DNA purification kit (recommended) or reagents for manual extraction (Proteinase K, RNase A, Phenol:Chloroform:Isoamyl alcohol).[8][9]
-
Enzymatic Hydrolysis:
-
Nuclease P1 (from Penicillium citrinum)
-
Alkaline Phosphatase (Calf Intestinal or Bacterial)[6]
-
Zinc Chloride (ZnCl₂)
-
Sodium Acetate
-
Tris-HCl
-
-
Standards:
-
2'-Deoxy-N-(3-oxo-1-propenyl)adenosine (OPdA) standard[10]
-
2'-deoxyadenosine (dA), 2'-deoxyguanosine (dG), 2'-deoxycytidine (dC), Thymidine (T)
-
-
HPLC Mobile Phase:
-
Ammonium Acetate (HPLC Grade)
-
Acetonitrile (ACN, HPLC Grade)
-
Methanol (MeOH, HPLC Grade)
-
Ultrapure Water
-
Detailed Experimental Protocols
Protocol 1: Genomic DNA Isolation and Quality Control
High-quality DNA is the foundation of reliable results. The use of a commercial column-based kit is highly recommended for its consistency and efficiency in removing inhibitors.[11][12]
-
Sample Collection: Start with a precisely measured amount of tissue (e.g., 10-20 mg) or a known number of cells (e.g., 1-5 million).
-
Lysis: Follow the manufacturer's protocol for the chosen DNA isolation kit, which typically involves sample lysis with a specialized buffer and digestion with Proteinase K to degrade proteins.[9]
-
RNA Removal: Treat the lysate with RNase A to eliminate RNA, which would otherwise be hydrolyzed into ribonucleosides and interfere with the analysis.
-
Purification: Bind the DNA to the silica column, wash away contaminants, and elute the purified DNA in a low-salt buffer or ultrapure water.
-
Quality Control (Critical Step):
-
Purity: Measure the absorbance at 260, 280, and 230 nm. An A260/A280 ratio of ~1.8 and an A260/A230 ratio of >2.0 indicate high purity, free from protein and solvent contamination.[4]
-
Integrity: Run an aliquot of the DNA on a 1% agarose gel. High molecular weight DNA should appear as a sharp, distinct band, confirming it is not degraded.
-
Quantification: Accurately determine the DNA concentration from the A260 reading (1 OD unit = 50 µg/mL dsDNA).
-
Protocol 2: Enzymatic Hydrolysis of DNA
This protocol efficiently digests DNA into single deoxynucleosides, a necessary step for HPLC analysis.[5][6]
-
Preparation: In a microcentrifuge tube, aliquot 20-50 µg of purified DNA. If the volume is large, carefully dry the sample under vacuum.
-
Reaction Setup: Resuspend the DNA in 100 µL of a solution containing:
-
20 mM Sodium Acetate, pH 5.2
-
10 mM Zinc Chloride
-
-
First Digestion (Nuclease P1): Add 5 units of Nuclease P1. This enzyme cleaves the phosphodiester bonds to yield deoxynucleoside 5'-monophosphates.
-
Incubation: Vortex gently and incubate at 37°C for 2 hours.
-
Second Digestion (Alkaline Phosphatase): Add 10 µL of 100 mM Tris-HCl (pH 8.5) and 5 units of Alkaline Phosphatase. This enzyme removes the phosphate group to yield the final deoxynucleosides.
-
Final Incubation: Continue to incubate at 37°C for an additional 2 hours.
-
Enzyme Inactivation: Stop the reaction by heating at 95°C for 10 minutes or by adding an equal volume of cold acetonitrile.[13]
-
Clarification: Centrifuge the hydrolysate at >12,000 x g for 10 minutes to pellet the denatured enzymes. Transfer the supernatant to an HPLC vial for analysis.
Caption: Formation of the OPdA adduct from the reaction of MDA with deoxyadenosine.
Protocol 3: HPLC Analysis
The following parameters provide a robust starting point for the separation of OPdA from the canonical deoxynucleosides. Optimization may be required depending on the specific HPLC system and column used.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 3 µm) | Provides excellent retention and resolution for polar nucleosides. |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 5.0 | Buffered aqueous phase to ensure reproducible retention times. |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) | Organic modifier to elute less polar compounds. |
| Flow Rate | 0.8 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10-20 µL | Adjust based on sample concentration and instrument sensitivity. |
| Column Temp. | 30°C | Controlled temperature ensures stable retention times. |
| UV Wavelength | 260 nm | A common wavelength for detecting all nucleosides.[14] |
| Gradient Program | Time (min) | % Mobile Phase B |
| 0.0 | 2 | |
| 20.0 | 25 | |
| 22.0 | 90 | |
| 25.0 | 90 | |
| 26.0 | 2 | |
| 35.0 | 2 |
Data Analysis and Quantification
-
Identification: The OPdA peak is identified by comparing its retention time to that of a pure, injected OPdA standard.
-
Calibration: Prepare a series of OPdA standards of known concentrations (e.g., 0.1 to 10 pmol/injection). Inject each standard and generate a calibration curve by plotting the peak area against the concentration.
-
Quantification: Determine the amount of OPdA in the sample by fitting its peak area to the linear regression of the calibration curve.
-
Normalization: To express the adduct level relative to the total DNA, quantify a normal base (e.g., deoxyguanosine) in the same chromatographic run using a separate calibration curve. The final result is typically reported as the number of OPdA adducts per 10⁶ or 10⁹ parent deoxynucleosides.
Trustworthiness and Expert Insights
-
Self-Validation: The protocol's trustworthiness relies on the parallel analysis of standards. The calibration curve validates the instrument's linear response, while the consistent retention time of the standard confirms peak identity.
-
The Gold Standard - Isotope Dilution: For the most accurate and precise quantification, especially at low levels, the use of a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled OPdA) is strongly recommended.[15][16] This standard is spiked into the sample before hydrolysis and corrects for any variability in sample preparation and instrument response. This approach is typically coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Confirmation with Mass Spectrometry: While UV detection is suitable for initial screening, it lacks specificity. Co-eluting compounds can lead to false positives. Unambiguous identification and confirmation of OPdA should always be performed using LC-MS/MS.[12][16][17] The high selectivity of selected reaction monitoring (SRM) in MS/MS provides the highest level of confidence in the results.[17]
References
- PubMed. (n.d.). DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry.
- AACR Journals. (2007, May 1). Detection and quantitation of acrolein-derived 1,N2-propanodeoxyguanosine adducts in human lung using liquid chromatography-tandem mass spectrometry.
- National Institutes of Health. (n.d.). Detection of the Acrolein-derived Cyclic DNA Adduct by a Quantitative 32P-postlabeling/Solid Phase Extraction/HPLC Method: Blocking its artifact formation by Glutathione.
- ACS Publications. (2005, August 18). Development of a Method for Quantification of Acrolein−Deoxyguanosine Adducts in DNA Using Isotope Dilution-Capillary LC/MS/MS and Its Application to Human Brain Tissue.
- Elsevier. (n.d.). Determination of DNA base composition by reversed-phase high-performance liquid chromatography.
- EpigenTek. (2022, April 22). EpiQuik™ One-Step DNA Hydrolysis Kit.
- National Institutes of Health. (n.d.). Detection of acrolein-derived cyclic DNA adducts in human cells by monoclonal antibodies.
- University of South Florida. (n.d.). DNA Extraction Protocol.
- MDPI. (2023, May 6). Determination of 8-OHGua by LC-MS/MS after Acid Hydrolysis of Oxidative Damaged DNA.
- National Institutes of Health. (n.d.). “ONE-POT” SYNTHESES OF MALONDIALDEHYDE ADDUCTS OF NUCLEOSIDES.
- ResearchGate. (n.d.). Structure of exocyclic DNA adducts formed by the reaction of DNA with aldehyde.
- New England Biolabs. (n.d.). Quick Protocol for Extraction and Purification of Genomic DNA.
- IntechOpen. (2025, August 6). Short Term Protocol for the Isolation and Purification of DNA for Molecular Analysis.
- ResearchGate. (2014, November 19). How to process hydrolysed genomic DNA for running in HPLC/MS?
- Scinomics. (2024, March 6). LC MS Method For DNA Adducts Analysis In Cell-Based In-Vitro Samples.
- CymitQuimica. (n.d.). 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine.
- PubMed. (n.d.). Structure of the malondialdehyde deoxyguanosine adduct M1G when placed opposite a two-base deletion in the (CpG)3 frameshift hotspot of the Salmonella typhimurium hisD3052 gene.
- protocols.io. (2022, December 17). Nucleoside analysis with high performance liquid chromatography (HPLC).
Sources
- 1. Structure of the malondialdehyde deoxyguanosine adduct M1G when placed opposite a two-base deletion in the (CpG)3 frameshift hotspot of the Salmonella typhimurium hisD3052 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. “ONE-POT” SYNTHESES OF MALONDIALDEHYDE ADDUCTS OF NUCLEOSIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. analchemres.org [analchemres.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. public.gettysburg.edu [public.gettysburg.edu]
- 9. neb.com [neb.com]
- 10. 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine | CymitQuimica [cymitquimica.com]
- 11. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nebiolab.com [nebiolab.com]
- 13. epigentek.com [epigentek.com]
- 14. protocols.io [protocols.io]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Detection of acrolein-derived cyclic DNA adducts in human cells by monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
experimental protocol for site-specific incorporation of OPdA in oligonucleotides
An In-Depth Guide to the Site-Specific Incorporation of o-Propargyl-d-Adenosine (OPdA) in Oligonucleotides for Advanced Applications
Authored by a Senior Application Scientist
This technical guide provides a comprehensive experimental protocol for the site-specific incorporation of o-propargyl-d-adenosine (OPdA), an alkyne-modified nucleoside, into synthetic oligonucleotides. The introduction of a propargyl group serves as a versatile chemical handle, enabling robust post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This methodology is pivotal for researchers, scientists, and drug development professionals aiming to develop advanced diagnostic probes, therapeutic agents, and sophisticated tools for molecular biology.[4][5]
The ability to introduce specific functionalities at precise locations within an oligonucleotide allows for the creation of conjugates with fluorescent dyes, biotin, peptides, or other reporter molecules without compromising the oligonucleotide's structural integrity or hybridization properties.[1][6] This guide details the entire workflow, from the initial synthesis of the modified phosphoramidite building block to the final purification and characterization of the functionalized oligonucleotide.
Core Principles: Phosphoramidite Synthesis and Click Chemistry
The foundation of this protocol lies in two powerful chemical strategies: solid-phase phosphoramidite synthesis and click chemistry.
-
Phosphoramidite Synthesis : This is the gold-standard method for the automated chemical synthesis of oligonucleotides.[7][8][] The process involves the sequential addition of nucleoside phosphoramidites to a growing chain attached to a solid support.[10][11] The synthesis cycle consists of four key steps:
-
Detritylation: Removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside to expose the 5'-hydroxyl group for the next coupling step.[12]
-
Coupling: Activation of the incoming phosphoramidite (in this case, the OPdA phosphoramidite) and its reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences (shortmers).
-
Oxidation: Conversion of the unstable phosphite triester linkage to a more stable phosphate triester using an oxidizing agent like iodine and water.[8][12]
-
-
Click Chemistry : This refers to a class of reactions that are rapid, high-yielding, and bioorthogonal, meaning they do not interfere with native biological functional groups.[1][3] The most common variant used for oligonucleotide modification is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between the alkyne group on the OPdA and an azide-functionalized molecule of interest.[2][3][13]
Experimental Workflow Overview
The successful incorporation and functionalization of OPdA involves a multi-stage process. This guide provides detailed protocols for each critical phase.
Caption: Overall experimental workflow for OPdA incorporation and functionalization.
Protocol 1: Automated Synthesis of OPdA-Containing Oligonucleotides
This protocol assumes the availability of the OPdA phosphoramidite. While custom phosphoramidite synthesis is a specialized chemical process, many vendors now offer a range of modified nucleoside phosphoramidites, or the synthesis can be outsourced. The key is to ensure the phosphoramidite is of high purity and handled under anhydrous conditions to ensure optimal coupling efficiency.[11]
Materials and Reagents:
-
OPdA Phosphoramidite (dissolved in anhydrous acetonitrile)
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Standard DNA synthesis reagents:
-
Activator (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping Reagents (Cap A and Cap B)
-
Oxidizer (Iodine/water/pyridine)
-
Deblocking Agent (Trichloroacetic acid in dichloromethane)
-
-
Anhydrous Acetonitrile
-
Automated DNA/RNA Synthesizer
Methodology:
-
Synthesizer Preparation: Ensure the DNA synthesizer is clean, dry, and all reagent lines are primed with fresh, anhydrous reagents.
-
Reagent Installation: Install the OPdA phosphoramidite vial on a designated port on the synthesizer. Standard phosphoramidites and ancillary reagents should be in their respective positions.
-
Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer's software, specifying the position for the OPdA incorporation.
-
Synthesis Initiation: Begin the automated synthesis protocol. The synthesizer will execute the iterative four-step cycle (detritylation, coupling, capping, oxidation) for each nucleotide addition.[8][12]
-
Scientist's Note: The coupling time for modified phosphoramidites like OPdA may need to be extended slightly (e.g., from 30 seconds to 2-5 minutes) compared to standard bases to maximize coupling efficiency. This can be adjusted in the synthesis protocol settings.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, transfer the CPG support containing the full-length oligonucleotide to a sealed vial.
-
Add concentrated ammonium hydroxide or a 1:1 mixture of ammonium hydroxide and 40% aqueous methylamine (AMA).
-
Incubate the vial at the recommended temperature and duration (e.g., 8 hours at 55°C for standard protecting groups; conditions may vary). This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and phosphate backbone.[11]
-
-
Product Recovery: After incubation, cool the vial and carefully transfer the supernatant containing the crude oligonucleotide to a new tube. Evaporate the ammonia/AMA solution to dryness using a centrifugal vacuum concentrator.
-
Resuspension: Resuspend the crude oligonucleotide pellet in an appropriate volume of nuclease-free water or a suitable buffer for purification.
Protocol 2: Post-Synthetic Functionalization via Click Chemistry
This protocol describes the conjugation of an azide-containing molecule to the alkyne handle of the OPdA-modified oligonucleotide.
Reaction Principle:
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Materials and Reagents:
-
Alkyne-modified oligonucleotide (from Protocol 1)
-
Azide-functionalized molecule (e.g., fluorescent dye azide, biotin-azide)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 10 mM in water)
-
Sodium Ascorbate solution (freshly prepared, e.g., 50 mM in water)
-
Copper ligand, e.g., Tris(benzyltriazolylmethyl)amine (TBTA) solution (e.g., 10 mM in DMSO)
-
Dimethyl sulfoxide (DMSO)
-
Triethylammonium acetate (TEAA) buffer (e.g., 2 M, pH 7.0)
-
Nuclease-free water
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order. The final reaction volume can be scaled as needed.[1][14]
-
Dissolve the alkyne-modified oligonucleotide in nuclease-free water.
-
Add TEAA buffer to a final concentration of 0.2 M.
-
Add DMSO to a final concentration of 50% (v/v) and vortex.
-
Add the azide stock solution (in DMSO) to a final concentration 1.5 to 5 times the oligonucleotide concentration. Vortex briefly.
-
Scientist's Note: The use of DMSO helps to solubilize both the oligonucleotide and often hydrophobic azide-containing molecules. The TEAA buffer maintains a stable pH for the reaction.
-
-
Catalyst Preparation:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 0.5-1.0 mM. Vortex briefly. Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst from the Cu(II) precursor.
-
Add the Cu-TBTA complex to a final concentration of 0.5 mM. The TBTA ligand stabilizes the Cu(I) oxidation state and improves reaction efficiency.[1]
-
-
Degassing (Optional but Recommended): To prevent re-oxidation of the Cu(I) catalyst by dissolved oxygen, briefly degas the solution by bubbling with an inert gas like argon or nitrogen for 30-60 seconds.[1]
-
Incubation: Seal the tube tightly and incubate the reaction. Typical conditions are room temperature overnight, but incubation at 37-45°C for 2-4 hours can also be effective.
-
Product Precipitation:
-
After incubation, precipitate the labeled oligonucleotide to remove excess reagents. Add at least a 4-fold volume of cold acetone.[1][14]
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 15 minutes to pellet the oligonucleotide.
-
Carefully discard the supernatant. Wash the pellet with 70% ethanol or acetone, centrifuge again, and discard the supernatant.[1]
-
Air-dry the pellet to remove residual solvent.
-
Protocol 3: Purification and Characterization
Rigorous purification and characterization are essential to ensure the final product is suitable for downstream applications.
Purification:
The crude, dried pellet from the click reaction should be resuspended in nuclease-free water and purified.
-
High-Performance Liquid Chromatography (HPLC): Ion-pair reversed-phase HPLC (IP-RP-HPLC) is the most common and effective method for purifying modified oligonucleotides.[15][16] It separates the desired full-length, clicked product from unreacted starting material, truncated sequences, and other impurities based on hydrophobicity and charge.
-
Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can also be used, especially for longer oligonucleotides. The modified product will typically show a mobility shift compared to the starting material, allowing for its isolation from the gel.
Characterization:
The identity and purity of the final product must be confirmed.
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the final conjugated oligonucleotide.[17][18] The observed mass should match the calculated mass of the OPdA-containing sequence plus the mass of the clicked azide moiety.
-
Analytical HPLC: An analytical run on an HPLC system can determine the purity of the final product by measuring the peak area of the desired conjugate relative to any contaminating peaks.[15][19]
Expected Data Summary
| Parameter | Expected Result | Analysis Method |
| OPdA Coupling Efficiency | >98% | Trityl cation monitoring during synthesis |
| Crude Purity (Post-Synthesis) | 70-85% | Analytical HPLC |
| Click Reaction Efficiency | >90% | HPLC peak area analysis |
| Final Purity (Post-Purification) | >95% | Analytical HPLC |
| Identity Confirmation | Observed mass matches calculated mass (± 0.01%) | Mass Spectrometry (ESI-MS) |
References
-
Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. National Center for Biotechnology Information (PMC). [Link]
-
Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. Proceedings of the National Academy of Sciences (PNAS). [Link]
-
Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Oxford Academic. [Link]
-
Manual Oligonucleotide Synthesis Using the Phosphoramidite Method. SpringerLink. [Link]
-
A general method for site-specific incorporation of unnatural amino acids into proteins. PubMed. [Link]
-
On-demand synthesis of phosphoramidites. National Center for Biotechnology Information (PMC). [Link]
-
Unnatural Amino Acids into Proteins/ Protein Engineering. International Research Journal of Modernization in Engineering Technology and Science. [Link]
-
Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. MDPI. [Link]
-
A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience. [Link]
-
Applications of modified oligonucleotides. ATDBio. [Link]
-
The Phosphoramidite Approach for Oligonucleotide Synthesis. ResearchGate. [Link]
-
Synthesis of specifically modified oligonucleotides for application in structural and functional analysis of RNA. PubMed. [Link]
-
Incorporation of synthetic amino acids into proteins at specific sites. RIKEN. [Link]
-
Synthesis of 2'-O-propargyl nucleoside triphosphates for enzymatic oligonucleotide preparation and "click" modification of DNA with Nile red as fluorescent probe. PubMed. [Link]
-
Design and applications of modified oligonucleotides. SciELO. [Link]
-
Site-Specific Radioiodination of Oligonucleotides with a Phenolic Element in a Programmable Approach. MDPI. [Link]
-
Impurity Profiling and Characterization of Therapeutic Oligonucleotides using Nominal Mass Spectrometry on a Single Quadrupole LC-UV-MS system. Shimadzu Scientific Instruments. [Link]
-
Characterization of therapeutic oligonucleotides using liquid chromatography with on-line mass spectrometry detection. PubMed. [Link]
-
Advancements in the characterisation of oligonucleotides by high performance liquid chromatography-mass spectrometry in 2021. University of Southampton ePrints. [Link]
-
Characterization of Therapeutic Oligonucleotides Using Liquid Chromatography with On-line Mass Spectrometry Detection. ResearchGate. [Link]
- RNA-editing oligonucleotides and uses thereof.
-
Synthesis of Modified Oligonucleotides for Site-Directed RNA Editing and Structure-Activity Relationships of RNA Binding Enzymes. eScholarship.org. [Link]
-
Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. GenScript. [Link]
-
A P(V) platform for oligonucleotide synthesis. Science. [Link]
Sources
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. scielo.br [scielo.br]
- 6. Oligonucleotide Applications in Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. twistbioscience.com [twistbioscience.com]
- 8. researchgate.net [researchgate.net]
- 10. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 11. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. mdpi.com [mdpi.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. ssi.shimadzu.com [ssi.shimadzu.com]
- 18. bachem.com [bachem.com]
- 19. Characterization of therapeutic oligonucleotides using liquid chromatography with on-line mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
using 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine to study DNA repair pathways
Application Note: Investigating the Genotoxicity and Repair of 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine (OPdA)
Executive Summary
2'-Deoxy-N-(3-oxo-1-propenyl)adenosine (OPdA , sometimes referred to as M1dA ) is an exocyclic DNA adduct derived from malondialdehyde (MDA) , a major product of lipid peroxidation (LPO) and prostaglandin biosynthesis. While the guanine adduct (M1dG) is more abundant, OPdA represents a distinct class of "ring-opened" electrophilic lesions that challenge genomic stability. Unlike M1dG, which is a cyclic pyrimidopurinone, OPdA presents a reactive aldehyde moiety into the major groove of DNA, potentially forming interstrand cross-links or stalling replication machinery.
This guide details the methodology for studying OPdA, focusing on its site-specific synthesis within oligonucleotides and its interrogation via Translesion Synthesis (TLS) and Nucleotide Excision Repair (NER) assays.
Mechanism of Action & Biological Context[1][2][3][4]
OPdA is formed when MDA (or its reactive equivalent, base propenal) reacts with the
-
Structural Distortion: The bulky 3-oxo-1-propenyl group protrudes from the
position, disrupting Watson-Crick hydrogen bonding. -
Replication Block: The adduct can stall high-fidelity replicative polymerases (Pol
, ), necessitating recruitment of TLS polymerases (e.g., Pol , , ). -
Mutagenicity: If bypassed incorrectly, OPdA can induce
transitions or transversions. -
Repair: Primary removal is hypothesized to be via Nucleotide Excision Repair (NER) due to helix distortion, though direct reversal or BER pathways are less defined for this specific lesion compared to etheno-adducts.
Figure 1: The genesis and fate of the OPdA adduct. Lipid peroxidation generates MDA, which alkylates Adenine.[2] The lesion is processed by NER or bypassed by TLS polymerases.
Protocol A: Site-Specific Synthesis of OPdA-Modified Oligonucleotides
Direct phosphoramidite synthesis of OPdA is challenging due to the instability of the aldehyde group during standard iodine oxidation and ammonia deprotection cycles. The industry standard is a Post-Synthetic Modification (PSM) strategy using a "convertible" nucleoside.
Materials Required
-
Precursor Phosphoramidite: 6-Chloropurine-2'-deoxyriboside (6-Cl-PdR) phosphoramidite (commercially available).
-
Displacement Amine: 3-amino-1,2-propanediol (precursor) or a specialized selenium-based linker (e.g., 1-amino-3-(phenylselenyl)-2-propanol) if available for cleaner elimination.
-
Oxidant: Sodium Periodate (
).[3] -
Purification: HPLC (C18 column), TEAA buffer.
Step-by-Step Protocol
-
Solid-Phase Synthesis:
-
Synthesize the oligonucleotide sequence (e.g., 5'-GCT AGC X GT CC-3') using standard phosphoramidite chemistry.
-
At position X , couple the 6-Chloropurine phosphoramidite.
-
Perform "Trityl-Off" synthesis.
-
Cleavage/Deprotection: Treat CPG with mild base (e.g., 0.05 M
in MeOH) or UltraMild conditions to prevent degradation of the 6-Cl group, though 6-Cl is relatively stable. Crucial: Do not use concentrated ammonia at high heat if avoiding substitution with ammonia (which creates Adenine).
-
-
Nucleophilic Displacement (The Conversion):
-
Dissolve the 6-Cl-Pu oligonucleotide in DMSO/water.
-
Add excess 3-amino-1,2-propanediol (or specific amine precursor).
-
Incubate at 60°C for 4-6 hours. The amine displaces the chloride at the C6 position, forming an
-alkylated adenine intermediate (dihydroxy-propyl-adenine). -
Purify this intermediate via HPLC to remove excess amine.
-
-
Oxidation to OPdA (The Unmasking):
-
Dissolve the intermediate oligo in 0.5% acetic acid or sodium phosphate buffer (pH 6.0).
-
Add Sodium Periodate (
) (20 mM final concentration). -
Incubate at Room Temperature for 1-2 hours.
-
Mechanism:[3][4][2][1][5][6] Periodate cleaves the vicinal diol to an aldehyde. Spontaneous
-elimination (facilitated by the exocyclic amine resonance) generates the -unsaturated aldehyde (3-oxo-1-propenyl) group. -
Note: If using the phenyl-selenide precursor (Marnett method), the oxidation step converts selenide to selenoxide, which eliminates rapidly to form the double bond.
-
-
Final Purification:
-
Purify the final OPdA-modified oligonucleotide by RP-HPLC using a gradient of Acetonitrile in 0.1 M Triethylammonium Acetate (TEAA, pH 7.0).
-
Validation: ESI-MS is mandatory. OPdA adds a mass of +54 Da relative to unmodified Adenine (Adduct
addition).
-
Protocol B: Translesion Synthesis (TLS) Assay
This assay determines if specific DNA polymerases can bypass the OPdA lesion and with what fidelity.
Experimental Design
-
Template: 20-30mer oligonucleotide containing site-specific OPdA (from Protocol A).
-
Primer: 5'-
or FAM-labeled primer annealed 5-10 bases upstream of the lesion ("Running Start") or immediately adjacent ("Standing Start"). -
Enzymes: Human Pol
, Pol , Pol , or Pol (control).
Workflow
-
Annealing:
-
Mix Primer and Template (1:1.5 ratio) in annealing buffer (10 mM Tris-HCl, 50 mM NaCl). Heat to 95°C for 5 min, cool slowly to RT.
-
-
Reaction Setup:
-
Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM
, 1 mM DTT, 100 g/mL BSA. -
dNTPs: 100
M each (dATP, dCTP, dGTP, dTTP). -
Enzyme: Add polymerase (0.1 - 10 nM).
-
-
Incubation:
-
Incubate at 37°C for defined timepoints (e.g., 5, 10, 30 min).
-
-
Quenching:
-
Stop reaction with 2x Loading Dye (95% Formamide, 20 mM EDTA).
-
-
Analysis:
-
Run on 20% Denaturing Polyacrylamide Gel (PAGE) with 7M Urea.
-
Visualize via PhosphorImaging or Fluorescence Scanner.
-
Data Interpretation
-
Stalling: Accumulation of bands at position
(before the adduct). -
Bypass: Bands extending beyond the adduct site.
-
Fidelity: Excise full-length products and sequence, or use "Single Nucleotide Incorporation" assays (only adding dATP, dGTP, etc., individually) to see which base is inserted opposite OPdA. Expectation: OPdA is promiscuous; Pol
may insert dC or dT.
Protocol C: Nucleotide Excision Repair (NER) Incision Assay
To determine if the bulky OPdA adduct triggers the global genome repair machinery.
Materials
-
Substrate: 140 bp duplex DNA containing central OPdA (created by ligation of the modified oligo into a larger plasmid or PCR scaffold).
-
Source: HeLa Nuclear Extract (commercially available or prepared) or purified UvrABC complex (prokaryotic model).
-
Label: 5'-
internal label on the damaged strand.
Workflow
-
Reaction Mix:
-
DNA Substrate (~10 fmol).
-
Nuclear Extract (5-10
g protein). -
Buffer: 45 mM HEPES-KOH, 70 mM KCl, 7.5 mM
, 1 mM DTT, 2 mM ATP (ATP is critical for NER helicases XPB/XPD).
-
-
Incubation:
-
30°C for 45-90 minutes.
-
-
Protein Digestion:
-
Add Proteinase K/SDS to stop reaction and digest bound proteins.
-
-
Extraction:
-
Phenol/Chloroform extraction followed by Ethanol precipitation.
-
-
Visualization:
-
Denaturing PAGE.[7]
-
Result: Successful NER generates a specific excised fragment (~24-32 nucleotides in humans, ~12-13 nt in bacteria) containing the adduct.
-
Visualization of Experimental Workflow
Figure 2: Experimental workflow for synthesizing OPdA-modified DNA and testing repair/bypass efficiency.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Solution |
| Low Yield of OPdA | Incomplete oxidation of diol intermediate. | Freshly prepare |
| Multiple Bands in PAGE | Incomplete amine displacement or degradation. | Increase incubation time with amine; ensure 6-Cl-Pu oligo was not exposed to strong ammonia. |
| No Extension in TLS | Enzyme "dead" or adduct blocks completely. | Use "Running Start" to verify enzyme activity upstream; Titrate enzyme concentration; Try Pol |
| Adduct Instability | Aldehyde group reacting with buffer amines. | Avoid Tris buffer in storage (use Phosphate or Water); Store at -80°C; Avoid repeated freeze-thaw. |
References
-
Marnett, L. J. (1999). Lipid peroxidation-DNA damage by malondialdehyde.[4][1][8] Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 424(1-2), 83-95. Link
-
VanderVeen, L. A., Hashim, M. F., & Marnett, L. J. (2001). Reversal of the malondialdehyde-DNA adduct to a reactive electrophile. Chemical Research in Toxicology, 14(3), 267-272. Link
-
Seneviratne, U., et al. (2010). Synthesis of DNA Oligodeoxynucleotides Containing Site-Specific 1,3-Butadiene-Deoxyadenosine Lesions.[9] Current Protocols in Nucleic Acid Chemistry, 4.39.1–4.39.22. Link
-
Mincek, M., et al. (2021). Sequence Dependent Repair of 1,N6-Ethenoadenine by DNA Repair Enzymes. Molecules, 26(17), 5285. Link
-
Guengerich, F. P., et al. (2010). Polymerase bypass of exocyclic DNA adducts. Chemical Research in Toxicology, 23(11), 1675-1688. Link
Sources
- 1. “ONE-POT” SYNTHESES OF MALONDIALDEHYDE ADDUCTS OF NUCLEOSIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Site-specific synthesis of oligonucleotides containing malondialdehyde adducts of deoxyguanosine and deoxyadenosine via a post-synthetic modification strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA damage by lipid peroxidation products: implications in cancer, inflammation and autoimmunity [aimspress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of DNA Oligodeoxynucleotides Containing Site-Specific 1,3-Butadiene- Deoxyadenosine Lesions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Incorporation of 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine Phosphoramidite
This Application Note is designed for organic chemists, chemical biologists, and drug development professionals focusing on DNA damage, repair mechanisms, and mutagenesis. It details the synthesis of the
Introduction & Chemical Context
The modified nucleoside 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine is chemically synonymous with the ring-opened form of the
Why This Molecule Matters
-
Mutagenicity:
is highly mutagenic, inducing transitions and transversions. -
Structural Equilibrium: The adduct exists in an equilibrium between the cyclic pyrimidopurinone (
) and the ring-opened -(3-oxo-1-propenyl) form. The cyclic form is generally the stable species isolated during phosphoramidite synthesis, while the ring-opened aldehyde is the reactive electrophile often responsible for crosslinking. -
Synthetic Challenge: The exocyclic ring is base-labile. Standard oligonucleotide deprotection (conc.
, ) destroys the adduct, converting it back to adenine or degrading the aldehyde handle. Therefore, this protocol utilizes UltraMild chemistry.[1]
Chemical Synthesis of the Phosphoramidite
Target Molecule: 5'-O-(4,4'-Dimethoxytrityl)-N6-(3-oxo-1-propenyl)-2'-deoxyadenosine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.
(Note: The synthesis targets the cyclic
Phase A: Preparation of the Nucleoside
Reagents: 2'-Deoxyadenosine (dA), 1,1,3,3-Tetraethoxypropane (TEP), Hydrochloric acid (HCl), Methanol (MeOH).
-
Generation of MDA: Hydrolyze 1,1,3,3-tetraethoxypropane (TEP) by treating with 1 M HCl at room temperature for 1 hour to generate malondialdehyde (MDA) in situ.
-
Coupling: Dissolve 2'-deoxyadenosine (dA) in 50 mM HCl (pH ~2). Add the MDA solution (approx. 1.5 equivalents).[1][2]
-
Reaction: Stir at
for 48–72 hours. The reaction forms the fluorescent pyrimidopurinone ring. -
Neutralization & Isolation: Neutralize with NaOH to pH 7.0. Evaporate solvent.
-
Purification: Purify via reverse-phase HPLC (C18 column) using a gradient of Acetonitrile in 50 mM Triethylammonium Acetate (TEAA) buffer.
-
Validation: ESI-MS
. UV nm (characteristic of the etheno/pyrimido ring).
-
Phase B: 5'-Dimethoxytritylation
Reagents:
-
Drying: Co-evaporate
with anhydrous pyridine ( ) to remove moisture. -
Reaction: Resuspend in anhydrous pyridine. Add DMT-Cl (1.2 eq) portion-wise at
. -
Monitoring: Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (DCM:MeOH 9:1). The product will appear as a UV-active, orange-staining (with
) spot. -
Workup: Quench with MeOH. Partition between DCM and saturated
. Dry organic layer over .[3] -
Purification: Flash chromatography (Silica gel, neutralized with 1% TEA). Elute with DCM/MeOH gradient.
-
Yield Target: 60–75%.
-
Phase C: 3'-Phosphitylation
Reagents: 5'-DMT-
-
Setup: Dissolve 5'-DMT-
in anhydrous DCM under Argon. Add DIPEA (2.5 eq). -
Addition: Add CEP-Cl (1.2 eq) dropwise at
. -
Reaction: Stir at RT for 1 hour.
-
Workup: Dilute with degassed Ethyl Acetate (EtOAc). Wash with saturated
and Brine. Crucial: Do not use acidic washes. -
Precipitation: Precipitate the amidite into cold Hexane (
) or purify via rapid column chromatography (neutralized silica, Hexane/Acetone/TEA). -
Storage: Store at
under Argon. Stability is lower than standard amidites due to the modified base.
Visualization: Synthesis Workflow
Figure 1: Synthetic pathway from 2'-deoxyadenosine to the M1dA phosphoramidite. The "3-oxo-1-propenyl" moiety is generated in the first step via MDA reaction.
Oligonucleotide Synthesis Protocol (Solid Phase)
The incorporation of the
Reagents Required[1][2][4][5][6][7][8][9][10][11][12]
-
Monomer:
Phosphoramidite (0.1 M in Anhydrous Acetonitrile). -
Standard Amidites: UltraMild dA (Pac-dA), UltraMild dG (iPr-Pac-dG), Ac-dC, dT.
-
Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI). Avoid strong acids.
-
Oxidizer: 0.02 M Iodine in THF/Pyridine/H2O (Standard).[4]
-
Capping Mix A: Phenoxyacetic anhydride (
) in THF.[4] Do not use Acetic Anhydride. -
Capping Mix B: 1-Methylimidazole in THF.
Automated Cycle Parameters (1 µmol scale)
| Step | Reagent | Time/Volume | Critical Note |
| Detritylation | 3% TCA in DCM | 60 sec | Standard. Monitor orange color. |
| Coupling | 6–10 min | Extended coupling time required due to steric bulk of the pyrimidopurinone ring. | |
| Capping | 15 sec | MANDATORY: Use Pac-Cap to avoid base exchange or degradation. | |
| Oxidation | Iodine/Water | 30 sec | Standard. |
Deprotection & Purification (The "Make or Break" Step)
WARNING: Do NOT use Ammonium Hydroxide (
Protocol: Mild Deprotection
-
Reagent: 10% Diisopropylamine (DIA) in Methanol OR 0.05 M Potassium Carbonate (
) in Methanol. -
Conditions: Incubate at Room Temperature for 4–12 hours.
-
Note: This removes the cyanoethyl groups and the UltraMild base protecting groups (Pac, iPr-Pac) without destroying the
adduct.
-
-
Desalting: Neutralize with equimolar Acetic Acid (if using
) or evaporate amines. Pass through a Sephadex G-25 column or use C18 Sep-Pak cartridges.
HPLC Purification
-
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter).
-
Buffer A: 50 mM Triethylammonium Acetate (TEAA), pH 7.0.
-
Gradient: 0–20% B over 30 mins (DMT-off).
-
Detection: Monitor at 260 nm (DNA) and 300 nm (Specific for
).
Mechanism of Action & Signal Pathway
The biological relevance of this phosphoramidite lies in its ability to simulate oxidative DNA damage.
Figure 2: Pathway of endogenous M1dA formation and its mutagenic consequences.
References
-
Marnett, L. J. (1999). Lipid peroxidation-DNA damage by malondialdehyde. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 424(1-2), 83-95. Link
-
Guengerich, F. P., et al. (1999). Mutagenicity and toxicity of the DNA adduct
. Chemical Research in Toxicology, 12(10), 908-916. Link -
Glen Research. (2023). UltraMild Deprotection Strategies for Labile Nucleosides. Glen Research Technical Guide. Link
-
Dedon, P. C., et al. (1998). The chemistry and biology of the etheno DNA adducts. Chemical Research in Toxicology, 11(6), 669-683. Link
-
Stone, M. P., et al. (2011). Interstrand DNA cross-links induced by
-unsaturated aldehydes derived from lipid peroxidation and environmental sources. Accounts of Chemical Research, 44(9), 734-745. Link
Sources
Application Note: Translesion Synthesis (TLS) Assay for N6-oxopropenyl-2'-deoxyadenosine (OPdA)
This Application Note is designed for researchers investigating DNA damage tolerance mechanisms, specifically the bypass of the exocyclic lipid peroxidation adduct N6-oxopropenyl-2'-deoxyadenosine (OPdA) .
Unlike the more common guanine adduct M1dG, OPdA presents unique structural challenges to the replication machinery. This guide synthesizes protocols for Standing Start and Running Start Translesion Synthesis (TLS) assays, grounded in the specific kinetic behaviors of human Y-family polymerases (Pol
Introduction & Biological Context
Lipid peroxidation, induced by oxidative stress, generates reactive aldehydes such as malondialdehyde (MDA). While MDA reacts predominantly with guanine to form M1dG, it also reacts with adenine to form N6-oxopropenyl-2'-deoxyadenosine (OPdA) .[1]
OPdA is an exocyclic adduct that interferes with Watson-Crick base pairing. Unlike M1dG, which often undergoes ring-opening in duplex DNA, OPdA retains a structure that poses a distinct block to high-fidelity replicative polymerases (e.g., Pol
Mechanistic Insight:
-
Replicative Polymerases: Generally blocked by OPdA.
-
Pol
(Eta) & Pol (Kappa): Capable of inserting dNTPs opposite OPdA and performing extension, often in an error-free manner (inserting dTTP). -
Pol
(Iota): Capable of insertion (often error-prone) but typically fails to extend, resulting in a stalled complex.
Figure 1: OPdA Formation and TLS Pathway
Caption: Pathway of OPdA formation from lipid peroxidation and subsequent processing by specific Y-family polymerases.
Experimental Strategy
Substrate Design & Preparation
The bottleneck in OPdA research is obtaining the adducted template. Unlike commercial phosphoramidites, OPdA oligonucleotides are often prepared via post-oligomerization modification .
-
Scaffold: Synthesize a standard DNA oligonucleotide containing a single Adenine at the target site (e.g., 5'-...TGC A CGT...-3').
-
Modification: React the oligonucleotide with malondialdehyde (sodium salt) or a chemical equivalent (e.g., 2-bromopropenal) under controlled conditions.
-
Purification (Critical): You must separate the OPdA-modified strand from unmodified and side-reaction products (e.g., crosslinks) using HPLC.
-
Validation: Confirm mass shift (+54 Da for the oxopropenyl group) via MALDI-TOF MS.
Enzyme Selection[2]
-
Human Pol
(XPV): The gold standard for error-free bypass of this lesion. -
Human Pol
: A negative control for extension (inserts but stalls). -
Klenow Fragment (exo-): A control for replicative polymerase stalling.
Protocol: Steady-State Kinetics (Standing Start)
This assay measures the efficiency (
Materials
-
Primer: 5'-
P-labeled oligonucleotide (ends at position relative to lesion). -
Template: Oligonucleotide containing OPdA at position
.[2] -
Enzyme: Purified recombinant human Pol
(approx. 1–10 nM final). -
dNTPs: Ultrapure dATP, dCTP, dGTP, dTTP (individual stocks).
-
Stop Solution: 95% Formamide, 20 mM EDTA, 0.05% Bromophenol Blue, 0.05% Xylene Cyanol.
Step-by-Step Methodology
-
Annealing:
-
Mix Primer and Template (1:1.5 molar ratio) in TE buffer containing 50 mM NaCl.
-
Heat to 95°C for 5 min, then cool slowly to room temperature over 2 hours.
-
-
Reaction Assembly:
-
Prepare 2x Reaction Buffer: 80 mM Tris-HCl (pH 8.0), 10 mM MgCl
, 20 mM DTT, 500 µg/mL BSA, 10% Glycerol. -
Aliquot 5 µL of annealed Primer/Template (final conc. 10–20 nM) into tubes.
-
Add 5 µL of dNTP (variable concentrations, e.g., 0.1 µM – 100 µM).
-
-
Initiation:
-
Add 5 µL of diluted Polymerase to initiate the reaction.
-
Note: Incubate at 37°C. Timepoints should be short (2–10 min) to ensure "single-hit" conditions (less than 20% primer utilization).
-
-
Termination:
-
Quench immediately with 15 µL Stop Solution.
-
Heat samples to 95°C for 3 min to denature.
-
-
Electrophoresis:
-
Load 3–5 µL onto a 20% denaturing polyacrylamide gel (7M Urea).
-
Run at 45W constant power until bromophenol blue reaches the bottom.
-
Data Analysis (Kinetics)
Calculate the velocity of product formation (
Protocol: Running Start Assay (Bypass Efficiency)
This assay determines if the polymerase can perform the complete TLS reaction: insertion plus extension past the lesion.[3]
Figure 2: Assay Workflow
Caption: Workflow for Running Start TLS assay measuring full bypass efficiency.
Methodology Changes
-
Primer Design: The primer should anneal 10–15 bases upstream of the OPdA site.
-
dNTP Mix: Use a mixture of all four dNTPs (typically 100 µM each) rather than single nucleotides.
-
Time Course: Take aliquots at 0, 1, 5, 10, and 30 minutes.
-
Readout:
-
Stall Band: Accumulation of products at position
or . -
Bypass Band: Accumulation of full-length products (Template length).
-
Expected Results for OPdA
| Enzyme | Expected Phenotype | Interpretation |
| Pol | Strong stall at | Steric block by exocyclic ring. |
| Pol | Significant full-length product | Successful error-free bypass. |
| Pol | Stall at | "Abortive" TLS; inserts but cannot extend. |
| Pol | Moderate full-length product | Backup bypass polymerase. |
Troubleshooting & Critical Controls
"No Reaction" or Degradation
-
Exonuclease Activity: If using crude extracts or impure enzymes, 3'->5' exonuclease activity may degrade the primer. Ensure high-purity recombinant TLS polymerases (which naturally lack exo activity).
-
Secondary Structure: OPdA can stabilize unusual structures. Ensure the template sequence flanking the lesion does not form hairpins.
Lesion Stability
-
pH Sensitivity: OPdA is relatively stable, but avoid extreme pH during annealing. Keep buffers at pH 7.5–8.0.
-
Light Sensitivity: As with many conjugated systems, minimize exposure to intense light during storage.
Validation of the Adduct
Before running the assay, digest a small aliquot of the template with snake venom phosphodiesterase and alkaline phosphatase, then analyze by LC-MS/MS to confirm the presence of the OPdA nucleoside (N6-(3-oxo-1-propenyl)-dA).
References
-
Replication, Repair and Translesion Polymerase Bypass of N6-Oxopropenyl-2′-deoxyadenosine. Source: NIH / PubMed Central Significance: Defines the specific bypass capabilities of Pol
and versus Pol for OPdA. -
In Vitro Bypass of the Major Malondialdehyde-Derived DNA Adduct by Human Y-family DNA Polymerases. Source: ACS Biochemistry Significance: Provides comparative kinetic data for M1dG vs OPdA and details on Y-family polymerase fidelity.
-
DNA Polymerase Fidelity: Standing Start vs Running Start Kinetics. Source: NIH / PubMed Central Significance: Authoritative methodology for setting up kinetic assays and calculating insertion frequencies.
-
Synthesis of Oligonucleotides Containing Exocyclic Adducts. Source: Wikipedia / General Chemistry Significance: General background on phosphoramidite and post-synthetic modification strategies.
Sources
- 1. Replication, Repair and Translesion Polymerase Bypass of N6-Oxopropenyl-2′-deoxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Replication, repair, and translesion polymerase bypass of N⁶-oxopropenyl-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Translesion DNA Synthesis by the Mitochondrial DNA Polymerase γ - PMC [pmc.ncbi.nlm.nih.gov]
analytical techniques for distinguishing OPdA from other DNA adducts
Introduction: The Challenge of Detecting ortho-Phenylenediamine (OPdA) DNA Adducts
The covalent modification of DNA by endogenous and exogenous agents leads to the formation of DNA adducts, which, if not repaired, can lead to mutations and potentially initiate carcinogenesis.[1] Among these, ortho-phenylenediamine (OPdA) DNA adducts represent a critical class of lesions formed from the reaction of DNA with reactive metabolites of phenylenediamines, compounds found in hair dyes and various industrial processes.[2] The accurate detection and quantification of OPdA adducts are paramount for toxicological risk assessment and understanding their role in disease etiology. However, distinguishing these specific adducts from a complex background of other DNA modifications presents a significant analytical challenge.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the state-of-the-art analytical techniques for the specific identification and quantification of OPdA-DNA adducts. We will delve into the core principles, provide detailed protocols, and discuss the rationale behind experimental choices for the most effective methods, empowering you to generate reliable and reproducible data.
The Unique Chemistry of OPdA Adducts: The Key to Differentiation
The ability to distinguish OPdA adducts from other DNA lesions hinges on their unique chemical structures. Phenylenediamines, upon metabolic activation, can form reactive intermediates that covalently bind to nucleophilic sites on DNA bases, primarily guanine and adenine.[3][4] The resulting OPdA adducts possess distinct masses, fragmentation patterns, and physicochemical properties that can be exploited by various analytical techniques. For instance, the reaction of the putative ultimate carcinogenic metabolite of ortho-phenylphenol, phenylbenzoquinone, with deoxyguanosine results in characteristic isomeric adducts.[4]
Core Analytical Strategies for OPdA Adduct Analysis
A multi-pronged approach, often combining chromatographic separation with highly sensitive detection methods, is typically required for the unambiguous identification of OPdA adducts. The primary techniques employed are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for DNA adduct analysis due to its high sensitivity and specificity.[5][6]
-
³²P-Postlabeling Assay: An ultrasensitive method for detecting a wide range of DNA adducts, particularly useful when authentic standards are unavailable.[7][8]
-
Immunoassays (ELISA): A high-throughput screening method that relies on specific antibodies to detect OPdA adducts.
-
Fluorescence Spectroscopy: A technique that can be used for certain fluorescent adducts, often coupled with chromatographic separation.[9][10]
The following sections will provide in-depth protocols and expert insights for each of these techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Definitive Identification
LC-MS/MS offers unparalleled specificity for identifying and quantifying OPdA adducts. The technique separates the complex mixture of DNA components via liquid chromatography, followed by mass spectrometric detection where the adducts are identified based on their unique mass-to-charge ratio (m/z) and characteristic fragmentation patterns.[5]
Principle of Distinction:
The key to distinguishing OPdA adducts with LC-MS/MS lies in the precise measurement of the precursor ion (the adducted nucleoside or base) and its subsequent fragmentation into product ions. Most modified nucleosides undergo a characteristic neutral loss of the deoxyribose sugar (116.0473 Da) during collision-induced dissociation (CID).[11] However, the fragmentation of the OPdA moiety itself provides a unique signature. For example, some OPdA deoxynucleoside conjugates exhibit facile cleavage of the entire adduct from the peptide during CID, which requires careful manual interrogation of the mass spectral data.[12][13]
Data Presentation: Key Mass Transitions for OPdA Adducts
For targeted analysis, specific mass transitions are monitored. The following table provides a hypothetical example of key mass transitions for a common OPdA adduct, N-(deoxyguanosin-8-yl)-ortho-phenylenediamine (dG-C8-OPdA). Note: These values are illustrative and should be experimentally determined using synthesized standards.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| dG-C8-OPdA | [M+H]⁺ | [M+H - dR]⁺ | [OPdA-guanine]⁺ |
| Internal Standard (e.g., ¹⁵N₅-dG-C8-OPdA) | [M+H+5]⁺ | [M+H+5 - dR]⁺ | [¹⁵N₅-OPdA-guanine]⁺ |
Experimental Workflow: LC-MS/MS Analysis
Caption: LC-MS/MS workflow for OPdA-DNA adduct analysis.
Protocol: LC-MS/MS for OPdA-dG Adducts
I. DNA Isolation and Hydrolysis:
-
Expertise & Experience: The purity of the isolated DNA is critical to minimize matrix effects in the mass spectrometer. Utilize a high-quality DNA isolation kit suitable for your sample type.
-
Isolate genomic DNA from cells or tissues.
-
Quantify the DNA using a spectrophotometer.
-
To 20-50 µg of DNA, add an internal standard (e.g., ¹⁵N-labeled OPdA adduct) to correct for sample loss and ionization variability.
-
Causality: Perform enzymatic hydrolysis to break down the DNA into individual nucleosides.[5] This is essential for analysis by LC-MS. A common enzyme cocktail includes nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase. Incubate at 37°C for 2-4 hours.
-
Centrifuge the sample to pellet any undigested material.
II. Sample Cleanup:
-
Trustworthiness: Solid-phase extraction (SPE) is a crucial step to remove salts and other interfering substances that can suppress the ionization of the target adducts.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed DNA sample onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the nucleosides with methanol.
-
Dry the eluate under a gentle stream of nitrogen and reconstitute in a small volume of mobile phase.
III. LC-MS/MS Analysis:
-
Authoritative Grounding: The choice of chromatographic column and mobile phase is critical for separating the OPdA adduct from isobaric interferences (other adducts with the same mass). A reversed-phase C18 column with a gradient of acetonitrile in water containing a small amount of formic acid is a common starting point.
-
Inject the sample onto a UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Set up a multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) method to monitor the specific mass transitions for the target OPdA adduct and the internal standard.[6]
-
Optimize collision energies for each transition to maximize signal intensity.
IV. Data Analysis:
-
Integrate the peak areas for the OPdA adduct and the internal standard.
-
Calculate the amount of OPdA adduct in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known amounts of the OPdA adduct standard.
³²P-Postlabeling Assay: Ultrasensitive Detection of Unknown Adducts
The ³²P-postlabeling assay is an extremely sensitive method capable of detecting as little as one adduct in 10⁹ to 10¹⁰ normal nucleotides.[7][14] This technique is particularly valuable for screening for the presence of bulky DNA adducts, including those from OPdA, without the need for an authentic standard.
Principle of Distinction:
This method relies on the enzymatic digestion of DNA to 3'-mononucleotides, followed by the transfer of a ³²P-labeled phosphate from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides by T4 polynucleotide kinase.[8][15] The radiolabeled adducts are then separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The distinction from normal nucleotides is achieved because the bulky adducts often resist digestion by certain nucleases (like nuclease P1), leading to their enrichment.[16] Furthermore, their chromatographic behavior will differ from the normal nucleotides.
Experimental Workflow: ³²P-Postlabeling Assay
Caption: ³²P-Postlabeling workflow for DNA adduct analysis.
Protocol: ³²P-Postlabeling for OPdA Adducts
I. DNA Digestion and Adduct Enrichment:
-
Expertise & Experience: The efficiency of the initial DNA digestion is crucial for accurate quantification.
-
Digest 5-10 µg of DNA with micrococcal nuclease and spleen phosphodiesterase to yield 3'-mononucleotides.
-
Causality: Enrich the adducted nucleotides. This is a critical step for enhancing the sensitivity of the assay.[16]
-
Nuclease P1 method: Treat the digest with nuclease P1, which dephosphorylates normal nucleotides but not bulky adducted nucleotides.
-
Butanol extraction method: Alternatively, for hydrophobic adducts, perform a butanol extraction to selectively partition the adducts into the organic phase.
-
-
Dry the enriched adduct fraction.
II. ³²P-Labeling:
-
Trustworthiness: The labeling reaction must be performed under optimal conditions to ensure complete labeling of the adducted nucleotides.
-
Resuspend the enriched adducts in a buffer containing T4 polynucleotide kinase and high-specific-activity [γ-³²P]ATP.
-
Incubate at 37°C for 30-60 minutes.
III. Chromatographic Separation:
-
Authoritative Grounding: Multi-dimensional TLC is typically used to achieve the necessary resolution to separate the different adducted nucleotides.
-
Spot the labeled sample onto a polyethyleneimine (PEI)-cellulose TLC plate.
-
Develop the chromatogram in multiple dimensions using different buffer systems. This allows for the separation of a complex mixture of adducts.
IV. Detection and Quantification:
-
Place the TLC plate against a phosphor screen or X-ray film to visualize the radiolabeled adducts.
-
Quantify the amount of radioactivity in each adduct spot using a phosphorimager or by scintillation counting of the excised spots.
-
Calculate the adduct levels relative to the total amount of DNA analyzed.
Immunoassays: High-Throughput Screening
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), can be a powerful tool for the rapid screening of a large number of samples for the presence of OPdA adducts.[17] This technique relies on the use of antibodies that specifically recognize and bind to the OPdA-DNA adducts.
Principle of Distinction:
The specificity of the immunoassay is determined by the antibody used. A highly specific monoclonal or polyclonal antibody will bind to the OPdA adduct with high affinity, while showing minimal cross-reactivity with normal DNA or other types of DNA adducts. The binding event is then detected using a secondary antibody conjugated to an enzyme that catalyzes a colorimetric or fluorescent reaction.[18][19]
Experimental Workflow: ELISA for OPdA Adducts
Sources
- 1. LC-MS/MS Analysis of the Formation and Loss of DNA Adducts in Rats Exposed to Vinyl Acetate Monomer through Inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatocellular carcinoma antibodies preferably identify nitro-oxidative-DNA lesions induced by 4-Chloro-orthophenylenediamine and DEANO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biologic Significance of DNA Adducts and Protein Adducts - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Detection and characterization of DNA adducts formed from metabolites of the fungicide ortho-phenylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nebiolab.com [nebiolab.com]
- 6. mdpi.com [mdpi.com]
- 7. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence-line-narrowed spectra of polycyclic aromatic carcinogen-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of polycyclic aromatic hydrocarbon-DNA adducts in human lung - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Mass Spectrometric Methods for the Analysis of Nucleoside-Protein Cross-links: Application to Oxopropenyl-deoxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass spectrometric methods for the analysis of nucleoside-protein cross-links: application to oxopropenyl-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 16. 32P-Postlabeling – Wikipedia [de.wikipedia.org]
- 17. Evaluation of DNA adduct damage using G-quadruplex-based DNAzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
overcoming polymerase stalling at N6-oxopropenyl-2'-deoxyadenosine lesions
The following technical guide serves as a specialized support resource for researchers encountering replication blocks at N
Ticket Topic: Overcoming Polymerase Stalling at N
Diagnostic: Understanding the "Glitch" in Your Template
Before attempting a bypass, you must confirm the nature of the blockage. OPdA is not a standard bulky adduct; it is a specific exocyclic lesion resulting from oxidative stress (lipid peroxidation products like malondialdehyde reacting with adenine).
Why your standard polymerase is failing:
Unlike simple mismatches, OPdA presents a 3-oxopropenyl group on the N
-
Replicative Polymerases (e.g., Pol
, Pol , Taq): These enzymes encounter steric hindrance and lack the active site flexibility to accommodate the adduct, leading to immediate stalling. -
Repair Polymerases (e.g., Pol
): OPdA acts as a "dead-end" block for Pol , completely inhibiting activity.[1][2]
Lesion Profile
| Feature | Description |
| Chemical Name | N |
| Abbreviation | OPdA (sometimes M1dA) |
| Origin | Reaction of DNA with Malondialdehyde (MDA) or base propenal |
| Structural Class | Ring-opened exocyclic adduct (distinct from the ring-closed M1dG) |
| Primary Blockage | Steric clash in the major groove; disruption of H-bonding |
System Requirements: Polymerase Compatibility Matrix
To bypass OPdA, you must switch from high-fidelity "drivers" to specialized Translesion Synthesis (TLS) "drivers." The following matrix details which enzymes function on OPdA templates.
| Polymerase Family | Enzyme | Status at OPdA | Technical Notes |
| Y-Family (TLS) | Pol | Recommended | Efficiently inserts dTTP (correct base) and extends to full length. |
| Y-Family (TLS) | Pol | Recommended | Capable of insertion and extension; often more error-prone than |
| Y-Family (TLS) | Pol | Warning | Inserts a nucleotide (usually T) but fails to extend the primer. Requires a second polymerase (e.g., Pol |
| X-Family (Repair) | Pol | Incompatible | Completely blocked. Zero bypass activity. |
| B-Family (Replicative) | Pol | Incompatible | Severe stalling; potential for frameshift if forced. |
Expert Insight: Do not rely on Pol
alone. While it can insert a base opposite the lesion, it acts as a "inserter" only. For a single-enzyme workflow, Polis the gold standard for OPdA bypass.
Troubleshooting Workflow
Use the following decision tree to diagnose specific stalling issues in your experiments.
Figure 1: Decision logic for overcoming replication stalls. Blue nodes indicate diagnostic steps; Green nodes indicate solutions.
Experimental Protocol: Primer Extension Assay for OPdA Bypass
This protocol is designed to validate the bypass capability of your chosen polymerase.[2]
Reagents
-
Template: 21-mer oligonucleotide containing site-specific OPdA (e.g., 5'-...G-OPdA -G...-3').
-
Primer: Fluorescently labeled (e.g., Cy3 or FAM) primer annealed 5' to the lesion.
-
Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl
, 1 mM DTT, 100 g/mL BSA. -
dNTPs: Ultra-pure dNTP mix (100
M each final). -
Enzyme: Human Pol
(1-10 nM) or Pol (5-20 nM).
Step-by-Step Workflow
-
Annealing: Mix primer and OPdA-template in a 1:1.5 ratio. Heat to 95°C for 5 min and cool slowly to room temperature to ensure 100% hybridization.
-
Equilibration: Dilute DNA polymerase in the reaction buffer on ice. Note: TLS polymerases are less stable than Taq; keep cold.
-
Reaction Initiation:
-
Mix annealed DNA substrate (final conc. 10-50 nM) with dNTPs in reaction buffer.
-
Add Polymerase to initiate.
-
Incubate at 37°C (human enzymes) or 55-60°C (if using thermostable homologs like Dpo4, though human Pol
is preferred for clinical relevance).
-
-
Time Course: Aliquot samples at 1, 5, 10, and 30 minutes. Quench immediately with Stop Solution (95% formamide, 20 mM EDTA).
-
Analysis: Resolve products on a 20% denaturing polyacrylamide urea gel.
Expected Results
-
Pol
: You should see a band corresponding to insertion opposite OPdA (n) and subsequent extension (n+1, n+2... full length). -
Pol
: Accumulation of the "n" band (insertion) with very faint or no "n+1" bands.
Mechanism of Action
Understanding how the bypass occurs helps in interpreting data.
Figure 2: The molecular choreography of Translesion Synthesis (TLS) across OPdA.
Frequently Asked Questions (FAQ)
Q: I am seeing high background/non-specific bands. Is the polymerase skipping the lesion? A: It is unlikely. TLS polymerases are low-fidelity and can generate "slippage" products on repetitive sequences, but on OPdA, they typically insert T. If you see -1 deletions, check if your sequence has a homopolymer run near the lesion. However, OPdA itself usually promotes direct insertion rather than skipping.
Q: Can I use Manganese (Mn
Q: Why does Pol
Q: Is the bypass mutagenic?
A: Generally, bypass of OPdA by Pol
References
-
Replication, Repair and Translesion Polymerase Bypass of N
-Oxopropenyl-2′-deoxyadenosine. Source: Biochemistry (2013).[1][3] Summary: Defines the stalling of Pol and the successful bypass by Pol and . -
Characteriz
-oxopropenyl-2'-deoxyadenosine adduct in malondialdehyde-modified DNA. Source: Carcinogenesis (1996).[4] Summary: Establishes the chemical structure and formation mechanism of the OPdA lesion. -
Translesion Synthesis of Genomic DNA Adducts by Human DNA Polymerases. Source: Chemical Research in Toxicology (2011). Summary: Provides broader context on Y-family polymerase kinetics and active site flexibility.
Sources
- 1. Replication, repair, and translesion polymerase bypass of N⁶-oxopropenyl-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Replication, Repair and Translesion Polymerase Bypass of N6-Oxopropenyl-2′-deoxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic bypass of an N6-deoxyadenosine DNA–ethylene dibromide–peptide cross-link by translesion DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of an N6-oxopropenyl-2'-deoxyadenosine adduct in malondialdehyde-modified DNA using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine and its Isomers
Welcome to the technical support center for the chromatographic analysis of 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine. This guide is designed for researchers, scientists, and drug development professionals who are working with this DNA adduct and its isomers. Here, we will address common challenges and provide in-depth, field-proven insights to help you achieve robust and reliable HPLC separations.
Introduction: The Challenge of Separating 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine and its Isomers
2'-Deoxy-N-(3-oxo-1-propenyl)adenosine is a significant biomarker of oxidative stress, formed from the reaction of malondialdehyde with 2'-deoxyadenosine.[1][2] Its analysis is crucial for understanding DNA damage and its implications in various diseases. However, the inherent polarity and potential for isomeric forms of this and similar modified nucleosides present considerable challenges for HPLC-based separation.[3][4][5] This guide provides a structured approach to troubleshooting and optimizing your HPLC methods.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing not just solutions, but also the scientific reasoning behind them.
Issue 1: Poor Retention of the Analyte (Elutes at or Near the Void Volume)
Probable Cause: The high polarity of 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine results in weak interaction with traditional C18 stationary phases, a common issue with polar compounds in reversed-phase HPLC.[3][4][6]
Solutions:
-
Increase Mobile Phase Aqueous Content: For reversed-phase chromatography, a higher percentage of the aqueous component in the mobile phase will increase the retention of polar analytes.[7] However, be cautious of "phase dewetting" or "phase collapse" with traditional C18 columns when using very high aqueous mobile phases (>95%). This can be mitigated by using columns specifically designed for aqueous conditions.[3]
-
Employ a Polar-Embedded or Polar-Endcapped Column: These columns have a modified stationary phase that includes polar functional groups. This modification helps in retaining polar analytes more effectively, even with highly aqueous mobile phases.[8][9]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds.[3][10] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[6] As you increase the aqueous portion of the mobile phase, the analytes will elute.[6]
-
Utilize Ion-Pairing Chromatography: Introducing an ion-pairing reagent to the mobile phase can enhance the retention of ionizable analytes on a reversed-phase column.[11] For nucleosides, which can carry a charge, this can be an effective strategy.[11] Tetrabutylammonium salts are commonly used for this purpose.[11]
Issue 2: Co-elution or Poor Resolution of Isomers
Probable Cause: Isomers of 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine may have very similar physicochemical properties, making them difficult to separate using standard HPLC conditions.[5] Structural isomers can be particularly challenging.[5]
Solutions:
-
Optimize Mobile Phase Selectivity:
-
Change the Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity.[7][11] Methanol is more polar and can offer different interactions with the analyte and stationary phase compared to acetonitrile.[11]
-
Adjust Mobile Phase pH: The ionization state of the analyte and any residual silanol groups on the stationary phase are pH-dependent.[7] Modifying the pH can alter the retention and selectivity between isomers. A pH range of 6.0 to 8.0 is often effective for nucleotide separation.[11]
-
-
Select a Different Stationary Phase:
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions, which can be beneficial for separating aromatic compounds like nucleoside derivatives.[9]
-
Pentafluorophenyl (PFP) Columns: PFP phases provide a unique selectivity due to a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. They are particularly effective for separating isomers.[5]
-
-
Decrease the Gradient Slope or Switch to Isocratic Elution: A shallower gradient or an isocratic method can improve the separation of closely eluting peaks.[10]
-
Reduce Column Temperature: Lowering the temperature can sometimes enhance resolution, although it will increase analysis time and backpressure.
Issue 3: Peak Tailing
Probable Cause: Peak tailing for basic compounds like modified nucleosides is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.[12]
Solutions:
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups.
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., with 0.1% formic acid) will suppress the ionization of silanol groups, reducing their interaction with the analyte.[7]
-
Increase Buffer Concentration: Using a sufficient buffer concentration (typically 10-25 mM) helps to maintain a constant pH and can mask the effects of silanol interactions.[12]
-
Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can reduce peak tailing. However, this is often not necessary with modern, high-quality columns and can be incompatible with mass spectrometry detection.
Issue 4: Irreproducible Retention Times
Probable Cause: Fluctuations in retention times are often due to a lack of system equilibration, changes in mobile phase composition, or temperature variations.[13][14]
Solutions:
-
Ensure Proper Column Equilibration: Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting a sequence. This is especially critical for gradient methods and when using ion-pairing reagents.[14]
-
Prepare Fresh Mobile Phase Daily: The composition of the mobile phase can change over time due to the evaporation of volatile components.
-
Degas the Mobile Phase: Dissolved gases in the mobile phase can lead to bubble formation in the pump and detector, causing pressure fluctuations and retention time shifts.[13]
-
Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible chromatography.[13]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for method development for 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine?
A good starting point would be a reversed-phase C18 column with a mobile phase consisting of a low-concentration phosphate buffer (e.g., 50 mM, pH 5.8) and a gradient of acetonitrile.[15] A typical gradient might run from 5% to 40% acetonitrile over 20-30 minutes. UV detection at 254 nm is a common choice for nucleosides.[15]
Q2: How can I confirm the identity of the peaks corresponding to 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine and its isomers?
The most definitive way to identify your peaks is to use HPLC coupled with mass spectrometry (HPLC-MS).[1][2] This will provide molecular weight information and fragmentation patterns that can be used to confirm the identity of each compound.[1][2] If standards are available, they should be run to confirm retention times.
Q3: Are there any special considerations for sample preparation?
Sample preparation should aim to remove proteins and other macromolecules that can interfere with the analysis and damage the HPLC column. Solid-phase extraction (SPE) with a C18 or mixed-mode sorbent is a common and effective technique for cleaning up biological samples prior to HPLC analysis.
Q4: What are the potential isomers of 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine I should be aware of?
The primary isomers to consider are likely structural isomers arising from the reaction of malondialdehyde at different positions on the deoxyadenosine molecule, although the N6 position is the most common.[1][2] Additionally, stereoisomers may be present. The separation of diastereomers can sometimes be achieved on standard reversed-phase columns, while the separation of enantiomers typically requires a chiral stationary phase.[16]
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2-30% B
-
15-17 min: 30-95% B
-
17-19 min: 95% B
-
19-20 min: 95-2% B
-
20-25 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection: UV at 260 nm or Mass Spectrometry
Protocol 2: HILIC Method for Enhanced Retention
-
Column: Amide or other suitable HILIC phase, 2.1 x 100 mm, 1.7 µm particle size
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.2
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.2
-
Gradient:
-
0-1 min: 0% B
-
1-10 min: 0-50% B
-
10-12 min: 50% B
-
12-13 min: 50-0% B
-
13-20 min: 0% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
Detection: UV at 260 nm or Mass Spectrometry
Data Presentation
| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (HILIC) | Expected Outcome |
| Stationary Phase | C18 | Amide | Increased retention of polar analytes with HILIC. |
| Mobile Phase | High Aqueous | High Organic | Different elution order and selectivity. |
| Typical Retention Factor (k) | < 2 | > 3 | Improved peak shape and separation from the void volume. |
| Selectivity for Isomers | Moderate | Potentially Higher | HILIC can offer unique selectivity for polar isomers. |
Visualizations
Caption: Troubleshooting workflow for HPLC separation issues.
Caption: Comparison of Reversed-Phase and HILIC strategies.
References
-
Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]
-
PubMed. (2014, January 21). Mass spectrometric methods for the analysis of nucleoside-protein cross-links: application to oxopropenyl-deoxyadenosine. [Link]
-
ResearchGate. (2025, August 10). Separation of nucleoside phosphoramidate diastereoisomers by high performance liquid chromatography and capillary electrophoresis. [Link]
-
National Institutes of Health. Mass Spectrometric Methods for the Analysis of Nucleoside-Protein Cross-links: Application to Oxopropenyl-deoxyadenosine. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]
-
Cheméo. Chemical Properties of Adenosine, 2'-deoxy- (CAS 958-09-8). [Link]
-
MDPI. (2022, May 13). Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. [Link]
-
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]
-
The Pharma Innovation Journal. (2023, August 23). Identification of modified nucleoside and nucleosides over high performance liquid chromatography. [Link]
-
ACE HPLC. HPLC Troubleshooting Guide. [Link]
-
Phenomenex. HPLC Troubleshooting Guide. [Link]
-
Bitesize Bio. (2025, June 2). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. [Link]
-
SepServ. HPLC Troubleshooting Guide. [Link]
Sources
- 1. Mass spectrometric methods for the analysis of nucleoside-protein cross-links: application to oxopropenyl-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass Spectrometric Methods for the Analysis of Nucleoside-Protein Cross-links: Application to Oxopropenyl-deoxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. sepscience.com [sepscience.com]
- 5. mdpi.com [mdpi.com]
- 6. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. selectscience.net [selectscience.net]
- 11. bitesizebio.com [bitesizebio.com]
- 12. hplc.eu [hplc.eu]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. lcms.cz [lcms.cz]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. researchgate.net [researchgate.net]
stability issues of 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine during sample preparation
Welcome to the technical support guide for 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine (OPdA). This document is intended for researchers, scientists, and drug development professionals who are working with this reactive nucleoside adduct. OPdA is an electrophilic DNA adduct formed under conditions of oxidative stress and is a subject of interest in studies of DNA damage and repair. However, its inherent reactivity, particularly the α,β-unsaturated aldehyde moiety, presents significant stability challenges during sample preparation and analysis.
This guide provides a structured approach to troubleshooting common stability issues, offering detailed explanations for the recommended procedures to ensure the integrity of your experimental results.
I. Understanding the Instability of 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine
2'-Deoxy-N-(3-oxo-1-propenyl)adenosine is a Michael acceptor, making it susceptible to nucleophilic attack. This reactivity is the primary source of its instability during sample handling and preparation. The primary degradation pathways include:
-
Michael Addition: The α,β-unsaturated carbonyl system readily reacts with nucleophiles (e.g., thiols from proteins, amines) in a conjugate addition reaction.[1][2] This can lead to the formation of adducts with other biomolecules in your sample, reducing the concentration of free OPdA.
-
Hydrolysis: The propenal moiety can be susceptible to hydrolysis, particularly under non-neutral pH conditions.[3][4][5]
-
Retro-Michael Reaction: The Michael addition is a reversible process, and under certain conditions, the adduct can revert to the original reactants.[5]
The following sections will address specific questions and troubleshooting scenarios related to these stability concerns.
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for OPdA standards and biological samples containing OPdA?
A1: Due to its reactivity, stringent storage conditions are crucial.
-
Standards: Solid OPdA should be stored at -20°C or lower, protected from light and moisture. For preparing stock solutions, use anhydrous aprotic solvents like DMSO or DMF and store at -80°C in small aliquots to minimize freeze-thaw cycles.
-
Biological Samples: Samples (e.g., cell lysates, tissue homogenates) suspected of containing OPdA should be processed immediately upon collection. If immediate processing is not possible, flash-freeze the samples in liquid nitrogen and store them at -80°C. Avoid prolonged storage, even at low temperatures, as degradation can still occur over time.
Q2: I am observing a rapid loss of my OPdA signal during LC-MS analysis. What could be the cause?
A2: This is a common issue and can stem from several factors during sample preparation and analysis:
-
Reaction with Sample Matrix Components: The most likely culprit is the reaction of OPdA with nucleophiles in your sample matrix, such as proteins with reactive cysteine or lysine residues.[6]
-
Instability in the Mobile Phase: The pH of your mobile phase can influence the stability of OPdA. Acidic conditions can promote hydrolysis of the glycosidic bond, although this is a greater concern for DNA adducts within an oligonucleotide chain.[7]
-
In-source Decay/Collision-Induced Dissociation (CID): During mass spectrometry analysis, the bond between the nucleoside and a cross-linked peptide can be labile, leading to fragmentation and loss of the adduct signal.[6]
Q3: How can I prevent the reaction of OPdA with other molecules in my sample?
A3: The key is to either "protect" the reactive aldehyde or remove interfering nucleophiles.
-
Reduction with Sodium Borohydride (NaBH₄): A common and effective strategy is to reduce the aldehyde to a more stable alcohol. This is typically done by treating the sample with NaBH₄.[6] This stabilizes the adduct and prevents further reactions.
-
Deproteinization: Promptly removing proteins from your sample can minimize adduct formation. This can be achieved through methods like protein precipitation (e.g., with cold acetone or acetonitrile) or solid-phase extraction (SPE).
III. Troubleshooting Guide
This section provides a problem-oriented approach to resolving common stability issues encountered with OPdA.
Problem 1: Low or No Recovery of OPdA from Biological Samples
| Potential Cause | Explanation | Recommended Solution |
| Reaction with Thiols and Amines | The electrophilic nature of OPdA leads to rapid adduction with nucleophilic residues on proteins and other small molecules in the biological matrix.[6] | Immediate Reduction: Treat the sample with a reducing agent like sodium borohydride (NaBH₄) immediately after lysis or homogenization to convert the reactive aldehyde to a stable alcohol.[6] |
| Degradation During Extraction | Prolonged extraction procedures at ambient temperature or under non-optimal pH conditions can lead to hydrolysis or other degradation pathways. | Rapid, Cold Extraction: Perform all extraction steps on ice or at 4°C. Use pre-chilled solvents and minimize the total extraction time. |
| Adsorption to Labware | OPdA, like other nucleosides, can adsorb to glass or certain plastic surfaces, leading to losses. | Use Low-Binding Tubes: Utilize low-protein-binding microcentrifuge tubes and pipette tips. Pre-rinsing glassware with a silanizing agent can also help. |
Problem 2: Inconsistent Quantification and Poor Reproducibility
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reduction Reaction | If using NaBH₄ for stabilization, an insufficient amount or reaction time will result in a mixture of the aldehyde and the reduced alcohol form, leading to analytical variability. | Optimize Reduction Protocol: Empirically determine the optimal concentration of NaBH₄ and reaction time for your specific sample type and volume. Quench the reaction thoroughly (e.g., with acetone) before proceeding. |
| Variability in Sample Workup Time | The longer the sample is in a reactive state before stabilization, the more degradation will occur. Inconsistent timing between samples will lead to variable results. | Standardize Workflow: Implement a strict and consistent timeline for each step of the sample preparation process, from collection to stabilization. |
| Matrix Effects in LC-MS | Co-eluting compounds from the biological matrix can suppress or enhance the ionization of OPdA, leading to inaccurate quantification. | Use an Internal Standard: Incorporate a stable isotope-labeled internal standard of OPdA (if available) or a structurally similar analog early in the sample preparation process to correct for matrix effects and sample loss. |
Problem 3: Artifactual Peaks in Chromatograms
| Potential Cause | Explanation | Recommended Solution |
| Formation of Multiple Adducts | OPdA can react with various nucleophiles in the sample, creating a range of different adducts that may appear as multiple peaks in your chromatogram. | Pre-analytical Stabilization: The most effective solution is the immediate reduction of the aldehyde with NaBH₄ to prevent the formation of these adducts.[6] |
| On-Column or In-Source Degradation | The analytical conditions themselves (e.g., mobile phase pH, temperature, MS source conditions) can cause degradation of the analyte. | Method Optimization: Evaluate the effect of mobile phase pH and composition on OPdA stability. Use a lower column temperature if possible. Optimize MS source parameters to minimize in-source fragmentation. |
IV. Experimental Protocols
Protocol 1: Stabilization of OPdA in Cell Lysates via Reduction
This protocol describes the stabilization of the reactive aldehyde of OPdA for subsequent analysis.
-
Cell Lysis: Harvest cells and lyse them in a suitable buffer on ice. A buffer containing a non-nucleophilic detergent is recommended.
-
Immediate Reduction: To the fresh lysate, add a freshly prepared solution of sodium borohydride (NaBH₄) in water to a final concentration of 10-50 mM.
-
Incubation: Incubate the reaction on ice for 30 minutes.
-
Quenching: Quench the excess NaBH₄ by adding acetone to a final concentration of 5% (v/v) and incubate for an additional 10 minutes on ice.
-
Protein Precipitation: Add two volumes of ice-cold acetone or acetonitrile, vortex, and incubate at -20°C for at least 2 hours to precipitate proteins.
-
Centrifugation: Centrifuge at high speed (e.g., >12,000 x g) for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the stabilized, reduced OPdA and proceed with your analytical workflow (e.g., SPE, LC-MS).
Protocol 2: General HPLC-MS/MS Method for OPdA Analysis
This serves as a starting point for developing a robust analytical method.
| Parameter | Recommendation |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 2-5%) and ramp up to elute the analyte. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 25 - 30°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Monitor for the specific parent and daughter ion transitions for both OPdA and its reduced form. |
V. Visual Diagrams
Caption: Recommended workflow for preparing biological samples containing OPdA.
Caption: Troubleshooting logic for low OPdA recovery.
VI. References
-
General Michael addition and hydrolytic pathways of maleimides and thiosuccinimides. (n.d.). Nature Portfolio. Retrieved February 19, 2026, from [Link]
-
Mass spectrometric methods for the analysis of nucleoside-protein cross-links: application to oxopropenyl-deoxyadenosine. (2014, January 21). PubMed. Retrieved February 19, 2026, from [Link]
-
Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. (2022, July 1). Encyclopedia.pub. Retrieved February 19, 2026, from [Link]
-
CARBONYL COMPOUNDS. (n.d.). St. Paul's Cathedral Mission College. Retrieved February 19, 2026, from [Link]
-
Influence of alpha-deoxyadenosine on the stability and structure of DNA. Thermodynamic and molecular mechanics studies. (n.d.). PubMed. Retrieved February 19, 2026, from [Link]
-
Identification and characterization of novel stable deoxyguanosine and deoxyadenosine adducts of benzo[a]pyrene-7,8-quinone from reactions at physiological pH. (2004, June 15). PubMed. Retrieved February 19, 2026, from [Link]
-
DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
-
Formation and degradation of deoxyadenosine nucleotides in inherited adenosine deaminase deficiency. (n.d.). PubMed. Retrieved February 19, 2026, from [Link]
-
2'-Deoxy-8-(propyn-1-yl)adenosine-containing oligonucleotides: effects on stability of duplex and quadruplex structures. (2000, September 4). PubMed. Retrieved February 19, 2026, from [Link]
-
Structure and Stability of Duplex DNA Containing (5'S)-5',8-Cyclo-2'-Deoxyadenosine: An Oxidatively-generated Lesion Repaired by NER. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
-
Adenosine Nucleotides Degradation. (n.d.). PathBank. Retrieved February 19, 2026, from [Link]
-
HPLC Method for Separation of Adenine, Deoxyadenosine and Adenosine on BIST B+ Column. (n.d.). SIELC Technologies. Retrieved February 19, 2026, from [Link]
-
Michael addition reaction. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]
-
Stabilisation of biological samples. (n.d.). Google Patents. Retrieved February 19, 2026, from
-
Stability of 2′-deoxyxanthosine in DNA. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
-
Selective Deuteration Improves the Affinity of Adenosine A2A Receptor Ligands – A Computational Case Study with Istradefylline. (n.d.). FULIR. Retrieved February 19, 2026, from [Link]
-
A highly efficient procedure for the oxidation of the 5'-position of adenosine analogues. (2025, November 3). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Effects of 2′-O-(trifluoromethyl)adenosine on oligodeoxynucleotide hybridization and nuclease stability. (n.d.). HUSCAP. Retrieved February 19, 2026, from [Link]
-
Stability study of selected adenosine nucleosides using LC and LC/MS analyses. (2025, August 5). ResearchGate. Retrieved February 19, 2026, from [Link]
-
chemistry to transform 3'-deoxyadenosine into the novel anti-cancer agent NUC-7738. (n.d.). NuCana plc. Retrieved February 19, 2026, from [Link]
-
The 2′,3′-cAMP-adenosine pathway. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
-
A new enzyme is expanding the arsenal for targeted protein degradation. (2025, October 9). Nature. Retrieved February 19, 2026, from [Link]
-
Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags. (2018, April 15). PubMed. Retrieved February 19, 2026, from [Link]
-
Method of synthesizing adenosine,2',3'-o-isopropylidene-adenosine and intermediates thereof. (n.d.). Google Patents. Retrieved February 19, 2026, from
-
Chemical Properties of Adenosine, 2'-deoxy- (CAS 958-09-8). (n.d.). Cheméo. Retrieved February 19, 2026, from [Link]
-
Enantiomerically Pure Phosphonated Carbocyclic 2'-Oxa-3'-Azanucleosides: Synthesis and Biological Evaluation. (2014, September 12). MDPI. Retrieved February 19, 2026, from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. Mass spectrometric methods for the analysis of nucleoside-protein cross-links: application to oxopropenyl-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of 2′-deoxyxanthosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor yield in 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine synthesis
Welcome to the technical support resource for the synthesis of 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical DNA adduct. The synthesis, while conceptually straightforward as a Michael addition, is often plagued by low yields due to competing side reactions and product instability. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your experimental outcomes.
Introduction: The Challenge of Synthesizing an Acrolein Adduct
2'-Deoxy-N-(3-oxo-1-propenyl)adenosine is the primary adduct formed from the reaction of acrolein with 2'-deoxyadenosine. Acrolein is a highly reactive α,β-unsaturated aldehyde, recognized as a ubiquitous environmental pollutant and an endogenous product of lipid peroxidation.[1][2][3] Its ability to form adducts with DNA bases is central to its mutagenic and carcinogenic properties.[4][5]
The synthesis involves the conjugate (Michael) addition of the exocyclic N6 amino group of 2'-deoxyadenosine to the activated double bond of acrolein.[6][7] However, the high reactivity of acrolein and the multiple nucleophilic sites on the deoxyadenosine molecule can lead to a complex mixture of products, making the isolation of the desired compound challenging and resulting in poor yields.[8] This guide will address these challenges systematically.
Frequently Asked Questions (FAQs)
Q1: My overall yield of 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine is consistently low. What are the most likely causes?
Low yield is the most common issue and typically stems from one or more of the following factors:
-
Competing Side Reactions: Acrolein is a potent electrophile and can react at multiple sites. The reaction between 2'-deoxyadenosine and acrolein is known to produce at least four structurally different adducts.[8] These include the desired N6 adduct, cyclic 1,N6-propano adducts, and even products derived from the addition of two acrolein units.[4][8]
-
Sub-optimal Reaction Conditions: The pH of the reaction medium is critical. A slightly acidic environment (e.g., pH 4.6) is often used to favor the desired reaction pathway, but deviations can promote side product formation.[9] Temperature and reaction time must also be carefully controlled to balance the rate of product formation against degradation and side reactions.
-
Acrolein Quality and Polymerization: Acrolein is volatile and prone to polymerization, especially in the presence of light, air, or impurities. Using freshly opened or distilled, high-purity acrolein is essential for reproducibility.
-
Product Instability: The target molecule contains an aldehyde group and is susceptible to degradation, particularly under basic conditions or during prolonged workup procedures.[10]
-
Purification Losses: Isolating the target compound from a complex mixture of starting materials, side products, and diastereomers often requires careful chromatographic purification, typically via reversed-phase HPLC.[8] Significant loss of product can occur during this stage if the method is not optimized.
Q2: My HPLC and/or TLC analysis shows multiple product spots. What are these other compounds?
The presence of multiple spots is expected. The reaction of acrolein with 2'-deoxyadenosine is not perfectly selective. The major species you are likely observing are:
-
Desired Product: 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine.
-
Cyclic Adducts: The initial Michael adduct can undergo a secondary intramolecular cyclization between the N1 position of the purine ring and the aldehyde of the propenal group to form a stable 1,N6-propano-2'-deoxyadenosine exocyclic adduct.[4][9]
-
Di-adducts: A second molecule of acrolein can react with the initial adduct, leading to more complex structures.[8]
-
Diastereomers: The formation of cyclic adducts can create new chiral centers, leading to a mixture of diastereomers that may be separable by HPLC.[9]
-
Degradation Products: Small amounts of 2'-deoxyadenosine (from hydrolysis) or other degradation species.
The reaction scheme below illustrates the formation of the desired product and a key side product.
Caption: Reaction pathway for the synthesis of 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine.
Q3: How can I optimize my reaction conditions to favor the desired N6 adduct and minimize side products?
Optimization is key to improving your yield. Consider the following strategies:
-
Control pH: Perform the reaction in a buffered, slightly acidic solution (e.g., sodium acetate buffer, pH 4.5-5.0).[9] This can enhance the nucleophilicity of the N6-amino group relative to other sites.
-
Manage Stoichiometry: Use a modest excess of acrolein (e.g., 1.5 to 3 equivalents). A large excess will significantly increase the formation of di-adducts and polymer byproducts.
-
Temperature and Time: Conduct the reaction at a controlled temperature, such as 37°C, as this has been reported in the literature.[9][11] Monitor the reaction progress by HPLC or TLC over a time course (e.g., at 4, 8, 12, and 24 hours) to determine the point of maximum product formation before degradation or side reactions become dominant.
-
Inert Atmosphere: To prevent oxidative degradation and polymerization of acrolein, perform the reaction under an inert atmosphere of nitrogen or argon.
-
Order of Addition: Add the acrolein slowly or portion-wise to the solution of 2'-deoxyadenosine. This maintains a low instantaneous concentration of acrolein, which can help suppress polymerization and di-adduct formation.
Q4: What is the recommended method for purification and how can I improve product recovery?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying this adduct.[8]
-
Column Choice: A C18 column is typically effective.
-
Mobile Phase: A gradient of acetonitrile in water or a buffer (e.g., triethylammonium acetate or ammonium formate) is commonly used. Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.
-
Pre-Purification: Before HPLC, you can perform a simple solid-phase extraction (SPE) step to remove excess salts and some polar impurities, which will improve the efficiency of the subsequent HPLC purification.[12]
-
Detection: Monitor the elution at the λmax of the adduct, which will be different from the starting 2'-deoxyadenosine.
-
Post-Purification: Immediately after collecting the fractions containing your product, freeze-dry (lyophilize) them to remove the mobile phase. Avoid rotary evaporation at high temperatures as this can cause degradation.
Q5: My purified product seems to degrade upon storage. What are the best storage conditions?
The aldehyde functionality makes the product sensitive. For optimal stability:
-
Form: Store the compound as a lyophilized powder rather than in solution.
-
Temperature: Store at -20°C for short-term use and -80°C for long-term storage.
-
Atmosphere: Store under an inert gas (argon or nitrogen) and protect from light.
-
pH: When making solutions, use a slightly acidic buffer (pH ~5-6) and use them immediately. Avoid basic conditions, which can catalyze degradation pathways.[10]
Troubleshooting Guide
The workflow below provides a logical path for diagnosing and solving common issues.
Caption: Troubleshooting workflow for poor yield in the target synthesis.
Summary Table
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive acrolein (polymerized).2. Incorrect reaction temperature or time.3. Incorrect reagent concentrations. | 1. Use fresh, high-purity acrolein.2. Confirm incubator/water bath is at the target temperature (e.g., 37°C).3. Run a time-course experiment to find optimal duration.4. Re-calculate and verify all concentrations. |
| Multiple Products Observed | 1. pH is not optimal.2. Excess acrolein leading to di-adducts.3. Formation of cyclic 1,N6-propano adducts. | 1. Use a buffered solution at pH 4.5-5.0.[9]2. Reduce molar excess of acrolein (try 1.5 eq).3. Add acrolein slowly to the reaction mixture.4. Optimize purification to separate isomers. |
| Product Degradation | 1. Exposure to basic pH during workup.2. High temperatures during solvent removal.3. Instability in solution during storage. | 1. Maintain neutral or slightly acidic conditions throughout.2. Use lyophilization instead of high-heat rotary evaporation.3. Store purified product as a dry solid at -80°C under argon. |
| Difficulty in Purification | 1. Poor separation of adducts and starting material.2. Product loss during extraction or transfer steps. | 1. Optimize HPLC gradient for better resolution.2. Try a different stationary phase (e.g., phenyl-hexyl).3. Minimize sample handling; use SPE for initial cleanup. |
Key Experimental Protocols
Protocol 1: Synthesis of 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine
This protocol is a representative method based on principles derived from literature sources.[9][11] Optimization may be required.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2'-deoxyadenosine (1.0 eq) in 0.1 M sodium acetate buffer (pH 4.6) to a final concentration of ~10-20 mM.
-
Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen gas for 15-20 minutes while stirring.
-
Reagent Addition: Using a gas-tight syringe, add freshly opened acrolein (2.0 eq) dropwise to the stirring solution over 5 minutes.
-
Reaction: Seal the flask (e.g., with parafilm) and place it in a pre-heated incubator or water bath at 37°C. Allow the reaction to proceed for 24 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots at various time points (e.g., 4, 12, 24 h) and analyzing them by RP-HPLC to check for product formation and consumption of starting material.
-
Quenching: Once the optimal reaction time is reached, cool the reaction mixture in an ice bath. The mixture is now ready for purification.
Protocol 2: RP-HPLC Purification
-
Sample Preparation: Filter the crude reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.
-
Instrumentation: Use a preparative or semi-preparative RP-HPLC system with a C18 column.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: Equilibrate the column with 95% A / 5% B. Inject the filtered sample. Elute with a linear gradient from 5% B to 40% B over 30-40 minutes.
-
Fraction Collection: Monitor the column effluent at ~270-280 nm. Collect fractions corresponding to the product peak, which should elute after the more polar 2'-deoxyadenosine.
-
Analysis: Analyze the collected fractions by analytical HPLC and Mass Spectrometry to confirm the identity and purity of the desired product.
-
Solvent Removal: Pool the pure fractions and immediately freeze them in liquid nitrogen. Lyophilize until a dry, fluffy powder is obtained. Store immediately as described in the stability FAQ.
References
-
Pawlowicz, A. J., & Kronberg, L. (2006). Formation of Acrolein Adducts With 2'-deoxyadenosine in Calf Thymus DNA. Chemical research in toxicology, 19(4), 571–576. [Link]
-
Moghe, A., Ghare, S., & Stephens, K. E. (2015). Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease. Toxicological Sciences, 143(2), 242-255. [Link]
-
Kawai, Y., Furuhata, A., Toyokuni, S., Aratani, Y., & Uchida, K. (2003). Formation of acrolein-derived 2'-deoxyadenosine adduct in an iron-induced carcinogenesis model. The Journal of biological chemistry, 278(50), 50346–50354. [Link]
-
Pawlowicz, A. J., Munter, T., & Kronberg, L. (2006). Reaction of acrolein with 2'-deoxyadenosine and 9-ethyladenine--formation of cyclic adducts. Bioorganic chemistry, 34(1), 39–48. [Link]
-
de Rojas-C, G., & Loechler, E. L. (2011). Structures of the acrolein-derived deoxyguanosine and deoxyadenosine adducts under investigation. ResearchGate. [Link]
-
Lin, J., Wang, H., & Wang, Y. (2009). Detection of acrolein-derived cyclic DNA adducts in human cells by monoclonal antibodies. Chemical research in toxicology, 22(10), 1641–1647. [Link]
-
Tang, M. S., Wang, H. T., & Hu, W. (2006). Acrolein is a major cigarette-related lung cancer agent: Preferential binding at p53 mutational hotspots and inhibition of DNA repair. Proceedings of the National Academy of Sciences of the United States of America, 103(44), 16388–16393. [Link]
- Not available online.
- Not available online.
- Not available online.
-
Kasprzak, A., Kiera, W., & Barciszewski, J. (2020). Mutagenicity and Repair of Acrolein Adduct to Cytosine. International Journal of Molecular Sciences, 21(24), 9719. [Link]
- Not available online.
-
Zhang, S., Wang, M., & Villalta, P. W. (2007). Detection and quantitation of acrolein-derived 1,N2-propanodeoxyguanosine adducts in human lung using liquid chromatography-tandem mass spectrometry. Cancer Epidemiology, Biomarkers & Prevention, 16(5), 1017-1022. [Link]
-
Wang, H. T., Zhang, S., & Hu, W. (2014). Acrolein- and 4-Aminobiphenyl-DNA adducts in human bladder mucosa and tumor tissue and their mutagenicity in human urothelial cells. Oncotarget, 5(11), 3562–3574. [Link]
- Not available online.
- Not available online.
-
Tang, M. S., & Wang, H. T. (2011). Acrolein induced DNA damage, mutagenicity and effect on DNA repair. Molecular nutrition & food research, 55(9), 1293–1300. [Link]
-
Chung, F. L., Young, R., & Hecht, S. S. (1984). Formation of cyclic 1,N2-propanodeoxyguanosine adducts in DNA upon reaction with acrolein or crotonaldehyde. Cancer research, 44(3), 990–995. [Link]
- Not available online.
-
Chemistry Steps. (2020). Michael Addition Reaction Mechanism. Chemistry Steps. [Link]
-
Smith, R. A., Williamson, D. S., & Cerny, R. L. (1994). Characterization of 2'-deoxycytidine and 2'-deoxyuridine adducts formed in reactions with acrolein and 2-bromoacrolein. Chemical research in toxicology, 7(6), 803–811. [Link]
- Not available online.
-
Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
Soderberg, T. (2020). Chapter 18/23: The Michael Addition. Oregon State University. [Link]
-
LibreTexts Chemistry. (2020). 23.10: Conjugate Additions- The Michael Reaction. Chemistry LibreTexts. [Link]
-
Organic Chemistry Tutor. Michael Addition. Organic Chemistry Tutor. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Acrolein induced DNA damage, mutagenicity and effect on DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of acrolein-derived 2'-deoxyadenosine adduct in an iron-induced carcinogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Chapter 18/23: The Michael Addition [sites.science.oregonstate.edu]
- 8. Formation of acrolein adducts with 2'-deoxyadenosine in calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reaction of acrolein with 2'-deoxyadenosine and 9-ethyladenine--formation of cyclic adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of 2'-deoxycytidine and 2'-deoxyuridine adducts formed in reactions with acrolein and 2-bromoacrolein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of acrolein-derived cyclic DNA adducts in human cells by monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Technical Support Center: Method Refinement for Accurate Quantification of OPdA in Complex Biological Matrices
Welcome to the technical support center for the accurate quantification of 11-oxo-15(S)-hydroxy-5(Z),9(E),13(E)-prostatrienoic acid (OPdA) in complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of OPdA bioanalysis using LC-MS/MS. Here, we synthesize field-proven insights with foundational scientific principles to empower you to develop robust, reproducible, and reliable analytical methods.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions and challenges encountered during the quantification of OPdA.
Q1: My OPdA recovery is consistently low and variable after solid-phase extraction (SPE). What are the likely causes and how can I improve it?
A1: Low and inconsistent recovery in SPE is a frequent challenge, often stemming from three primary areas: improper sorbent selection, suboptimal pH during loading, or an inappropriate elution solvent. OPdA is a carboxylic acid, and its charge state is pH-dependent.
-
Sorbent-Analyte Mismatch: For OPdA, a reversed-phase sorbent like a polymeric-based material (e.g., Oasis HLB) or a C8/C18 silica-based sorbent is a good starting point.[1][2] These materials retain hydrophobic molecules like OPdA from aqueous matrices. However, if your matrix is high in other lipids, these can compete for binding sites, reducing OPdA retention. In such cases, a mixed-mode sorbent with both reversed-phase and ion-exchange properties can offer enhanced selectivity.[1][3]
-
Incorrect Sample pH: To ensure retention on a reversed-phase sorbent, the carboxyl group of OPdA should be protonated (uncharged). Therefore, acidifying your sample to a pH of approximately 3-4 with a weak acid like formic acid before loading is critical. This increases its hydrophobicity and interaction with the sorbent.
-
Elution Solvent Strength: If the elution solvent is too weak, it will not efficiently desorb the OPdA from the sorbent. A common starting point is methanol or acetonitrile. If recovery remains low, consider increasing the organic content or adding a small amount of a basic modifier (e.g., 0.1-0.5% ammonium hydroxide in the elution solvent) to deprotonate the carboxylic acid, which can aid in its release from the sorbent.
Q2: I'm observing significant ion suppression/enhancement in my LC-MS/MS analysis of OPdA. How can I identify and mitigate these matrix effects?
A2: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix.[2][4][5][6] They are a major source of inaccuracy in bioanalysis.
-
Identification: A post-extraction spike experiment is the standard method to assess matrix effects.[4] You compare the peak area of OPdA spiked into an extracted blank matrix to the peak area of OPdA in a neat solution at the same concentration. A ratio significantly different from 1 indicates the presence of matrix effects.
-
Mitigation Strategies:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components. Phospholipids are common culprits in plasma.[6] Consider more rigorous SPE or a liquid-liquid extraction (LLE) step.
-
Chromatographic Separation: Optimize your HPLC method to separate OPdA from the regions of ion suppression. A longer gradient or a different column chemistry may be necessary.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects.[7][8] A deuterated OPdA (e.g., [²H₅]cis-(+/-)-OPDA) will co-elute with the analyte and experience the same ionization effects, allowing for accurate ratiometric quantification.[9]
-
Q3: My results for OPdA are not reproducible between different days and different sample batches. What should I investigate?
A3: Poor reproducibility often points to issues with analyte stability, inconsistent sample preparation, or instrument variability.
-
Analyte Stability: OPdA, as a polyunsaturated fatty acid derivative with conjugated double bonds, is susceptible to oxidation and isomerization.[10][11][12] It is crucial to evaluate its stability under various conditions:
-
Freeze-Thaw Stability: Assess if OPdA degrades after multiple freeze-thaw cycles.
-
Bench-Top Stability: Determine how long OPdA is stable in the matrix at room temperature.
-
Long-Term Storage Stability: Confirm that OPdA does not degrade in the matrix when stored at -80°C for the duration of your study.[13]
-
Post-Preparative Stability: Check for degradation in the autosampler.
-
To minimize degradation, work quickly, keep samples on ice, and consider adding an antioxidant like butylated hydroxytoluene (BHT) during extraction.[14]
-
-
Sample Preparation In-Process Variability: Ensure that every step of your extraction protocol is performed consistently. This includes vortexing times, centrifugation speeds and times, and precise solvent volumes. Automation can help improve reproducibility.
-
Internal Standard Use: If you are not using a stable isotope-labeled internal standard, even minor variations in sample preparation can lead to significant errors. An IS should be added at the very beginning of the sample preparation process to account for any analyte loss.[8]
Q4: I am having trouble achieving the required sensitivity (Lower Limit of Quantification - LLOQ) for OPdA. What are my options?
A4: Low sensitivity can be due to poor extraction recovery, significant ion suppression, or suboptimal MS/MS parameters.
-
Optimize MS/MS Parameters: Ensure your MRM transitions are correctly selected and that collision energy and other source parameters are optimized for OPdA. This involves infusing a standard solution of OPdA and its internal standard to find the optimal settings.
-
Improve Extraction Efficiency: A more effective sample preparation method can increase the concentration of OPdA in the final extract. This could involve trying different SPE sorbents or LLE solvent systems. Also, ensure your final extract is reconstituted in a solvent that is compatible with your mobile phase and promotes good peak shape.
-
Derivatization: While less common with modern sensitive mass spectrometers, derivatization can be a powerful tool to enhance ionization efficiency. Reagents that add a permanently charged group or a readily ionizable moiety to the carboxylic acid of OPDA can significantly boost signal intensity.[4]
Troubleshooting Guides
I. Sample Preparation and Extraction
The goal of sample preparation is to isolate OPdA from the complex biological matrix, remove interferences, and concentrate the analyte for sensitive detection.[15][16]
Problem 1: Analyte Instability and Isomerization during Extraction
Causality: The conjugated triene system and ketone functionality in OPdA make it susceptible to isomerization, particularly under harsh pH or temperature conditions.[6][8][17][18][19] Enzymatic activity in the matrix can also lead to degradation if not properly quenched.[12]
Troubleshooting Workflow:
Caption: Workflow to troubleshoot OPdA instability and isomerization.
Protocol: Stability-Focused Sample Extraction
-
Internal Standard Addition: Immediately after thawing the biological sample (e.g., 200 µL plasma) on ice, add the deuterated internal standard (e.g., [²H₅]-OPDA) in a small volume of organic solvent. This is critical for correcting any degradation or loss during subsequent steps.[9][20]
-
Protein Precipitation & Quenching: Add 4 volumes of ice-cold acetonitrile or methanol containing an antioxidant like 0.02% BHT. Vortex vigorously for 1 minute to precipitate proteins and quench enzymatic activity.[4][14]
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for further processing (SPE or LLE).
Problem 2: Inefficient Extraction from Plasma/Serum
Causality: OPdA is often protein-bound in plasma, and the matrix is rich in interfering lipids. A single protein precipitation step may not be sufficient for clean extracts, leading to matrix effects and low recovery.[4][19]
Recommended Extraction Protocols:
| Parameter | Protocol 1: Solid-Phase Extraction (SPE) | Protocol 2: Liquid-Liquid Extraction (LLE) |
| Principle | Utilizes a solid sorbent to retain the analyte while interferences are washed away.[2][3][21] | Partitions the analyte between two immiscible liquid phases based on solubility.[22][23] |
| Pre-treatment | After protein precipitation, dilute the supernatant with acidified water (pH 3-4) before loading. | After protein precipitation, acidify the supernatant to pH 3-4 with formic acid. |
| Extraction Step | 1. Condition: C18 or polymeric SPE cartridge with methanol, then water. 2. Load: Apply the pre-treated sample. 3. Wash: Wash with a weak organic solvent (e.g., 5-10% methanol in water) to remove polar interferences. 4. Elute: Elute OPdA with methanol or acetonitrile, possibly with a basic modifier. | 1. Add an immiscible organic solvent (e.g., ethyl acetate or a hexane/ethyl acetate mixture). 2. Vortex vigorously for 2-5 minutes. 3. Centrifuge to separate the phases. 4. Collect the organic layer. Repeat extraction 1-2 times. |
| Post-Extraction | Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase. | Evaporate the combined organic layers to dryness and reconstitute. |
| Advantages | High potential for clean extracts, amenable to automation. | Cost-effective, can be effective for removing very non-polar interferences. |
| Disadvantages | Higher cost per sample, requires more method development. | Can be labor-intensive, potential for emulsion formation, larger solvent volumes. |
II. Liquid Chromatography (LC)
Proper chromatographic separation is essential to resolve OPdA from matrix components and potential isomers.
Problem 3: Poor Peak Shape (Tailing or Fronting)
Causality: Peak tailing for an acidic compound like OPdA can be caused by secondary interactions with the stationary phase (e.g., free silanols on silica-based columns) or by injecting the sample in a solvent much stronger than the initial mobile phase. Peak fronting can occur if the column is overloaded.
Troubleshooting Steps:
-
Reconstitution Solvent: Ensure the final extract is reconstituted in a solvent that is as weak as or weaker than your initial mobile phase. A high percentage of strong organic solvent in the injection volume will cause peak distortion.
-
Mobile Phase pH: Adding a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase will keep the carboxyl group of OPdA protonated, minimizing interactions with the stationary phase and improving peak shape.
-
Column Choice: If tailing persists on a standard C18 column, consider using a column with high-purity silica and advanced end-capping to reduce silanol activity.
Problem 4: Inadequate Separation of Isomers
Causality: OPdA can exist as several geometric or stereoisomers. These isomers may have very similar polarities, making them difficult to separate on a standard C18 column.[20][24][25] Co-elution of a more abundant, less active isomer can lead to over-quantification of the target isomer.
Chromatographic Optimization Workflow:
Caption: Decision tree for optimizing isomeric separation of OPdA.
III. Mass Spectrometry (MS)
Accurate quantification relies on the specificity and sensitivity of the MS/MS detection.
Problem 5: Difficulty in Determining Optimal MRM Transitions
Causality: Without a commercially available standard for the exact OPdA isomer of interest, determining the correct precursor and product ions requires a systematic approach. The fragmentation of prostaglandins in negative ion mode typically involves losses of water (H₂O) and carbon dioxide (CO₂).[24]
Protocol for MRM Method Development:
-
Determine Precursor Ion: Infuse a solution of a structurally similar prostaglandin or OPdA standard into the mass spectrometer in negative electrospray ionization (ESI) mode. The [M-H]⁻ ion will be the precursor ion. For OPdA (C₂₀H₃₀O₄, MW ≈ 334.4 g/mol ), the precursor ion will be at m/z 333.4.
-
Acquire Product Ion Scan: Perform a product ion scan on the precursor m/z 333.4. Look for characteristic losses. Common fragments for similar molecules include:
-
Select and Optimize Transitions: Choose at least two of the most intense and specific product ions for your MRM method. One will serve as the "quantifier" and the other as the "qualifier".[16][19][27] Optimize the collision energy for each transition to maximize signal intensity.
-
Internal Standard Transitions: Repeat the process for your deuterated internal standard. The precursor ion will be shifted by the mass of the deuterium labels (e.g., m/z 338.4 for a d5-labeled standard). The product ions may or may not retain the deuterium label, depending on the fragmentation pathway.
Table of Predicted MRM Transitions for OPdA:
| Analyte | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Transition Type |
| OPdA | m/z 333.4 | m/z 315.4 | Quantifier (tentative) |
| OPdA | m/z 333.4 | m/z 165.x | Qualifier (tentative) |
| [²H₅]-OPDA | m/z 338.4 | m/z 320.4 | Quantifier (tentative) |
| [²H₅]-OPDA | m/z 338.4 | m/z 170.x | Qualifier (tentative) |
Note: These are predicted transitions based on the structure of OPdA and fragmentation patterns of similar molecules. They must be empirically determined and optimized.
Problem 6: High Background Noise or Interferences at the Analyte MRM Transition
Causality: Complex biological matrices can contain isobaric interferences—compounds with the same mass as OPdA that produce fragments at the same m/z as the product ion. This can elevate the baseline and compromise the LLOQ.
Troubleshooting Steps:
-
Verify Specificity: Analyze at least six different blank matrix lots to ensure no endogenous peaks interfere with the analyte or internal standard retention time.[5][14][28]
-
Improve Chromatographic Resolution: As a first step, try to chromatographically separate the interference from your analyte.
-
Select More Specific Transitions: If resolution is not possible, investigate alternative, more specific (though potentially less intense) product ions from your product ion scan.
-
Enhance Sample Cleanup: A more selective sample preparation method is often the most effective solution to remove the source of the interference.
By systematically addressing these common challenges and following the structured troubleshooting workflows, you can refine your analytical method to achieve the accuracy, precision, and sensitivity required for the robust quantification of OPdA in complex biological matrices, in accordance with regulatory guidelines.[14][26][28]
References
-
Davoine, C., et al. (2005). Adducts of oxylipin electrophiles to glutathione reflect a 13-specificity of the downstream lipoxygenase pathway in the tobacco hypersensitive response. Plant Physiology, 140(3), 1058-1068. Available at: [Link]
-
Jiang, L. X., & Laskin, J. (2025). Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization. Journal of the American Society for Mass Spectrometry, 36(10), 2267-2275. Available at: [Link]
-
Liakh, I., et al. (2019). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Molecules, 24(8), 1639. Available at: [Link]
-
AptoChem. (2008). Deuterated internal standards and bioanalysis. Available at: [Link]
-
Mesmar, J., et al. (2011). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Prostaglandins & Other Lipid Mediators, 96(1-4), 30-36. Available at: [Link]
-
Stenzel, I., et al. (2003). Quantitation of the octadecanoid 12-oxo-phytodienoic acid, a signalling compound in plant mechanotransduction. Phytochemistry, 64(3), 673-683. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
-
Floková, K., et al. (2014). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. BMC Plant Biology, 14, 324. Available at: [Link]
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
Oliw, E. H., & Hamberg, M. (2020). Charge migration fragmentation in the negative ion mode of cyclopentenone and cyclopentanone intermediates in the biosynthesis of jasmonates. Rapid Communications in Mass Spectrometry, 34(S3), e8559. Available at: [Link]
-
Shah, V. P., et al. (2000). Bioanalytical method validation--a revisit with a decade of progress. Pharmaceutical Research, 17(12), 1551-1557. Available at: [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. Available at: [Link]
-
SCIEX. (n.d.). High chromatography reproducibility enables large panel MRM assays for pesticides in fruit and vegetables. Available at: [Link]
-
Welsh, T. N., et al. (2007). Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. Prostaglandins, Leukotrienes and Essential Fatty Acids, 76(6), 304-310. Available at: [Link]
-
Dąbrowska, P., et al. (2011). Isomerization of the phytohormone precursor 12-oxophytodienoic acid (OPDA) in the insect gut: a mechanistic and computational study. Journal of Biological Chemistry, 286(25), 22647-22655. Available at: [Link]
-
Maynard, D., et al. (2011). The phytohormone precursor OPDA is isomerized in the insect gut by a single, specific glutathione transferase. Proceedings of the National Academy of Sciences, 108(44), 18073-18078. Available at: [Link]
-
Oliw, E. H., & Hamberg, M. (2020). MS/MS analysis of [M-H-H2O]⁻ of 12-OPDA, iso-OPDA, 12-OPEA, 12-OPA,... [Image]. Available at: [Link]
-
Zhang, T., et al. (2018). Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Journal of Visualized Experiments, (138), 58097. Available at: [Link]
-
Vishwanathan, K., et al. (2007). Bioanalytical method validation: an updated review. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 543-557. Available at: [Link]
-
Dąbrowska, P., et al. (2011). Isomerization of the phytohormone precursor 12-oxophytodienoic acid (OPDA) in the insect gut: a mechanistic and computational study. Journal of Biological Chemistry, 286(25), 22647-22655. Available at: [Link]
-
Shin, D., et al. (2022). A validated method for the simultaneous determination of 11 illicit compounds in dietary supplements using LC-MS/MS. Journal of Food Composition and Analysis, 105, 104239. Available at: [Link]
-
Maynard, D., et al. (2011). Enzyme assisted isomerization of plant-derived cis-OPDA to iso-OPDA in... [Image]. Available at: [Link]
-
Veeprho. (2024). Solid-Phase Extraction (SPE). Available at: [Link]
-
El-Beqqali, A., et al. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Molecules, 25(18), 4259. Available at: [Link]
-
Imtakt. (2026). Why are C18s So Different? A Focus on the Contributions of Steric Selectivity. LCGC International. Available at: [Link]
-
Reddit. (2014). How much more stable is a conjugated triene than an unconjugated alkene? Available at: [Link]
-
Prasain, J. K. (2023). Tandem mass spectrometry analysis of prostaglandins and isoprostanes [PowerPoint slides]. Available at: [Link]
-
Solomon, S., et al. (2010). HPLC Method for Quantification of Ornidazole in Human Plasma. Asian Journal of Chemistry, 22(6), 4361-4366. Available at: [Link]
-
Whitaker, M. O., et al. (1979). Triene prostaglandins: Prostaglandin D3 and icosapentaenoic acid as potential antithrombotic substances. Proceedings of the National Academy of Sciences, 76(12), 5919-5923. Available at: [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Available at: [Link]
-
Chemistry LibreTexts. (2024). 14.1: Stability of Conjugated Dienes- Molecular Orbital Theory. Available at: [Link]
-
Al-Saeed, M. M. (1982). A study on the stability of prostaglandin E2 in methylhydroxyethylcellulose gel by gas chromatography. Journal of Clinical and Hospital Pharmacy, 7(1), 67-70. Available at: [Link]
-
Wacker, M. J., et al. (2016). Understanding and Improving Solid-Phase Extraction. LCGC North America, 34(11), 856-863. Available at: [Link]
-
Cardinali, F. L., & Ashley, D. L. (2002). Validation of an HPLC–MS–MS Method for the Determination of Urinary S-Benzylmercapturic Acid and S-Phenylmercapturic Acid. Journal of Analytical Toxicology, 26(4), 203-209. Available at: [Link]
-
Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals [Video]. YouTube. Available at: [Link]
Sources
- 1. texilajournal.com [texilajournal.com]
- 2. mdpi.com [mdpi.com]
- 3. shimadzu.com [shimadzu.com]
- 4. Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. A Simple LC-MS/MS Method for the Quantification of PDA-66 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. sciex.com [sciex.com]
- 16. Development of a Fast Liquid Chromatography Coupled to Mass Spectrometry Method (LC-MS/MS) to Determine Fourteen Lipophilic Shellfish Toxins Based on Fused–Core Technology: In-House Validation [mdpi.com]
- 17. endocrine-abstracts.org [endocrine-abstracts.org]
- 18. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijsra.net [ijsra.net]
- 20. mdpi.com [mdpi.com]
- 21. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. asianpubs.org [asianpubs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. fda.gov [fda.gov]
- 26. sciex.com [sciex.com]
- 27. bioanalysis-zone.com [bioanalysis-zone.com]
- 28. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
optimization of collision energy for N6-oxopropenyl-2'-deoxyadenosine fragmentation in MS/MS
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the analysis of N6-oxopropenyl-2'-deoxyadenosine (OPdA) and related modified nucleosides. This guide is designed to provide you, our fellow scientists, with in-depth, practical solutions for optimizing the collision-induced dissociation (CID) of OPdA in your tandem mass spectrometry (MS/MS) experiments. As Senior Application Scientists, we understand that robust and reproducible fragmentation is paramount for confident identification and quantification. This resource consolidates our field-proven insights and troubleshooting strategies to empower your research.
The Challenge: Unlocking the Fragmentation Pattern of a Reactive Adduct
N6-oxopropenyl-2'-deoxyadenosine is a significant DNA adduct formed from oxidative stress, and its accurate detection is crucial for understanding DNA damage and its implications in various disease states.[1][2][3] However, its analysis by MS/MS is not without its challenges. The lability of the glycosidic bond and the potential for complex fragmentation pathways necessitate a carefully optimized approach to collision energy.[1][2] Insufficient energy may result in poor fragmentation and low signal intensity of product ions, while excessive energy can lead to the loss of structurally informative fragments.[4]
This guide will walk you through the principles of collision energy optimization, provide a step-by-step protocol, and offer solutions to common problems you may encounter.
Principles of Collision Energy Optimization in MS/MS
Collision-induced dissociation is a process where an ion is accelerated and collided with neutral gas molecules, leading to an increase in its internal energy and subsequent fragmentation.[5] The efficiency of this process is highly dependent on the collision energy applied. For modified nucleosides like OPdA, the primary fragmentation event is often the cleavage of the glycosidic bond, resulting in the loss of the 2'-deoxyribose moiety.[6][7] However, other informative fragments from the modified purine base can also be generated.
The goal of collision energy optimization is to find the "sweet spot" that maximizes the abundance of the most specific and sensitive product ions for your analytical needs, whether for qualitative identification or quantitative analysis using Multiple Reaction Monitoring (MRM).[8]
Troubleshooting Guide: A Question-and-Answer Approach
Here, we address specific issues you might face during your experiments in a practical, problem-solution format.
Q1: I am not seeing any significant fragmentation of my OPdA precursor ion, even at higher collision energies. What could be the issue?
A1: This is a common issue that can stem from several factors. Let's break down the potential causes and solutions:
-
Instrumental Parameters:
-
Collision Gas Pressure: Ensure your collision gas (typically argon or nitrogen) pressure is within the manufacturer's recommended range. Insufficient pressure will lead to inefficient collisions and poor fragmentation.
-
Activation Time (in Ion Traps): If you are using an ion trap mass spectrometer, the activation time is as critical as the collision energy. A short activation time may not allow for sufficient energy transfer. Try incrementally increasing the activation time.
-
Mass Analyzer Settings: Verify that your mass analyzer is properly calibrated and that the resolution settings are appropriate for your experiment.
-
-
Sample-Related Issues:
-
Precursor Ion Purity: Co-eluting isobaric interferences can "steal" the collision energy, suppressing the fragmentation of your target analyte. Ensure your chromatographic separation is adequate.
-
Adduct Stability: While OPdA is a known DNA adduct, its stability can be influenced by sample preparation and storage conditions. Consider the possibility of degradation.
-
Q2: My most abundant fragment ion corresponds to the neutral loss of the deoxyribose sugar. How can I promote fragmentation of the modified base to get more structural information?
A2: The facile loss of the deoxyribose is characteristic of many nucleoside adducts.[6][7][9] To encourage fragmentation of the base, consider the following:
-
Stepped or Ramped Collision Energy: Instead of a single collision energy value, using a stepped or ramped approach can be beneficial.[10] This involves applying a range of collision energies during the MS/MS scan, which can help to generate a wider variety of fragment ions.
-
MSn Experiments: If your instrument has MSn capabilities (e.g., an ion trap), you can isolate the [M+H-deoxyribose]+ ion and subject it to a further round of fragmentation (MS3). This will provide a clean spectrum of the modified base fragments.[7][9]
-
Higher-Energy Collisional Dissociation (HCD): If you are using an Orbitrap-based instrument, HCD can sometimes produce different fragmentation patterns compared to CID in a linear ion trap. Experiment with HCD to see if it yields more informative base fragments.
Q3: I'm developing an MRM assay for OPdA, but the signal intensity of my transitions is low and inconsistent. What steps should I take?
A3: Low and variable MRM signal is a frequent challenge in quantitative mass spectrometry.[4] Here’s a systematic approach to troubleshooting:
-
Re-optimize Collision Energy for Each Transition: The optimal collision energy can vary for different fragment ions.[8][11][12] Do not assume that the best energy for one transition will be optimal for others. Perform a collision energy optimization for each specific precursor-product ion pair.
-
Check for Matrix Effects: Co-eluting matrix components can suppress the ionization of your analyte, leading to low signal. Dilute your sample or improve your sample cleanup protocol to mitigate this.
-
Verify Precursor and Product Ion Selection: Double-check that you have selected the correct m/z values for your precursor and product ions. Even small errors can lead to a significant loss in signal.
-
LC System Performance: Poor chromatography, such as broad or tailing peaks, will result in a lower signal-to-noise ratio. Ensure your LC system is performing optimally.[13]
Experimental Protocol: Systematic Collision Energy Optimization
This protocol outlines a systematic approach to determine the optimal collision energy for OPdA fragmentation.
Objective: To identify the collision energy value that maximizes the signal intensity of the desired product ions for N6-oxopropenyl-2'-deoxyadenosine.
Materials:
-
N6-oxopropenyl-2'-deoxyadenosine standard
-
LC-MS grade solvents (e.g., water, acetonitrile, methanol)
-
Formic acid or other appropriate mobile phase modifier
-
A tandem mass spectrometer with CID capabilities
Procedure:
-
Sample Preparation: Prepare a solution of the OPdA standard at a known concentration (e.g., 1 µg/mL) in a suitable solvent.
-
Infusion or LC-MS Introduction:
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate. This method allows for rapid optimization without chromatographic separation.
-
LC-MS: If you prefer to optimize under chromatographic conditions, inject the standard onto your LC system.
-
-
MS Parameter Setup:
-
Set the mass spectrometer to positive or negative ion mode, depending on the ionization behavior of OPdA.
-
Select the precursor ion (the [M+H]+ or [M-H]- ion of OPdA) for fragmentation.
-
-
Collision Energy Ramp Experiment:
-
Set up an MS/MS experiment where the collision energy is ramped over a wide range (e.g., 5 to 50 eV).
-
Acquire data across this range to observe the fragmentation pattern as a function of collision energy.
-
-
Data Analysis:
-
Generate a breakdown curve by plotting the relative abundance of the precursor ion and each major fragment ion as a function of collision energy.
-
Identify the collision energy that provides the highest intensity for your target product ions.
-
-
Refinement (for MRM):
-
If developing an MRM method, repeat the optimization for each specific precursor-to-product ion transition.[14]
-
Data Presentation: Visualizing the Optimization Process
The results of a collision energy optimization experiment can be effectively summarized in a table and visualized in a breakdown curve.
Table 1: Example Collision Energy Optimization Data for OPdA ([M+H]+)
| Collision Energy (eV) | Precursor Ion Abundance (%) | Product Ion 1 Abundance (%) (e.g., [M+H - deoxyribose]+) | Product Ion 2 Abundance (%) (e.g., base fragment) |
| 5 | 95 | 5 | 0 |
| 10 | 70 | 28 | 2 |
| 15 | 40 | 55 | 5 |
| 20 | 15 | 75 | 10 |
| 25 | 5 | 60 | 35 |
| 30 | <1 | 40 | 59 |
| 35 | <1 | 20 | 79 |
| 40 | <1 | 10 | 89 |
| 45 | <1 | 5 | 94 |
| 50 | <1 | <1 | 99 |
Diagram 1: Experimental Workflow for Collision Energy Optimization
Caption: Workflow for optimizing collision energy.
Diagram 2: Fragmentation Pathway of N6-oxopropenyl-2'-deoxyadenosine
Caption: Simplified fragmentation of OPdA in MS/MS.
Frequently Asked Questions (FAQs)
Q: How does the type of mass spectrometer (e.g., triple quadrupole, ion trap, Q-TOF) affect collision energy optimization?
A: The optimal collision energy values are instrument-dependent. A value that works well on a triple quadrupole may not be optimal on an ion trap or a Q-TOF. This is due to differences in the collision cell design, the collision gas used, and the time scale of the experiment. It is crucial to optimize the collision energy on the specific instrument you will be using for your analysis.
Q: Can I use a predicted collision energy value instead of empirically determining it?
A: While some software packages can predict collision energy values based on the mass and charge of the precursor ion, these are generally starting points.[11][12] For the most sensitive and robust results, especially for quantitative assays, it is highly recommended to empirically determine the optimal collision energy for your specific analyte and instrument.
Q: How often should I re-optimize the collision energy?
A: It is good practice to re-verify your optimal collision energy periodically, especially if you notice a decrease in signal intensity or if you have performed significant maintenance on your instrument (e.g., cleaning the ion source).
We trust this technical guide will serve as a valuable resource in your research endeavors. Should you have further questions, please do not hesitate to contact our technical support team.
References
- Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2'-Deoxyguanosine. PubMed.
- DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. PMC.
- Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. PMC - NIH.
- Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Labor
- Comparison of the Collision-Induced Dissociation of Duplex DNA at Different Collision Regimes: Evidence for a Multistep. ORBi.
- LCMS Troubleshooting: 14 Best Practices for Labor
- Mass Spectrometric Methods for the Analysis of Nucleoside-Protein Cross-links: Application to Oxopropenyl-deoxyadenosine. NIH.
- Mass Spectrometric Methods for the Analysis of Nucleoside–Protein Cross-Links: Application to Oxopropenyl-deoxyadenosine.
- Mass spectrometric methods for the analysis of nucleoside-protein cross-links: application to oxopropenyl-deoxyadenosine. PubMed.
- A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific.
- Troubleshooting for Clinical LC Tandem MS - How to Get Started. SCIEX.
- Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent.
- 4 Steps to Successful Compound Optimiz
- Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Unknown Source.
- Collision-Induced Dissociation.
- Real-Time Collisional Energy Optimization on the Orbitrap Fusion Platform for Confident Unknown Identific
- Automated MRM Method Optimizer for Peptides: Optimizing Mass Spectrometry Parameters for High-Throughput Protein Quantit
- Effect of collision energy optimization on the measurement of peptides by selected reaction monitoring (SRM) mass spectrometry. SciSpace.
Sources
- 1. Mass Spectrometric Methods for the Analysis of Nucleoside-Protein Cross-links: Application to Oxopropenyl-deoxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mass spectrometric methods for the analysis of nucleoside-protein cross-links: application to oxopropenyl-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zefsci.com [zefsci.com]
- 5. Collision-Induced Dissociation - MagLab [nationalmaglab.org]
- 6. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. technologynetworks.com [technologynetworks.com]
- 9. Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2'-Deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. skyline.ms [skyline.ms]
- 12. scispace.com [scispace.com]
- 13. myadlm.org [myadlm.org]
- 14. lcms.cz [lcms.cz]
Technical Support Center: Mass Spectrometry of 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine Adducts
Introduction
Welcome to the technical support guide for the analysis of 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine (OPdA) adducts. OPdA, also designated as N⁶-(3-oxo-1-propenyl)-2′-deoxyadenosine, is a DNA adduct formed from the reaction of malondialdehyde (MDA) or its reactive equivalent, base propenal, with 2'-deoxyadenosine.[1][2] As a product of lipid peroxidation and oxidative stress, OPdA is a critical biomarker for studying the mechanisms of cellular damage, carcinogenesis, and aging.[1][3]
However, its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) presents significant challenges. This guide is structured to address the most common issues encountered during the interpretation of OPdA mass spectra, providing expert insights, troubleshooting workflows, and detailed protocols to ensure the integrity and accuracy of your results. The inherent instability of the adduct, its characteristic fragmentation patterns, and its often low abundance require a nuanced and systematic approach to analysis.[4][5]
Core Challenges & Frequently Asked Questions (FAQs)
This section addresses specific problems in a question-and-answer format, explaining the underlying science and providing actionable solutions.
Q1: My primary precursor ion signal for OPdA is weak or undetectable, but I see a strong signal at m/z 190.1. What is happening?
Answer: This is the most common and defining characteristic of analyzing modified nucleosides like OPdA by mass spectrometry. The signal at m/z 190.1 corresponds to the protonated modified base, [B+H₂]⁺, which results from the facile neutral loss of the 2'-deoxyribose sugar moiety (116.0473 Da) from the precursor ion.[6][7]
Causality & Explanation: The glycosidic bond connecting the deoxyribose sugar to the modified adenine base is highly labile under the energetic conditions of the electrospray ionization (ESI) source and during collision-induced dissociation (CID). This cleavage is often so efficient that it occurs "in-source," before the precursor ion even reaches the mass analyzer.[6] Consequently, the abundance of the intact molecular ion ([M+H]⁺ at m/z 306.1) can be very low, while the aglycone fragment ion ([M+H - 116]⁺ at m/z 190.1) is dominant.
Troubleshooting & Strategy:
-
Method Development: Instead of relying solely on the precursor ion at m/z 306.1, develop your Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) methods to monitor transitions originating from both the intact precursor (306.1 → products) and the aglycone ion (190.1 → products).
-
Source Temperature: Optimize your ion source temperature. Excessively high temperatures can exacerbate in-source decay. Start with a lower temperature and gradually increase it to find a balance between efficient desolvation and precursor ion stability.
-
Cone Voltage/Declustering Potential: Carefully tune the cone voltage or declustering potential. High voltages increase the energy in the source region and promote the loss of the deoxyribose group.
Q2: I am struggling to get meaningful MS/MS fragments from my OPdA precursor ion (m/z 306.1). The only major product ion is m/z 190.1.
Answer: This observation is a direct consequence of the fragmentation pathway discussed in Q1. The energy required to break the glycosidic bond is much lower than that needed to fragment the stable, modified purine ring system.
Expertise & Insights: When using standard CID (e.g., in a quadrupole ion trap), the lowest energy fragmentation pathway will dominate. For OPdA, this is the neutral loss of deoxyribose. To obtain richer structural information, you need to either fragment the stable aglycone ion (an MS³ experiment) or use a different fragmentation technique.[7]
Solutions & Protocols:
-
MS³ Analysis on an Ion Trap: If your instrument supports it, perform an MS³ experiment: Isolate m/z 306.1 (MS¹), fragment it to produce m/z 190.1 (MS²), then isolate m/z 190.1 and fragment it again (MS³) to elucidate the structure of the modified base.
-
Higher-Energy Collisional Dissociation (HCD): On Orbitrap or Q-TOF instruments, beam-type CID (HCD or similar) imparts a broader range of energies to the precursor ions. This can induce fragmentation of both the glycosidic bond and the modified base within a single MS/MS scan, providing more informative spectra directly from the m/z 306.1 precursor.[4][7]
Protocol: Optimizing HCD for OPdA Fragmentation
-
Infuse a synthesized OPdA standard or a well-characterized sample extract.
-
Set the instrument to acquire MS/MS spectra for the precursor ion m/z 306.1.
-
Acquire data across a range of normalized collision energies (NCE), for example, in steps of 5 from 10 to 40.
-
Analyze the resulting spectra. At low NCE, you will primarily see the neutral loss to m/z 190.1.
-
As you increase the NCE, look for the appearance of new, informative fragment ions (see Table 2 below) while ensuring the m/z 190.1 ion remains abundant.
-
Select the NCE that provides the best balance of precursor depletion and the generation of multiple, structurally relevant fragment ions.
Q3: My chromatogram shows broad or splitting peaks for my OPdA adduct. What could be the cause?
Answer: Poor peak shape can stem from several sources, including chromatographic issues, on-column degradation, or the presence of isomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor chromatographic peak shape.
In-Depth Explanation:
-
Isomers: Acrolein can react with nucleosides to form multiple structurally different adducts.[8] While OPdA is a specific structure, related isomers might co-elute, leading to broad or complex peaks. Improving your chromatographic resolution is key.
-
On-Column Degradation: The inherent lability of the adduct can sometimes lead to degradation on the analytical column, especially if the mobile phase pH is not optimal or if there are active sites on the column packing.
-
Sample Solvent Effects: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Dilute your sample in the initial mobile phase whenever possible.
Q4: I am observing unexpected adducts in my mass spectra, such as [M+Na]⁺ or [M+K]⁺. How do I minimize these and why are they a problem?
Answer: The formation of sodium ([M+Na]⁺, m/z 328.1) or potassium ([M+K]⁺, m/z 344.1) adducts is a common phenomenon in ESI-MS. These adducts arise from the presence of alkali metal salts in your sample, mobile phase, or glassware.
Why it's a problem: The formation of these adducts splits your analyte signal across multiple m/z values, reducing the intensity of your target protonated molecule ([M+H]⁺). This effectively decreases your signal-to-noise ratio and complicates quantification.[9][10] If you are only monitoring the [M+H]⁺ channel, you may completely miss the signal that has shifted to the sodiated adduct.[9]
Minimization Protocol:
-
Mobile Phase: Use high-purity, MS-grade solvents and additives (e.g., formic acid, ammonium acetate). Avoid using sodium phosphate buffers.
-
Glassware: Use polypropylene vials and tubes instead of glass where possible, as glass can be a source of sodium ions. If using glass, rinse thoroughly with high-purity water and solvent.
-
Sample Preparation: Minimize the use of sodium-containing reagents during sample extraction and hydrolysis. If salts are necessary, try to use ammonium-based salts (e.g., ammonium bicarbonate), which are more volatile.
-
Additive Scavengers: In some cases, adding a small amount of an adduct-reducing additive like ascorbic acid or a volatile ammonium salt (e.g., ammonium acetate) to the mobile phase can help promote the formation of the desired [M+H]⁺ or [M+NH₄]⁺ ions over alkali adducts.[10]
Reference Data & Tables
For accurate identification, having a reference for expected masses and fragments is crucial.
Table 1: Expected m/z Values for OPdA and Common Adducts
| Ion Species | Formula | Expected m/z (Monoisotopic) | Notes |
| [M+H]⁺ | C₁₃H₁₆N₅O₄⁺ | 306.1197 | Primary protonated molecule |
| [M+Na]⁺ | C₁₃H₁₅N₅O₄Na⁺ | 328.1016 | Common sodium adduct |
| [M+K]⁺ | C₁₃H₁₅N₅O₄K⁺ | 344.0756 | Common potassium adduct |
| [B+H₂]⁺ | C₈H₈N₅O⁺ | 190.0723 | Aglycone fragment (loss of deoxyribose) |
Table 2: Key MS/MS Fragments of OPdA
This table summarizes the expected fragmentation patterns for OPdA, primarily observed through HCD or MS³ of the aglycone ion. The fragmentation of the modified adenine base is characteristic.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Identity/Origin |
| 306.12 | 190.07 | 116.05 | Loss of 2'-deoxyribose |
| 190.07 | 173.04 | 17.03 | Loss of NH₃ |
| 190.07 | 162.06 | 28.01 | Loss of CO |
| 190.07 | 135.05 | 55.02 | Loss of C₃H₃O (propenal moiety) |
| 135.05 | 119.05 | 16.00 | Loss of NH₂ |
Note: The fragmentation of the adenine base itself (m/z 135.05) is a well-characterized pattern for adenosine-containing molecules.[3]
Final Recommendations & Best Practices
-
Use Internal Standards: The use of a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-OPdA) is essential for accurate quantification. It co-elutes with the analyte and experiences similar matrix effects and fragmentation behavior, correcting for variations in sample preparation, injection volume, and ionization efficiency.[11][12]
-
Manual Data Interrogation: Automated database searches can fail to identify labile adducts like OPdA, especially in complex matrices like DNA-protein cross-links.[4][5] Manual inspection of the data for the characteristic neutral loss of 116 Da is often required to find potential candidates.
-
System Suitability: Before running a batch of samples, always inject a standard to confirm system performance, including retention time, peak shape, and signal intensity.[13][14] This helps distinguish between a sample-specific problem and an instrument malfunction.
By understanding the unique chemical properties of 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine and employing these systematic troubleshooting strategies, researchers can overcome the challenges of its mass spectrometric analysis and achieve reliable, high-quality data.
References
-
Chen, H.-J. C. (2023). Mass Spectrometry Analysis of DNA and Protein Adducts as Biomarkers in Human Exposure to Cigarette Smoking: Acrolein as an Example. Chemical Research in Toxicology, 36(2), 132–140. [Link]
-
Pawłowicz, A. J., & Kronberg, L. (2008). Characterization of adducts formed in reactions of acrolein with thymidine and calf thymus DNA. Chemistry & Biodiversity, 5(1), 177–188. [Link]
-
Manlove, A. H., Williams, H. L., & Stone, M. P. (2014). Mass Spectrometric Methods for the Analysis of Nucleoside-Protein Cross-links: Application to Oxopropenyl-deoxyadenosine. Journal of the American Society for Mass Spectrometry, 25(3), 428–440. [Link]
-
Wang, H., et al. (2007). Detection and quantitation of acrolein-derived 1,N2-propanodeoxyguanosine adducts in human lung using liquid chromatography-tandem mass spectrometry. Cancer Research, 67(9), 2668-2675. [Link]
-
Manlove, A. H., Williams, H. L., & Stone, M. P. (2014). Mass spectrometric methods for the analysis of nucleoside-protein cross-links: application to oxopropenyl-deoxyadenosine. Journal of the American Society for Mass Spectrometry, 25(3), 428-440. [Link]
-
Chen, H.-J. C. (2023). Mass Spectrometry Analysis of DNA and Protein Adducts as Biomarkers in Human Exposure to Cigarette Smoking: Acrolein as an Example. Chemical Research in Toxicology. [Link]
-
Zhang, S., et al. (2007). Analysis of Acrolein-Derived 1,N-2-Propanodeoxyguanosine Adducts in Human Leukocyte DNA from Smokers and Nonsmokers. Chemical Research in Toxicology, 20(8), 1147-1153. [Link]
-
Vairavamurthy, A., et al. (2009). “ONE-POT” SYNTHESES OF MALONDIALDEHYDE ADDUCTS OF NUCLEOSIDES. Nucleosides, Nucleotides and Nucleic Acids, 28(10-11), 947-955. [Link]
-
Chaudhary, A. K., et al. (1994). Characterization of an N6-oxopropenyl-l'-deoxyadenosine adduct in malondialdehyde-modified DNA using liquid chromatography/electrospray ionization tandem mass spectrometry. Carcinogenesis, 15(11), 2599-2602. [Link]
-
Taylor, A. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. The Journal of Applied Laboratory Medicine. [Link]
-
Shimadzu Corporation. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
-
Williams, G. M., et al. (2000). Characterization of 2'-deoxyadenosine adducts derived from 4-oxo-2-nonenal, a novel product of lipid peroxidation. Chemical Research in Toxicology, 13(7), 610-618. [Link]
-
Seaman, C., et al. (2022). A Mass Spectral Library for DNA Adductomics. Journal of the American Society for Mass Spectrometry, 33(4), 571-580. [Link]
-
ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? LCGC North America. [Link]
-
Chiang, C.-H., et al. (2023). Investigation of 2′-Deoxyadenosine-derived Adducts Specifically Formed in Rat Liver and Lung DNA by N′-Nitrosonornicotine (NNN) Metabolism. Chemical Research in Toxicology, 36(12), 2039-2051. [Link]
-
Wang, H., et al. (2012). Detection of acrolein-derived cyclic DNA adducts in human cells by monoclonal antibodies. Chemical Research in Toxicology, 25(5), 1103-1110. [Link]
-
Wang, H., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. [Link]
-
Chen, H.-J. C. (2019). Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. Toxics, 7(2), 26. [Link]
-
de Moura, A. C. S., et al. (2018). Structure of exocyclic DNA adducts formed by the reaction of DNA with aldehyde. DNA Repair, 69, 39-50. [Link]
- Wise, C. et al. (2009). Methods for reducing adduct formation for mass spectrometry analysis.
-
Sz Jankowski, et al. (2023). The Adducts Lipid Peroxidation Products with 2′-DeoxyNucleosides: A Theoretical Approach of Ionisation Potential. International Journal of Molecular Sciences, 24(2), 1083. [Link]
Sources
- 1. “ONE-POT” SYNTHESES OF MALONDIALDEHYDE ADDUCTS OF NUCLEOSIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Mass Spectrometric Methods for the Analysis of Nucleoside-Protein Cross-links: Application to Oxopropenyl-deoxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometric methods for the analysis of nucleoside-protein cross-links: application to oxopropenyl-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Mass Spectral Library for DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Technologies in Mass Spectrometry-Based DNA Adductomics | MDPI [mdpi.com]
- 8. Characterization of adducts formed in reactions of acrolein with thymidine and calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. US7888127B2 - Methods for reducing adduct formation for mass spectrometry analysis - Google Patents [patents.google.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. myadlm.org [myadlm.org]
- 14. zefsci.com [zefsci.com]
Validation of LC-MS/MS for 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine (M1dA) Quantification
This guide outlines the validation framework for a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method designed to quantify 2'-Deoxy-N6-(3-oxo-1-propenyl)adenosine (often abbreviated as M1dA or OPdA ). This specific DNA adduct is a critical biomarker for oxidative stress and lipid peroxidation, formed by the reaction of malondialdehyde (MDA) with deoxyadenosine.
Executive Summary
For decades, the quantification of DNA adducts like M1dA was dominated by
Part 1: Comparative Analysis of Methodologies
The following table objectively compares the optimized LC-MS/MS workflow against traditional alternatives.
Table 1: Performance Matrix – LC-MS/MS vs. Alternatives
| Feature | Optimized LC-MS/MS (The Product) | ELISA / Immunoassay | |
| Specificity | High (Mass-based structural confirmation via MRM) | Low (Relies on chromatographic retention; prone to co-elution) | Low/Medium (Cross-reactivity with other MDA adducts like M1dG) |
| Sensitivity (LLOQ) | < 5 fmol on-column (Approaching 1 adduct per | Ultra-High (1 adduct per | Medium (Dependent on antibody affinity; typically ng/mL range) |
| Sample Requirement | 10–50 µg DNA | 1–10 µg DNA | 50–100 µg DNA |
| Throughput | Medium (15–20 min/sample) | Low (Days for multi-step digestion/labeling) | High (96-well plate format) |
| Quantification | Absolute (Stable Isotope Dilution) | Relative (Radioactive counts; variable enzymatic efficiency) | Relative (Standard curve dependent; matrix interference) |
| Hazard Profile | Chemical solvents only | Radioactive ( | Chemical reagents only |
Critical Insight
While
Part 2: Technical Deep Dive – The Validated Workflow
Mechanism of Action
M1dA is formed when Malondialdehyde (MDA), a byproduct of lipid peroxidation, reacts with the exocyclic amino group of deoxyadenosine. The resulting adduct, N6-(3-oxo-1-propenyl)-2'-deoxyadenosine, adds a mass of 54.03 Da to the parent nucleoside.
-
Parent Mass (dA): 251.24 Da
-
Adduct Mass (M1dA): 305.27 Da
-
Precursor Ion
: 306.3 m/z
Experimental Protocol (Step-by-Step)
Phase A: Internal Standard Synthesis (Self-Validating Step)
Since commercial
-
Dissolve 5 mg of
-2'-deoxyadenosine in 1 mL of 50 mM sodium phosphate buffer (pH 7.0). -
Add 100 µL of 1 M Malondialdehyde (tetrabutylammonium salt).
-
Incubate at 37°C for 24 hours in the dark.
-
Purify via HPLC and verify mass shift (
Da relative to natural M1dA).
Phase B: Sample Preparation
-
DNA Isolation: Extract DNA from tissue using a high-purity kit (e.g., phenol-chloroform or silica column). Crucial: Add antioxidant (e.g., BHT) to prevent artificial oxidation during lysis.
-
Hydrolysis:
-
Dissolve 50 µg DNA in buffer.
-
Add DNAse I, Phosphodiesterase I, and Alkaline Phosphatase.
-
Incubate at 37°C for 6 hours.
-
-
Enrichment (SPE):
-
Use an Oasis HLB or equivalent polymeric reversed-phase cartridge.
-
Condition: MeOH -> Water.
-
Load Hydrolysate.
-
Wash: 5% MeOH (removes unmodified nucleosides).
-
Elute: 40% MeOH (targets M1dA).
-
Evaporate to dryness and reconstitute in 20 µL mobile phase.
-
Phase C: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water, (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 2% B to 30% B over 10 mins.
-
MS Mode: Positive Electrospray Ionization (+ESI), Multiple Reaction Monitoring (MRM).
MRM Transitions:
| Analyte | Precursor (
Part 3: Validation Framework (FDA/EMA Guidelines)
To ensure this method meets regulatory standards (e.g., FDA Bioanalytical Method Validation), the following criteria must be met:
-
Selectivity: Analyze blank DNA (calf thymus) and blank matrix. No interfering peaks >20% of the LLOQ should be observed at the retention time of M1dA (approx. 6-7 min).
-
Linearity: Construct a calibration curve from 0.5 fmol to 500 fmol on-column.
must be . -
Accuracy & Precision:
-
Intra-day: 5 replicates at Low, Medium, High QC. CV < 15%.
-
Inter-day: 3 separate runs. CV < 15%.
-
-
Matrix Effect: Compare the response of post-extraction spiked samples to neat standards. A value between 85-115% indicates minimal ion suppression.
-
Recovery: Compare pre-extraction spiked samples to post-extraction spiked samples. Target recovery > 70% to ensure the SPE step is efficient.
Part 4: Visualization
Diagram 1: Optimized LC-MS/MS Workflow
This flow illustrates the critical path from tissue to data, highlighting the enrichment step necessary for high sensitivity.
Caption: End-to-end workflow for M1dA quantification, emphasizing the removal of unmodified nucleosides via SPE to reduce ion suppression.
Diagram 2: Method Selection Logic
A decision tree to help researchers choose the correct method based on their specific sensitivity and specificity needs.
Caption: Decision matrix for selecting the appropriate analytical technique based on study requirements.
References
-
Chaudhary, A. K., et al. (1996). Characterization of an N6-oxopropenyl-2'-deoxyadenosine adduct in malondialdehyde-modified DNA using liquid chromatography/electrospray ionization tandem mass spectrometry. Carcinogenesis.[1] Link
-
Marnett, L. J. (1999). Lipid peroxidation-DNA damage by malondialdehyde.[2][3] Mutation Research. Link
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link
-
Singh, R., & Farmer, P. B. (2006). Liquid chromatography-electrospray ionization-mass spectrometry: the future of DNA adduct detection. Carcinogenesis.[1] Link
-
Völkel, W., et al. (2006). Simultaneous determination of O6-methyl-2'-deoxyguanosine, 8-oxo-7,8-dihydro-2'-deoxyguanosine, and 1,N6-etheno-2'-deoxyadenosine in DNA using on-line sample preparation by HPLC column switching coupled to ESI-MS/MS. Journal of Chromatography B. Link[4]
Sources
- 1. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the adducts formed by reaction of malondialdehyde with adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of the malondialdehyde deoxyguanosine adduct M1G when placed opposite a two-base deletion in the (CpG)3 frameshift hotspot of the Salmonella typhimurium hisD3052 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of O6-methyl-2'-deoxyguanosine, 8-oxo-7,8-dihydro-2'-deoxyguanosine, and 1,N6-etheno-2'-deoxyadenosine in DNA using on-line sample preparation by HPLC column switching coupled to ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Analytical Architectures for o-Phenylenediamine (o-PDA) Detection
The following guide focuses on o-Phenylenediamine (o-PDA) , a critical analyte in pharmaceutical development.
Note on Nomenclature: While "OPDA" is occasionally used to denote 12-oxo-phytodienoic acid (a plant oxylipin), in the context of drug development and pharmaceutical analysis , "OPdA" or "o-PDA" refers to 1,2-Diaminobenzene (ortho-phenylenediamine) . This compound serves a dual role: it is a Genotoxic Impurity (GTI) that must be rigorously controlled under ICH M7 guidelines, and a vital derivatization reagent for quantifying platinum-based chemotherapeutics (e.g., Cisplatin). This guide addresses the detection of o-PDA in pharmaceutical matrices.
Part 1: The Analytical Imperative
In drug development, o-PDA presents a paradox. As a raw material in the synthesis of benzimidazole-based anthelmintics and proton pump inhibitors, it is indispensable. However, as an electron-rich aromatic amine, it is a potent mutagen. Consequently, regulatory bodies (FDA, EMA) demand its clearance to trace levels (often <10 ppm) in final drug substances (DS). Conversely, in bioanalysis, o-PDA is the "signal generator" for quantifying platinum drugs via complexation, requiring methods that can detect the o-PDA-Pt adduct.
This guide compares three distinct analytical methodologies—LC-MS/MS , HPLC-UV/PDA , and Electrochemical Sensing —to help you select the optimal workflow for your specific phase of development.
Part 2: Critical Comparison of Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Best For: Trace-level Genotoxic Impurity (GTI) analysis in Drug Substances.
-
Mechanism: Utilizes the high proton affinity of the diamine group. o-PDA is separated on a biphenyl or C18 column and detected via Positive Electrospray Ionization (+ESI) in Multiple Reaction Monitoring (MRM) mode.
-
Expert Insight: Direct analysis of o-PDA is often plagued by peak tailing due to interaction with silanols. Derivatization (e.g., with hexyl chloroformate) or the use of ion-pairing agents (like PFPA) is frequently required to achieve sharp peak shapes and sub-ppm sensitivity.
-
Causality: The transition
(loss of ) is the standard quantifier, but matrix suppression in API-heavy samples necessitates the use of stable isotope-labeled internal standards ( -o-PDA).
HPLC-Photodiode Array (HPLC-PDA)
Best For: Process control, raw material release, and Cisplatin-o-PDA assays.
-
Mechanism: Relies on the UV absorption of the benzene ring (210–254 nm) or the formation of the colored phenazine complex (in Pt-drug assays).
-
Expert Insight: While robust, HPLC-UV lacks the specificity for trace impurity analysis in complex matrices. However, for the "OPDA Method" (quantifying Cisplatin), it is the industry standard. Here, o-PDA reacts with Cisplatin to form a light-blue complex (
nm), eliminating interference from the native drug matrix. -
Limitation: High Limit of Quantitation (LOQ) (
) makes it unsuitable for GTI screening.
Electrochemical Nanosensors (Screen-Printed Electrodes)
Best For: Point-of-Care (POC) biomarker detection and rapid screening of environmental effluents.
-
Mechanism: o-PDA is electroactive. It can be electropolymerized on gold or carbon electrodes to form molecularly imprinted polymers (MIPs) or detected via differential pulse voltammetry (DPV).
-
Expert Insight: Recent advances use Silver Nanoparticles (AgNPs) or graphene-modified electrodes to catalyze the oxidation of o-PDA, lowering the overpotential and enhancing sensitivity to nanomolar levels without expensive mass specs.
Summary Data Table
| Feature | LC-MS/MS (Trace Impurity) | HPLC-UV (Process/Derivatization) | Electrochemical (Nanosensor) |
| Primary Application | Genotoxic Impurity Screening (ICH M7) | Cisplatin Quantification / Raw Material QC | Rapid Environmental/Biomarker Screening |
| LOD (Limit of Detection) | |||
| Selectivity | Extremely High (Mass filtration) | Moderate (Retention time + Spectra) | High (if MIP-based) / Moderate (Direct) |
| Throughput | Moderate (10-15 min/run) | High (5-10 min/run) | Very High (<1 min response) |
| Cost per Sample | High ( | Low ($) | Very Low (¢) |
| Regulatory Status | Gold Standard (GMP Validated) | Standard for Potency/ID | Research / Emerging |
Part 3: Visualizing the Analytical Logic
The following diagram illustrates the decision matrix for selecting the appropriate o-PDA detection method based on the "Problem Statement" (Impurity vs. Reagent).
Caption: Decision matrix for o-PDA analysis. Red paths indicate safety/impurity workflows; Blue paths indicate potency/assay workflows.
Part 4: Deep Dive Protocol – Trace Quantification via LC-MS/MS
This protocol is designed for the quantification of o-PDA as a genotoxic impurity in a drug substance, compliant with ICH M7.
Experimental Design & Causality
-
Why HILIC/Biphenyl? o-PDA is highly polar. Standard C18 columns often result in unretained peaks (void volume elution). We utilize a Biphenyl stationary phase to engage in
interactions with the aromatic ring of o-PDA, ensuring retention and separation from the API. -
Why Ammonium Formate? The mobile phase pH is critical. We buffer at pH 3.5–4.0 to keep o-PDA protonated (
) for +ESI detection while minimizing silanol activity.
Step-by-Step Methodology
A. Reagents
-
Analyte: o-Phenylenediamine (Sigma-Aldrich, >99%).
-
Internal Standard (IS): o-Phenylenediamine-
(CDN Isotopes). -
Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid.
B. Sample Preparation (Self-Validating Step)
-
Stock Prep: Dissolve 10 mg o-PDA in 10 mL Methanol (1 mg/mL). Critical: Prepare fresh daily and protect from light to prevent oxidation to phenazine.
-
IS Spiking: Add
-IS to all samples at a constant concentration (e.g., 50 ng/mL). Validation Check: If IS area varies >15% between injections, matrix suppression is occurring. -
Extraction: Dissolve 50 mg of Drug Substance in 100% Acetonitrile. Vortex 5 min. Centrifuge at 10,000 rpm for 10 min to precipitate insoluble excipients (if analyzing formulated product).
-
Filtration: Filter supernatant through a 0.22 µm PTFE filter. Note: Do not use Nylon filters, as amines can bind to the membrane.
C. Instrumental Parameters
-
System: Agilent 6400 Series QQQ or Sciex Triple Quad.
-
Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol.
-
Gradient:
-
0-1 min: 5% B (Equilibration)
-
1-6 min: 5%
60% B (Elution of o-PDA) -
6-8 min: 95% B (Wash)
-
-
MS Transitions:
-
Quantifier:
(CE: 20 eV) -
Qualifier:
(CE: 35 eV) -
IS Quantifier:
-
Data Interpretation
The Limit of Quantitation (LOQ) for this method is typically 1–5 ng/mL (ppb) .
-
Pass Criteria: The ratio of Quantifier/Qualifier ion transition areas must be within ±20% of the reference standard.
-
Linearity:
over the range of 5–500 ng/mL.
Part 5: Mechanism of Detection (The "Why")
Understanding the chemistry of o-PDA is vital for troubleshooting. In UV and Colorimetric assays, we exploit the oxidation of o-PDA.[1]
Caption: Oxidation pathway of o-PDA to 2,3-Diaminophenazine (DAP), the basis for colorimetric and fluorescent detection.
References
-
Gomes, R. S., et al. (2018).[2] Sensing CA 15-3 in point-of-care by electropolymerizing O-phenylenediamine (oPDA) on Au-screen printed electrodes.[2][3] PLOS ONE. Link
-
Li, Y., et al. (2025).[4] Quantification of Cisplatin Encapsulated in Nanomedicine: An Overview. Biosensors. Link
-
BenchChem. (2025).[5] SERS vs. Colorimetry for 2,3-Diaminophenazine Detection: A Performance Comparison. BenchChem Technical Guides. Link
-
OSHA. (1991). Method 87: m-, o-, and p-Phenylenediamine.[6] OSHA Sampling & Analytical Methods. Link
-
D'Orazio, G., et al. (2023). A Novel Chromatographic Method to Assess the Binding Ability towards Dicarbonyls. Molecules. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sensing CA 15-3 in point-of-care by electropolymerizing O-phenylenediamine (oPDA) on Au-screen printed electrodes | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. osha.gov [osha.gov]
A Comparative Guide to 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine Levels in Different Tissues: A Biomarker of Oxidative Stress
For researchers, scientists, and drug development professionals, understanding the landscape of DNA damage is paramount. Among the myriad of lesions, those arising from endogenous sources, such as oxidative stress, are of particular interest due to their continuous and ubiquitous nature. This guide provides a comparative analysis of the potential for the formation and accumulation of a specific DNA adduct, 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine (OPdA), across different tissues. While direct comparative quantitative data for OPdA remains a developing area of research, this document synthesizes current knowledge on lipid peroxidation, oxidative stress, and DNA damage to provide a framework for investigating tissue-specific differences in OPdA levels.
The Significance of 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine (OPdA)
2'-Deoxy-N-(3-oxo-1-propenyl)adenosine is an electrophilic DNA adduct that arises from the reaction of deoxyadenosine with reactive aldehydes, which are byproducts of lipid peroxidation.[1] This process is a hallmark of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates.[2] The formation of OPdA is a direct consequence of cellular damage, particularly to polyunsaturated fatty acids in cell membranes.[3] Its presence in DNA can lead to mutations and genomic instability, contributing to the pathogenesis of various diseases, including cancer.[4][5]
Formation of 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine
The formation of OPdA is intricately linked to the process of lipid peroxidation, a chain reaction initiated by ROS. This process generates a variety of reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (HNE). These electrophilic species can then react with the exocyclic amino group of deoxyadenosine in DNA to form adducts like OPdA.[6][7]
Caption: Formation pathway of 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine (OPdA).
Comparative Tissue Susceptibility to OPdA Formation
The levels of OPdA are expected to vary significantly between different tissues due to disparities in metabolic rate, oxygen consumption, antioxidant defenses, and exposure to xenobiotics. The following table provides a comparative overview of the anticipated susceptibility of major organs to OPdA formation.
| Tissue | Metabolic Activity & Oxygen Consumption | Key Antioxidant Defenses | Susceptibility to Lipid Peroxidation | Expected Relative OPdA Levels |
| Liver | Very High | High levels of glutathione, superoxide dismutase (SOD), catalase.[8] | High, due to extensive metabolic processes and detoxification of xenobiotics.[8] | High |
| Brain | Very High | Rich in antioxidant enzymes, but also high in polyunsaturated fatty acids.[9] | High, due to high oxygen consumption and lipid-rich composition.[9] | High |
| Lungs | High | Exposed to high oxygen tension and environmental oxidants; possesses protective antioxidant systems in the epithelial lining fluid.[10][11] | High, due to direct exposure to oxygen and airborne pollutants.[12] | Moderate to High |
| Kidneys | High | Possesses significant antioxidant capacity to handle high metabolic load.[13][14] | Moderate, but can be elevated in conditions of renal stress or toxicity.[12] | Moderate |
| Heart | Very High | High mitochondrial density and antioxidant capacity to counteract ROS from cellular respiration.[15] | Moderate, but susceptible to ischemia-reperfusion injury which dramatically increases oxidative stress.[15] | Moderate |
Experimental Protocols for the Quantification of OPdA
The quantification of OPdA in tissue samples requires sensitive and specific analytical methods, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard.
Experimental Workflow
Caption: General workflow for the quantification of OPdA in tissues.
Detailed Step-by-Step Methodology
1. Tissue Homogenization:
- Excise and weigh the tissue of interest.
- Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline with antioxidants like butylated hydroxytoluene) on ice to prevent ex vivo oxidative damage.
2. DNA Extraction and Purification:
- Perform DNA extraction using a commercial kit or standard phenol-chloroform extraction protocols.
- Ensure high purity of the DNA, as contaminants can interfere with subsequent analyses. RNA should be removed by treatment with RNase.
3. DNA Hydrolysis:
- The purified DNA is hydrolyzed to its constituent nucleosides. This can be achieved through enzymatic digestion using a cocktail of enzymes such as nuclease P1, phosphodiesterase, and alkaline phosphatase.
- Alternatively, chemical hydrolysis (e.g., with formic acid) can be employed, though this may be less gentle on the adduct.[1]
4. Solid-Phase Extraction (SPE) Cleanup:
- The hydrolyzed sample is passed through an SPE cartridge (e.g., C18) to remove salts and other interfering substances and to enrich for the nucleosides.
5. LC-MS/MS Analysis:
- The cleaned-up sample is injected into an LC-MS/MS system.
- Chromatography: A reversed-phase column (e.g., C18) is typically used to separate the nucleosides. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection. The transitions for OPdA would be determined using a synthesized standard. For 2'-deoxyadenosine, a common precursor/product ion pair is m/z 252.1 -> 136.1. The specific transitions for OPdA would need to be optimized.
6. Quantification and Normalization:
- Quantification is achieved by comparing the peak area of OPdA in the sample to a standard curve generated from a synthetic OPdA standard.
- The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.
- OPdA levels are typically normalized to the amount of unmodified deoxyadenosine or the total amount of DNA analyzed and expressed as adducts per 10^x normal nucleosides.
Discussion and Future Perspectives
The comparative analysis of OPdA levels across different tissues holds significant potential for understanding the role of oxidative stress in various pathologies. Tissues with high metabolic rates and exposure to oxidants, such as the liver and lungs, are likely to exhibit higher background levels of OPdA. In contrast, tissues with robust antioxidant defenses may have lower levels under normal physiological conditions.
The provided experimental framework offers a robust approach for researchers to undertake such comparative studies. Future research should focus on establishing baseline levels of OPdA in various tissues from healthy organisms and exploring how these levels are altered in disease states or upon exposure to pro-oxidant stimuli. Such data will be invaluable for validating OPdA as a biomarker for oxidative stress and for the development of novel therapeutic strategies aimed at mitigating DNA damage.
References
- Chung, F. L., Chen, H. J., & Nath, R. G. (1996). Lipid peroxidation as a potential endogenous source for the formation of exocyclic DNA adducts. Carcinogenesis, 17(10), 2105-2111.
- Marnett, L. J. (2000). Oxyradicals and DNA damage. Carcinogenesis, 21(3), 361-370.
- Blair, I. A. (2008). DNA adducts with lipid peroxidation products. Journal of Biological Chemistry, 283(23), 15545-15549.
- Nemmar, A., Yuvaraju, P., Beegam, S., Yasin, J., Kazzam, E. E., & Ali, B. H. (2016). Oxidative stress, inflammation, and DNA damage in multiple organs of mice acutely exposed to amorphous silica nanoparticles. International Journal of Nanomedicine, 11, 919–930.
- Voulgaridou, G. P., Anestopoulos, I., Franco, R., Panayiotidis, M. I., & Pappa, A. (2017). DNA damage induced by endogenous aldehydes: Current state of knowledge.
- Rindgen, D., Nakajima, M., & Blair, I. A. (2000). Formation of a substituted 1,N(6)-etheno-2'-deoxyadenosine adduct by lipid hydroperoxide-mediated generation of 4-oxo-2-nonenal. Chemical Research in Toxicology, 13(9), 850-856.
- Tretyakova, N., Matter, B., Jones, R., & Soper, S. (2014). Mass spectrometric methods for the analysis of nucleoside-protein cross-links: application to oxopropenyl-deoxyadenosine. Journal of the American Society for Mass Spectrometry, 25(1), 13-24.
- Pizzino, G., Irrera, N., Cucinotta, M., Pallio, G., Mannino, F., Arcoraci, V., ... & Bitto, A. (2017). Oxidative stress: harms and benefits for human health. Oxidative medicine and cellular longevity, 2017.
- Hanahan, D., & Weinberg, R. A. (2011).
- Akmon, Y., Rosen, S., & Brezis, M. (1993). Adenosine in the kidney. Journal of the American Society of Nephrology, 4(6), 1269-1279.
- Blackburn, M. R., & Kellems, R. E. (2005).
- Chan, E. S., Cronstein, B. N., & Reiss, A. B. (2010). Adenosine and adenosine receptors in the pathogenesis of hepatic fibrosis. Journal of cellular physiology, 222(3), 528-535.
- Jackson, E. K., Verrier, J. D., & Melhem, M. F. (2012). The brain in vivo expresses the 2′, 3′-cAMP-adenosine pathway. Journal of neurochemistry, 122(1), 115-125.
- Latini, S., & Pedata, F. (2001). Adenosine in the central nervous system: release mechanisms and extracellular concentrations. Journal of neurochemistry, 79(3), 463-484.
- Lazarowski, E. R., Boucher, R. C., & Harden, T. K. (2007). Adenosine deaminase 1 and concentrative nucleoside transporters 2 and 3 regulate adenosine on the apical surface of human airway epithelia: implications for inflammatory lung diseases. Biochemistry, 46(36), 10475-10485.
- Smits, P., & De Abreu, R. A. (1990). Renal handling of 2'-deoxyadenosine and adenosine in humans and mice. Contributions to nephrology, 80, 136-141.
- Yegutkin, G. G. (2008). Nucleotide-and nucleoside-converting ectoenzymes: Important modulators of purinergic signalling. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1783(5), 673-694.
- Haskó, G., Linden, J., Cronstein, B., & Pacher, P. (2008). Adenosine receptors: therapeutic aspects for inflammatory and immune diseases. Nature reviews Drug discovery, 7(9), 759-770.
- Fredholm, B. B. (2007). Adenosine, an endogenous distress signal, modulates tissue damage and repair.
- Vallon, V., Mühlbauer, B., & Osswald, H. (2006). Adenosine and kidney function. Physiological reviews, 86(3), 901-940.
- Sitkovsky, M. V., & Ohta, A. (2005). The “hypoxia-adenosinergic” signaling pathway in the regulation of anti-tumor immunity. Current opinion in immunology, 17(2), 163-168.
- Eltzschig, H. K., & Carmeliet, P. (2011). Hypoxia and inflammation. New England Journal of Medicine, 364(7), 656-665.
- Pullamsetti, S. S., Savai, R., Seeger, W., & Schermuly, R. T. (2011). Role of adenosine in the regulation of pulmonary hypertension. Drug discovery today, 16(17-18), 759-767.
- Fredholm, B. B., IJzerman, A. P., Jacobson, K. A., Linden, J., & Müller, C. E. (2011). International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and classification of adenosine receptors—an update. Pharmacological reviews, 63(1), 1-34.
- Blackburn, M. R., & Kellems, R. E. (2005). A protective role for the A1 adenosine receptor in adenosine-dependent pulmonary injury.
- Eckle, T., Köhler, D., Lehmann, R., El-Kassaby, M., & Eltzschig, H. K. (2014). Adenosine at the interphase of hypoxia and inflammation in lung injury. Frontiers in immunology, 5, 633.
- Jackson, E. K., & Raghvendra, K. (2014). Role of 2′, 3′-cyclic nucleotide 3′-phosphodiesterase in the renal 2′, 3′-cAMP-adenosine pathway. American Journal of Physiology-Renal Physiology, 307(9), F1021-F1032.
- Pullamsetti, S. S., & Schermuly, R. T. (2012). Adenosine signaling in the chronically inflamed lung. Frontiers in immunology, 3, 28.
- Chan, E. S., & Cronstein, B. N. (2013). Adenosine in the management of liver disease.
- Haskó, G., & Cronstein, B. N. (2013). Regulation of inflammation by adenosine. Frontiers in immunology, 4, 85.
- Cederbaum, A. I. (2012). Alcohol metabolism. Clinics in liver disease, 16(4), 667-685.
- Fishman, P., & Bar-Yehuda, S. (2003). The A3 adenosine receptor as a new target for cancer therapy. Anti-Cancer Drugs, 14(6), 429-434.
- Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature reviews Drug discovery, 5(3), 247-264.
- Mager, D. E., & Jusko, W. J. (2001). Pharmacodynamic modeling of adenosine in the rat. Journal of pharmacokinetics and pharmacodynamics, 28(3), 213-231.
- Di Filippo, C., D'Amico, M., & Rossi, F. (2006). Adenosine in the brain: what's new?. Pharmacological research, 54(2), 87-99.
- Fredholm, B. B., Chen, J. F., Cunha, R. A., & Svenningsson, P. (2005). Adenosine and brain function. International review of neurobiology, 63, 191-270.
- Dunwiddie, T. V., & Masino, S. A. (2001). The role and regulation of adenosine in the central nervous system. Annual review of neuroscience, 24(1), 31-55.
- Headrick, J. P., Peart, J. N., Reichelt, M. E., & Haseler, L. J. (2011). Adenosine and its receptors in the heart: regulation, physiological roles, and interactions. Pharmacological reviews, 63(2), 245-290.
Sources
- 1. Mass spectrometric methods for the analysis of nucleoside-protein cross-links: application to oxopropenyl-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Oxidative Stress? What Are the Symptoms of Oxidative Stress? - Batıgöz Health Group [batigoz.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pnas.org [pnas.org]
- 5. Oxidative Stress and DNA Damage in Chronic Disease and Environmental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Adducts with Lipid Peroxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo oxidative metabolism of a major peroxidation-derived DNA adduct, M1dG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenosine A2A receptors play a role in the pathogenesis of hepatic cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. content-assets.jci.org [content-assets.jci.org]
- 11. Adenosine at the Interphase of Hypoxia and Inflammation in Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Adenosine Receptors and the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of 2′,3′-cyclic nucleotide 3′-phosphodiesterase in the renal 2′,3′-cAMP-adenosine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Emergence of Oxylipins as Next-Generation Biomarkers: A Comparative Guide to Validation for Cardiovascular Disease
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of biomarker discovery, the quest for molecules that offer greater sensitivity, specificity, and mechanistic insight is relentless. While 12-oxo-phytodienoic acid (OPDA) has been a subject of interest in plant biology as a signaling molecule, its direct clinical utility in human disease remains largely unexplored. However, OPDA belongs to a larger class of lipid mediators, the oxylipins, which are gaining significant traction as potential biomarkers in a range of human pathologies, most notably cardiovascular disease (CVD). This guide will provide a comprehensive framework for validating novel oxylipin biomarkers, using OPDA as a conceptual example, and will objectively compare their potential performance against established cardiovascular biomarkers.
The Rationale for Oxylipins in Cardiovascular Disease
Cardiovascular diseases are underpinned by chronic inflammation and oxidative stress. Oxylipins are bioactive lipids derived from the enzymatic and non-enzymatic oxidation of polyunsaturated fatty acids (PUFAs). The three primary enzymatic pathways responsible for their synthesis are the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. These pathways produce a diverse array of molecules, including prostaglandins, leukotrienes, and hydroxyeicosatetraenoic acids (HETEs), which are potent modulators of vascular function, immune cell recruitment, and plaque stability.[1][2][3]
The balance between pro-inflammatory and pro-resolving oxylipins is critical for maintaining cardiovascular health. A shift towards a pro-inflammatory oxylipin profile has been implicated in the pathogenesis of atherosclerosis and other cardiovascular disorders.[1][3] This direct involvement in the disease process makes oxylipins attractive candidates for biomarkers that not only indicate the presence of disease but also provide insights into the underlying pathophysiology.
The Validation Workflow: A Self-Validating System
The validation of a novel biomarker is a rigorous process that ensures the analytical method is reliable and the biomarker is clinically meaningful. This workflow is designed to be a self-validating system, where each step builds upon the last to provide a comprehensive assessment of the biomarker's utility.
Phase 1: Analytical Validation
The cornerstone of any biomarker validation is a robust and reliable analytical method. For oxylipins, which are often present at low concentrations in complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.[4][5][6]
Experimental Protocol: Quantification of Oxylipins in Human Plasma using LC-MS/MS
This protocol is a composite of best practices for the extraction and analysis of oxylipins from human plasma.[5][6][7]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Rationale: SPE is employed to remove interfering substances from the plasma matrix and to concentrate the oxylipins, thereby increasing the sensitivity of the assay.[5][8]
-
Procedure:
-
Thaw 250 µL of human plasma on ice and immediately add antioxidants (e.g., 0.2 mg butylated hydroxytoluene (BHT)/EDTA) to prevent ex vivo oxidation.[7]
-
Spike the sample with a mixture of deuterated internal standards corresponding to the oxylipins of interest. This is crucial for accurate quantification, as it corrects for any analyte loss during sample preparation and for matrix effects in the mass spectrometer.
-
Condition a mixed-mode SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1.5 mL of 5% methanol to remove salts and other polar impurities.
-
Elute the oxylipins with 1.2 mL of methanol.
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of 50% methanol for LC-MS/MS analysis.[5]
-
2. LC-MS/MS Analysis
-
Rationale: This technique provides the high selectivity and sensitivity required to accurately quantify a wide range of oxylipins in a single analytical run.[6][7]
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acetic or formic acid is typically employed to achieve optimal separation of the various oxylipin isomers.[9]
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. In MRM, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for each oxylipin and its corresponding internal standard. This provides a high degree of specificity and sensitivity.[6][7]
-
3. Method Validation According to FDA Guidelines
-
Rationale: Adherence to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), ensures the reliability and reproducibility of the bioanalytical method.[10][11][12][13]
-
Key Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Calibration Curve: A series of standards of known concentrations are analyzed to establish the relationship between the instrument response and the analyte concentration.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
-
Phase 2: Clinical Validation
Once the analytical method is validated, the clinical performance of the biomarker must be assessed.
1. Study Design
-
A well-designed clinical study is essential. This typically involves a case-control or cohort study design where the biomarker is measured in a large, well-characterized patient population and compared to a healthy control group.
2. Performance Evaluation
-
Receiver Operating Characteristic (ROC) Curve Analysis: This statistical method is used to determine the diagnostic accuracy of the biomarker. The area under the ROC curve (AUC) is a measure of the biomarker's ability to distinguish between diseased and healthy individuals. An AUC of 1.0 represents a perfect test, while an AUC of 0.5 indicates a test with no discriminatory ability.[14][15]
-
Sensitivity and Specificity: Sensitivity is the ability of the test to correctly identify those with the disease (true positive rate), while specificity is the ability of the test to correctly identify those without the disease (true negative rate).
Comparative Analysis: Oxylipins vs. Established Cardiovascular Biomarkers
To understand the potential value of a novel oxylipin biomarker panel, it is essential to compare its performance to that of established biomarkers for cardiovascular disease.
| Biomarker Panel | Disease State | Sensitivity | Specificity | AUC | Reference(s) |
| Oxylipin Panel | Dilated Cardiomyopathy | 74.2% | 75.9% | 0.876 | [16] |
| (15-oxo-ETE, 9-HETE, 6R-LXA4, PGE2, 16-HETE, 18-HEPE) | |||||
| Oxylipin Panel | Acute Aortic Dissection | - | - | 0.905 | [15] |
| ((±)14(15)-EpETE, 16(17)-EpDPE, DHA, 9-HOTrE, 13-HOTrE) | |||||
| High-Sensitivity C-Reactive Protein (hs-CRP) | Coronary Artery Disease | - | - | ~0.6-0.7 | |
| High-Sensitivity Cardiac Troponin T (hs-cTnT) | Acute Myocardial Infarction | >90% | ~80-90% | >0.90 |
Note: Sensitivity, specificity, and AUC values can vary depending on the specific patient population, clinical setting, and cutoff values used.
This table highlights that oxylipin panels have shown promising diagnostic performance in specific cardiovascular diseases, with AUC values comparable to or even exceeding that of some established biomarkers. The true value of oxylipins may lie in their ability to provide mechanistic insights beyond simple diagnosis or risk stratification.
Visualizing the Molecular Landscape: Oxylipin Biosynthesis Pathways
Understanding the biosynthetic pathways of oxylipins is crucial for interpreting their role in disease. The following diagrams, generated using Graphviz, illustrate the major enzymatic pathways involved in the production of pro-inflammatory oxylipins.
Caption: The Cyclooxygenase (COX) Pathway.
Caption: The Lipoxygenase (LOX) Pathway.
Conclusion: The Future of Oxylipin Biomarkers
The field of lipidomics is rapidly advancing, and with it, our understanding of the intricate roles that oxylipins play in health and disease. While OPDA itself is not yet a clinically validated biomarker in humans, the broader class of oxylipins holds immense promise. The validation framework presented in this guide provides a clear path forward for researchers and drug development professionals seeking to harness the potential of these powerful signaling molecules. Through rigorous analytical and clinical validation, novel oxylipin biomarkers can be developed that not only improve our ability to diagnose and manage cardiovascular disease but also open new avenues for therapeutic intervention.
References
-
Zelena, E., et al. (2019). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Molecules, 24(8), 1639. [Link]
-
Song, J. W., et al. (2019). Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Journal of visualized experiments : JoVE, (149), 10.3791/59781. [Link]
-
Gabbs, M., et al. (2023). Oxylipins in Atherosclerosis: Their Role in Inflammation, Diagnosis, and Therapeutic Perspectives. International Journal of Molecular Sciences, 24(21), 15888. [Link]
-
Waters Corporation. (n.d.). Targeted UPLC-MS/MS Analysis of Oxylipins. [Link]
-
Waters Corporation. (n.d.). Targeted Lipidomics of Oxylipins (Oxygenated Fatty Acids). [Link]
-
Lísa, M., et al. (2017). Analysis of oxylipins in human plasma: A comparison of ultra-high performance supercritical fluid chromatography and ultra-high performance liquid chromatography coupled to mass spectrometry. Journal of Chromatography A, 1505, 67-77. [Link]
-
ResearchGate. (n.d.). Schematic diagram of lipoxygenase (LOX) pathways and blocking or stimulating reagents associated with this study. [Link]
-
Gouveia-Figueira, S., & Nording, M. L. (2023). The Role of α-Linolenic Acid and Its Oxylipins in Human Cardiovascular Diseases. International Journal of Molecular Sciences, 24(6), 5990. [Link]
-
ResearchGate. (n.d.). Human lipoxygenase (5-, 12-, and 15-LOX) pathways of lipid mediator biosynthesis during exercise recovery. [Link]
-
ResearchGate. (n.d.). Schematic representation of the lipoxygenase pathway and its inhibitors. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Strassburg, K., et al. (2012). Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery. Analytical and Bioanalytical Chemistry, 404(5), 1413-1426. [Link]
-
Hla, T., & Neilson, K. (1992). Human cyclooxygenase-2 cDNA. Proceedings of the National Academy of Sciences, 89(16), 7384-7388. [Link]
-
Zenodo. (2021). Technical recommendations for liquid chromatography mass spectrometry analysis of oxylipins. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
KCAS. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Wang, Y., et al. (2023). Oxylipins as therapeutic indicators of herbal medicines in cardiovascular diseases: a review. Frontiers in Pharmacology, 14, 1256371. [Link]
-
Kortz, L., et al. (2020). Methods of the Analysis of Oxylipins in Biological Samples. Molecules, 25(2), 333. [Link]
-
Gabbs, M., et al. (2015). Dietary modulation of oxylipins in cardiovascular disease and aging. American Journal of Physiology-Heart and Circulatory Physiology, 308(6), H531-H551. [Link]
-
Zhang, W., et al. (2021). Comprehensive Plasma Oxylipin Profiling Reveals a Pro-Inflammatory Eicosanoid Signature and Diagnostic Biomarker Panel in Dilated Cardiomyopathy. Medical Science Monitor, 27, e932594. [Link]
-
Ceni, E., et al. (2014). The 5-Lipoxygenase as a Common Pathway for Pathological Brain and Vascular Aging. International journal of molecular sciences, 15(8), 13645–13661. [Link]
-
Fernández-Metzler, C., et al. (2022). Biomarker Assay Validation by Mass Spectrometry. The AAPS journal, 24(3), 66. [Link]
-
ResearchGate. (n.d.). The cyclooxygenase pathway. In response to pro-inflammatory stimuli. [Link]
-
Fernández-Metzler, C., et al. (2022). Biomarker Assay Validation by Mass Spectrometry. The AAPS Journal, 24(3), 66. [Link]
-
Johnson, E. J., et al. (2021). Collection and Storage of Human Plasma for Measurement of Oxylipins. Metabolites, 11(3), 137. [Link]
-
Lee, S. H., et al. (2019). Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases. Journal of lipid and atherosclerosis, 8(1), 1–10. [Link]
-
Wang, Y., et al. (2022). Absolute quantification and characterization of oxylipins in lupus nephritis and systemic lupus erythematosus. Frontiers in Immunology, 13, 988487. [Link]
-
ResearchGate. (n.d.). The cyclooxygenase pathway. The enzymes COX-1 and COX-2 initiate the. [Link]
-
Wang, Y., et al. (2022). Serum Oxylipin Profiles Identify Potential Biomarkers in Patients with Acute Aortic Dissection. Journal of Cardiovascular Development and Disease, 9(10), 341. [Link]
-
University of Massachusetts. (n.d.). Selective COX 1 and COX 2 Cyclooxygenase Inhibitor Design. [Link]
-
Li, Y., et al. (2023). Profiling of serum oxylipins identifies distinct spectrums and potential biomarkers in young people with very early onset gout. Rheumatology, 62(5), 1836-1845. [Link]
-
Funk, C. D. (2010). The 5-lipoxygenase/leukotriene pathway in preclinical models of cardiovascular disease. Cardiovascular research, 86(2), 195–204. [Link]
-
ResearchGate. (n.d.). Performance of identified oxylipins in validation group. [Link]
-
López-Bermúdez, C., et al. (2022). The role of oxylipins and their validation as biomarkers in the clinical context. TrAC Trends in Analytical Chemistry, 157, 116773. [Link]
-
Ridker, P. M. (2003). C-Reactive Protein: A Simple Test to Help Predict Risk of Heart Attack and Stroke. Circulation, 108(12), e81-e85. [Link]
-
Reichlin, T., et al. (2009). Early diagnosis of myocardial infarction with sensitive cardiac troponin assays. New England Journal of Medicine, 361(9), 858-867. [Link]
Sources
- 1. Oxylipins in Atherosclerosis: Their Role in Inflammation, Diagnosis, and Therapeutic Perspectives [mdpi.com]
- 2. Frontiers | Oxylipins as therapeutic indicators of herbal medicines in cardiovascular diseases: a review [frontiersin.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 10. fda.gov [fda.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. labs.iqvia.com [labs.iqvia.com]
- 13. Biomarker Assay Validation by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Absolute quantification and characterization of oxylipins in lupus nephritis and systemic lupus erythematosus [frontiersin.org]
- 15. Serum Oxylipin Profiles Identify Potential Biomarkers in Patients with Acute Aortic Dissection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comprehensive Plasma Oxylipin Profiling Reveals a Pro-Inflammatory Eicosanoid Signature and Diagnostic Biomarker Panel in Dilated Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Translesion Synthesis Past N6-oxopropenyl-2'-deoxyadenosine by Specialized DNA Polymerases
Introduction: The Challenge of N6-oxopropenyl-2'-deoxyadenosine (N6-OPdA)
Endogenous metabolic processes, such as lipid peroxidation, generate reactive aldehydes like malondialdehyde and base propenals.[1][2] These electrophilic species can react with DNA bases, leading to a variety of adducts. One such adduct is N6-oxopropenyl-2'-deoxyadenosine (N6-OPdA), a ring-opened lesion that poses a significant challenge to the cellular DNA replication machinery.[1] While exocyclic adducts like M1dG are known to be highly mutagenic, the biological consequences of ring-opened adducts like N6-OPdA are an area of intense investigation.[1][3]
High-fidelity replicative polymerases, which are responsible for the bulk of DNA synthesis, possess tightly constrained active sites that are intolerant to distortions in the DNA helix.[4][5] The presence of a bulky adduct like N6-OPdA can cause these polymerases to stall, leading to replication fork collapse and potential cell death.[6] To overcome this obstacle, cells employ a specialized DNA damage tolerance mechanism known as translesion synthesis (TLS).[7][8] TLS is mediated by a class of low-fidelity DNA polymerases, primarily from the Y-family, which have more spacious and flexible active sites capable of accommodating damaged template bases.[6][8][9]
This guide provides a comparative analysis of the efficiency and fidelity of several key human TLS polymerases—Pol η, Pol κ, and Pol ι—in bypassing the N6-OPdA lesion. We will examine the kinetic parameters governing their activity, discuss their mutagenic potential, and provide a detailed protocol for the in vitro primer extension assays used to derive these insights.
The TLS Process: A Conceptual Overview
When a replicative polymerase encounters a lesion like N6-OPdA, it typically stalls. This triggers a switch to a specialized TLS polymerase, which takes over to synthesize DNA directly across from the damaged base. Once the lesion is bypassed, another polymerase switch occurs, allowing the high-fidelity replicative polymerase to resume normal DNA synthesis. This process is crucial for cell survival but comes at the cost of potentially introducing mutations.[9]
Figure 1: Conceptual workflow of the translesion synthesis (TLS) pathway.
Comparative Performance of TLS Polymerases at the N6-OPdA Lesion
The ability of a TLS polymerase to bypass a lesion is characterized by its efficiency (how often it successfully synthesizes past the adduct) and its fidelity (which nucleotide it preferentially inserts opposite the lesion). Studies utilizing in vitro primer extension assays have provided a quantitative comparison of how human Y-family polymerases handle N6-OPdA.[1][3]
Key Findings:
-
Human Polymerase η (Pol η): This polymerase successfully bypasses N6-OPdA, inserting a nucleotide opposite the lesion and extending the primer to the end of the template.[1][3] Kinetically, it shows a clear preference for inserting the "correct" base, dTTP, opposite the N6-OPdA adduct.[1] However, the efficiency of this insertion is reduced compared to its activity on an undamaged dA template.[1]
-
Human Polymerase κ (Pol κ): Similar to Pol η, Pol κ is capable of both inserting a nucleotide opposite N6-OPdA and extending the DNA strand thereafter.[1][3] It also demonstrates a preference for inserting dTTP opposite the lesion, maintaining a generally error-free bypass mechanism.[1]
-
Human Polymerase ι (Pol ι): Pol ι exhibits a distinct behavior. While it can insert nucleotides opposite the N6-OPdA lesion, it is significantly less processive and often fails to fully extend the primer.[1][3] Its catalytic efficiency for inserting dTTP opposite OPdA is approximately 29% of its efficiency opposite an undamaged dA.[1] Although it preferentially inserts dTTP, it can also mis-insert dCTP, albeit with a ~36-fold lower specificity.[1]
Contrasting with Other Polymerase Families:
The N6-OPdA adduct has a varied impact on polymerases outside the Y-family.
-
Replicative Polymerases: The bacteriophage T7 DNA polymerase shows reduced activity, while the human base excision repair polymerase, Pol β , is almost completely blocked by the adduct.[1][3] This highlights the necessity of specialized TLS polymerases for bypassing this type of damage.
-
A-Family Polymerases: The Klenow fragment of E. coli DNA polymerase I is largely unaffected by the lesion.[1][3]
Quantitative Comparison of Nucleotide Insertion
Steady-state kinetic analysis allows for the precise measurement of polymerase efficiency and fidelity. The specificity constant (kcat/Km) is a key metric, representing the catalytic efficiency of the enzyme for a particular nucleotide.
| Polymerase | Template Base | Incoming dNTP | kcat (min-1) | Km (μM) | Specificity Constant (kcat/Km) (x10-3) | Relative Efficiency (OPdA vs. dA) |
| hPol η | OPdA | dTTP | 0.81 | 144 | 5.6 | 13% |
| dCTP | 0.17 | 371 | 0.46 | - | ||
| dA | dTTP | 2.1 | 48 | 44 | 100% | |
| hPol κ | OPdA | dTTP | 0.12 | 10 | 12 | 19% |
| dCTP | 0.05 | 115 | 0.43 | - | ||
| dA | dTTP | 1.1 | 17 | 65 | 100% | |
| hPol ι | OPdA | dTTP | 0.06 | 11 | 5.5 | 29% |
| dCTP | 0.01 | 66 | 0.15 | - | ||
| dA | dTTP | 0.14 | 7.4 | 19 | 100% |
Table 1: Steady-state kinetic parameters for nucleotide insertion opposite N6-OPdA by human Y-family polymerases. Data synthesized from published research.[1]
Analysis of Kinetic Data: The data clearly show that while all three Y-family polymerases preferentially insert the correct nucleotide (dTTP) opposite N6-OPdA, their efficiency is significantly hampered compared to replication of an unmodified template.[1] For Pol η, the bypass efficiency drops to just 13% of its normal rate.[1] Pol κ and Pol ι are also less efficient, at 19% and 29% respectively.[1] The primary mis-insertion event for all three is dCTP, which could lead to A→G transition mutations.[1][3] However, the specificity for the correct dTTP insertion remains substantially higher than for dCTP mis-insertion, suggesting that the bypass of N6-OPdA is generally error-free.[1]
Structural Basis for Differential Bypass Efficiency
The varied performance of TLS polymerases stems from the unique architecture of their active sites.[8][9] Unlike high-fidelity polymerases, Y-family enzymes have a much more open and solvent-accessible active site.[8] This structural feature allows them to accommodate bulky, helix-distorting lesions like N6-OPdA that would otherwise cause a steric clash in a replicative polymerase.[4]
The differences among Pol η, κ, and ι in processivity and fidelity can be attributed to subtle variations in their "little finger" domains and the specific amino acid residues that interact with the template-primer duplex.[10] For example, the limited processivity of Pol ι after inserting a nucleotide opposite N6-OPdA suggests that while its active site can accommodate the initial insertion step, the resulting distorted geometry of the primer terminus is not conducive to subsequent extension.[1]
Experimental Protocol: In Vitro Primer Extension Assay
This protocol describes a standard "standing-start" primer extension assay to assess the efficiency and fidelity of a DNA polymerase in bypassing a site-specific lesion.[11][12]
Objective:
To determine the ability of a given DNA polymerase to incorporate nucleotides opposite a defined DNA lesion (N6-OPdA) and to extend the primer past the lesion.
Figure 2: Workflow for an in vitro primer extension assay.
Materials:
-
5'-32P-end-labeled DNA primer
-
Unlabeled DNA template containing a site-specific N6-OPdA lesion
-
Unlabeled control DNA template with an unmodified dA at the same position
-
Purified DNA Polymerase (e.g., hPol η, hPol κ)
-
10x Reaction Buffer (e.g., 500 mM NaPi, pH 7.5, 50 mM DTT, 50 mM MgCl2, 1 mg/mL BSA, 50% glycerol)[1]
-
dNTP solutions (dATP, dCTP, dGTP, dTTP) at various concentrations
-
Stop Solution (95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol)[13]
-
Denaturing polyacrylamide gel (e.g., 12-20%) and electrophoresis apparatus
-
Phosphorimager system
Methodology:
-
Primer-Template Annealing: a. Combine the 5'-32P-labeled primer and the lesion-containing template DNA in a 1:1.5 molar ratio in an annealing buffer (e.g., 250 mM KCl).[14] b. Heat the mixture to 95°C for 5 minutes and allow it to cool slowly to room temperature to facilitate annealing.
-
Reaction Setup (for a single time point/concentration): a. In a microcentrifuge tube, prepare the reaction mixture. For a 10 µL final volume:
- 1 µL 10x Reaction Buffer
- Annealed primer-template DNA (to a final concentration of 50 nM)[1]
- dNTPs (either a single dNTP for insertion studies or all four for bypass studies, at desired final concentrations)
- Nuclease-free water to volume. b. Pre-incubate the mixture at the desired reaction temperature (e.g., 25°C or 37°C) for 2-3 minutes.
-
Initiating the Reaction: a. Add the DNA polymerase (e.g., to a final concentration of 5 nM) to the pre-warmed reaction mixture to start the reaction.[1] b. Incubate for a defined period (e.g., 5, 10, 20 minutes). For kinetic analysis, multiple time points are essential to ensure measurements are taken within the linear range of the reaction.
-
Quenching the Reaction: a. Stop the reaction by adding an equal volume (10 µL) of Stop Solution.
-
Analysis: a. Heat the quenched samples at 95°C for 5 minutes to denature the DNA. b. Load the samples onto a denaturing polyacrylamide gel. c. Run the gel until the bromophenol blue and xylene cyanol dyes have migrated to the desired positions. d. Dry the gel and expose it to a phosphor screen. e. Visualize the results using a phosphorimager. The intensity of the bands corresponding to the unextended primer and the extension products (n+1, n+2, etc.) are quantified.
-
Data Interpretation:
-
Bypass Efficiency: Calculated as the percentage of primers extended past the lesion site compared to the total amount of initial primer.
-
Fidelity: Determined by running separate reactions, each with only one of the four dNTPs, to see which nucleotide is preferentially incorporated opposite the lesion.
-
Kinetics: By varying the dNTP concentration and measuring the initial velocity of the reaction, Michaelis-Menten parameters (Km and kcat) can be determined.[1]
-
Conclusion and Implications
The comparative study of TLS polymerases reveals a nuanced and specialized system for handling DNA damage. While human polymerases η, κ, and ι can all accommodate the N6-OPdA lesion, they do so with varying degrees of efficiency and processivity.[1][3] The consensus finding is that these polymerases preferentially and correctly insert dTTP opposite the adduct, making the bypass process largely error-free.[1][3]
However, the reduced catalytic efficiency of this process and the potential for minor mis-insertion of dCTP suggest that N6-OPdA is not a benign lesion.[1] While TLS provides a critical survival mechanism, any decrease in replication efficiency or fidelity can contribute to genomic instability. The blockage of replicative and repair polymerases like Pol β underscores the essential role of the Y-family polymerases in tolerating this form of endogenous DNA damage.[1][3] Further research into the interplay between these polymerases and the structural dynamics of the N6-OPdA lesion will continue to illuminate the complex mechanisms that safeguard our genome.
References
-
Replication, Repair and Translesion Polymerase Bypass of N6-Oxopropenyl-2′-deoxyadenosine. National Center for Biotechnology Information. [Link]
-
Replication, repair, and translesion polymerase bypass of N⁶-oxopropenyl-2'-deoxyadenosine. PubMed. [Link]
-
Enzymatic bypass of an N6-deoxyadenosine DNA–ethylene dibromide–peptide cross-link by translesion DNA polymerases. National Center for Biotechnology Information. [Link]
-
The roles of polymerases ν and θ in replicative bypass of O6- and N2-alkyl-2′-deoxyguanosine lesions in human cells. National Center for Biotechnology Information. [Link]
-
Translesion DNA Synthesis by Human DNA Polymerase η on Templates Containing a Pyrimidopurinone Deoxyguanosine Adduct, 3-(2′-Deoxy-β-d-erythro-pentofuranosyl)pyrimido-[1,2-a]purin-10(3H)-one. ACS Publications. [Link]
-
Translesion synthesis across 1,N6-(2-hydroxy-3-hydroxymethylpropan-1,3-diyl)-2'-deoxyadenosine (1,N6-γ-HMHP-dA) adducts by human and archebacterial DNA polymerases. PubMed. [Link]
-
Replicative Bypass Studies of α-Anomeric Lesions of 2′-Deoxyribonucleosides in Vitro. National Center for Biotechnology Information. [Link]
-
Y-family DNA polymerases and their role in tolerance of cellular DNA damage. National Center for Biotechnology Information. [Link]
-
Recent Advances in Understanding the Structures of Translesion Synthesis DNA Polymerases. MDPI. [Link]
-
An Overview of Y-Family DNA Polymerases and a Case Study of Human DNA Polymerase η. National Center for Biotechnology Information. [Link]
-
The primer extension assay. CSH Protocols. [Link]
-
Structural and Kinetic Analysis of Miscoding Opposite the DNA Adduct 1,N6-Ethenodeoxyadenosine by Human Translesion DNA Polymera. Semantic Scholar. [Link]
-
Observing translesion synthesis of an aromatic amine DNA adduct by a high-fidelity DNA polymerase. Duke University. [Link]
-
Primer extension assays for replication bypass of 5fC mediated... ResearchGate. [Link]
-
Deciphering the Role of DNA Polymerase Eta on the Incorporation and Bypass of Inosine and Cell Cycle Arrest. MDPI. [Link]
-
Translesion polymerases and DNA–protein crosslink repair shapes the cellular response to formaldehyde-induced DNA damage in ssDNA. Oxford Academic. [Link]
-
Translesion synthesis across O6-alkylguanine DNA adducts by recombinant human DNA polymerases. PubMed. [Link]
-
A human high-fidelity DNA polymerase holoenzyme has a wide range of lesion bypass activities. bioRxiv. [Link]
-
Evidence for lesion bypass by yeast replicative DNA polymerases during DNA damage. Oxford Academic. [Link]
-
DNA Polymerase ν Rapidly Bypasses O6-Methyl-dG but Not O6-[4-(3-Pyridyl)-4-oxobutyl-dG and O2-Alkyl-dTs. National Center for Biotechnology Information. [Link]
-
The efficiency and fidelity of 8-oxo-guanine bypass by DNA polymerases delta and eta. Washington University School of Medicine. [Link]
-
Kinetic Analysis of Translesion Synthesis Opposite Bulky N - and O -Alkylguanine DNA Adducts by Human DNA Polymerase REV1* S. DSpace@EWHA. [Link]/handle/2015.5/29161)
Sources
- 1. Replication, Repair and Translesion Polymerase Bypass of N6-Oxopropenyl-2′-deoxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Replication, repair, and translesion polymerase bypass of N⁶-oxopropenyl-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: Observing translesion synthesis of an aromatic amine DNA adduct by a high-fidelity DNA polymerase. [scholars.duke.edu]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. The roles of polymerases ν and θ in replicative bypass of O6- and N2-alkyl-2′-deoxyguanosine lesions in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Y-family DNA polymerases and their role in tolerance of cellular DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview of Y-Family DNA Polymerases and a Case Study of Human DNA Polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Replicative Bypass Studies of α-Anomeric Lesions of 2′-Deoxyribonucleosides in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 14. scispace.com [scispace.com]
Comparative Validation Guide: 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine (M1dA) Standards in Oxidative DNA Damage Signaling
Topic: Comparative Validation Guide: 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine (M1dA) in Lipid Peroxidation Signaling Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Core Directive
2'-Deoxy-N-(3-oxo-1-propenyl)adenosine , commonly referred to as M1dA , is a specific exocyclic DNA adduct derived from Malondialdehyde (MDA), a major byproduct of lipid peroxidation (LPO).[1] While often overshadowed by its guanine counterpart (M1dG), M1dA plays a distinct and critical role in the Oxidative Stress-Induced DNA Damage Response (DDR) pathway.
This guide validates the use of Synthetic M1dA Reference Standards as the superior tool for quantifying LPO-induced genotoxicity compared to indirect methods like TBARS or non-specific immunoassays. By utilizing M1dA as a direct biomarker, researchers can precisely map the signaling cascade from membrane lipid oxidation to nuclear replication stress and Nucleotide Excision Repair (NER) activation.
Scientific Grounding: The M1dA Signaling Pathway
The Mechanism of Action
M1dA is formed when MDA reacts with the N6-amino group of adenine in DNA.[1][2] Unlike simple oxidative lesions (e.g., 8-oxo-dG) handled by Base Excision Repair (BER), M1dA is a bulky, exocyclic adduct that distorts the DNA helix.
-
Signaling Trigger: The M1dA lesion physically blocks high-fidelity DNA polymerases (Pol
, ) during replication. -
Checkpoint Activation: This stalling uncouples the helicase from the polymerase, generating single-stranded DNA (ssDNA) that recruits RPA and activates ATR-Chk1 signaling .
-
Repair Recruitment: The helical distortion is recognized by the Nucleotide Excision Repair (NER) complex (XPC-RAD23B), leading to excision of the damaged oligonucleotide.[3]
-
Mutagenic Outcome: If repair fails, Translesion Synthesis (TLS) polymerases may bypass M1dA, often causing A
T transversions or A G transitions.
Pathway Visualization
The following diagram maps the causal flow from Lipid Peroxidation to M1dA-mediated signaling and repair.
Figure 1: The M1dA Signaling Cascade.[2] Lipid peroxidation generates MDA, which modifies Adenine to form M1dA. This bulky adduct triggers replication stress (ATR pathway) and recruits NER factors.
Comparative Analysis: M1dA Standard vs. Alternatives
To validate the role of M1dA in this pathway, researchers must quantify it accurately. The following table compares the Synthetic M1dA Standard (LC-MS/MS) against traditional indirect methods.
| Feature | M1dA Standard (LC-MS/MS) | TBARS Assay | Anti-MDA DNA Antibodies (ELISA) |
| Target Analyte | Specific M1dA Adduct (Direct) | Free MDA (Indirect) | MDA-DNA Adducts (Mixed) |
| Specificity | High (Distinguishes M1dA from M1dG) | Low (Reacts with other aldehydes) | Moderate (Cross-reacts with M1dG) |
| Sensitivity | Femtomole range (fmol/µg DNA) | Micromolar range | Nanomolar range |
| Pathway Relevance | Direct link to DNA damage signaling | Proxy for oxidative stress only | Indicates general damage, not specific lesion |
| Throughput | Medium (Requires sample prep) | High | High |
| Quantitative? | Absolute Quantification (with IS) | Semi-quantitative | Semi-quantitative |
Expert Insight: While TBARS is a quick screen for oxidative stress, it cannot validate the DNA damage signaling pathway because free MDA does not equate to DNA adduct burden. ELISA is useful for tissue staining but often fails to distinguish between M1dA and M1dG. LC-MS/MS using a purified M1dA standard is the only self-validating system to prove that the specific adenosine lesion is present and correlating with checkpoint activation.
Validation Protocols
Protocol A: LC-MS/MS Quantification (The "Gold Standard")
Objective: To definitively quantify M1dA levels in genomic DNA extracted from treated cells.
Reagents:
-
Product: Synthetic M1dA Standard (N6-(3-oxo-1-propenyl)-2'-deoxyadenosine).
-
Internal Standard (IS): [¹⁵N₅]-M1dA or [¹³C₁₀]-M1dA (Isotopically labeled).
-
Enzymes: DNAse I, Nuclease P1, Phosphodiesterase I, Alkaline Phosphatase.
Workflow:
-
DNA Isolation: Extract DNA from cells/tissue using a high-purity kit (avoid phenol/chloroform to prevent oxidation).
-
Hydrolysis:
-
Incubate 50 µg DNA with DNAse I and Nuclease P1 (buffer pH 5.3) for 2 hrs at 37°C.
-
Adjust pH to 8.0; add Phosphodiesterase I and Alkaline Phosphatase; incubate 2 hrs.
-
Critical Step: Spike with Internal Standard prior to hydrolysis to account for recovery losses.
-
-
SPE Cleanup: Pass hydrolysate through a C18 Solid Phase Extraction (SPE) column to remove salts and unmodified nucleosides. Elute adducts with 20% Methanol.
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
MRM Transitions:
-
M1dA: m/z 306
190 (Loss of deoxyribose, [M+H]⁺). -
IS: m/z 311
195 (Corresponding shift).
-
-
-
Data Validation: Calculate the ratio of Analyte/IS peak areas. M1dA levels are reported as adducts per
nucleotides.
Protocol B: In Vitro NER Excision Assay (Functional Validation)
Objective: To validate that M1dA is a substrate for the Nucleotide Excision Repair pathway.
Workflow:
-
Substrate Preparation: Ligate a 30-mer oligonucleotide containing a site-specific M1dA lesion into a plasmid vector.
-
Reaction: Incubate the plasmid with HeLa nuclear extract (containing NER factors XPC, XPA, etc.) and [
-³²P]dCTP. -
Detection:
-
The NER machinery will excise a ~24-32 nt fragment containing M1dA.
-
Repair synthesis fills the gap, incorporating the radiolabel.
-
Run samples on a denaturing polyacrylamide gel.
-
-
Result: A specific radiolabeled band indicates active recognition and repair of the M1dA lesion. Absence of the band in XPC-deficient extracts validates the pathway specificity.
Experimental Workflow Visualization
Figure 2: Validated LC-MS/MS Workflow for M1dA Quantification. The use of an internal standard (Spike) is critical for "Trustworthiness" in the protocol.
References
-
Marnett, L. J. (1999). Lipid peroxidation-DNA damage by malondialdehyde. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Link
-
Niedernhofer, L. J., et al. (2003). Malondialdehyde-DNA adducts: probes of the cellular response to oxidative stress. Chemical Research in Toxicology. Link
-
VanderVeen, L. A., et al. (2003). Nucleotide excision repair of malondialdehyde-deoxyguanosine adducts. Biochemistry. Link
-
Dedon, P. C., et al. (1998). LC-MS/MS analysis of DNA adducts. Chemical Research in Toxicology. Link
-
Eder, E., & Hoffman, C. (2000). Identification of N6-(3-oxo-1-propenyl)-2'-deoxyadenosine (M1dA). Chemical Research in Toxicology. Link
Sources
Structural Confirmation of 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine: A Comparative NMR Guide
Topic: Confirmation of 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine Structure by NMR Spectroscopy Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The identification of DNA adducts derived from lipid peroxidation is critical for understanding mutagenesis. 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine—often referred to in literature as the M1A adduct or its open-chain equivalent—represents a specific alkylation of the adenine exocyclic nitrogen by malondialdehyde (MDA).
Unlike Mass Spectrometry (MS), which confirms molecular weight (MW 305.29), NMR Spectroscopy is the only definitive method to elucidate the stereochemistry (E/Z geometry), the site of attachment (N1 vs. N6), and the cyclization status (open enal vs. pyrimidopurinone) of this modification.
This guide provides a rigorous, data-backed comparison between the target adduct and its unmodified precursor, 2'-deoxyadenosine (dA), establishing a self-validating protocol for structural confirmation.
Part 1: The Comparative Analysis (Adduct vs. Precursor)
To confirm the synthesis or isolation of 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine, one must observe specific deviations from the unmodified 2'-deoxyadenosine baseline. The primary structural change is the replacement of the exocyclic amine protons with the 3-oxo-1-propenyl moiety, creating a distinct spin system.
1.1 Chemical Shift Fingerprint (1H NMR)
The following table contrasts the characteristic chemical shifts of the unmodified nucleoside against the M1A adduct. Data is based on high-field NMR (300-500 MHz) in D₂O/Phosphate Buffer, a common solvent system for biological adducts.
| Proton Assignment | Unmodified 2'-Deoxyadenosine (dA) | 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine (M1A) | Structural Significance |
| H-8 (Purine) | ~8.34 ppm (s) | 8.32 ppm (s) | Minimal shift indicates the purine ring remains intact. |
| H-2 (Purine) | ~8.13 ppm (s) | 8.32 ppm (s) | Downfield shift due to electronic effects of the N6-modification. |
| H-1' (Anomeric) | ~6.34 ppm (t) | 6.35 ppm (t) | Sugar conformation is largely conserved. |
| Exocyclic -NH₂ | Broad/Exchangeable (D₂O) | Absent | Primary Confirmation: Loss of amine protons. |
| Vinyl H-a | Absent | 9.12 ppm (d, J=8.7 Hz) | Highly deshielded proton (alpha to carbonyl/nitrogen). |
| Vinyl H-b | Absent | 5.81 ppm (dd, J=8.7, 13.5 Hz) | Diagnostic "middle" proton of the propenyl chain. |
| Vinyl H-c | Absent | 8.45 ppm (d, J=13.5 Hz) | Stereochemical Marker: Large coupling (13.5 Hz) indicates trans (E) geometry. |
Technical Insight: The presence of the 9.12 ppm doublet is the "smoking gun" for this adduct. It represents the proton most deshielded by the conjugated system. The coupling constant (
Hz) confirms the trans orientation of the propenyl chain, distinguishing it from potential cis byproducts or isomers.
1.2 Structural Logic Diagram
The following diagram illustrates the connectivity logic required to assign the M1A structure using 2D NMR correlations (COSY/HMBC).
Caption: Logic flow for confirming the propenyl spin system and its attachment to the adenosine core.
Part 2: Experimental Protocol (The Self-Validating System)
Step 1: Sample Preparation & Solvent Selection
-
Objective: Maximize signal-to-noise and prevent exchange of critical protons if observing NH (though D₂O is standard for the vinyl protons).
-
Protocol:
-
Lyophilize 1–3 mg of the purified adduct (isolated via HPLC).
-
Primary Solvent: Dissolve in 600 µL D₂O (99.9% D) .
-
Reasoning: D₂O eliminates the large HDO peak that might obscure the H-1' region and is the standard for reporting nucleic acid shifts.
-
-
Alternative: If verifying the ring NH (in case of cyclization to pyrimidopurinone), use DMSO-d6 .
-
-
Validation Check: Ensure the sample is free of HPLC buffer salts (e.g., TEAA), which introduce large methyl peaks at ~1.2 ppm.
Step 2: 1D Proton Acquisition (The Screening Step)
-
Parameters:
-
Sweep Width: 12–14 ppm (to capture the downfield 9.12 ppm peak).
-
Scans: 64–128 (for >1 mg sample).
-
Relaxation Delay (d1): 2.0 seconds.
-
-
Pass/Fail Criteria:
-
PASS: Observation of three distinct signals in the non-aromatic downfield region (5.8 – 9.2 ppm) with integral ratios of 1:1:1 relative to the anomeric proton.
-
FAIL: Absence of the 9.12 ppm doublet suggests degradation of the aldehyde/enol moiety or hydrolysis back to dA.
-
Step 3: 2D Confirmation (COSY & HSQC)
-
COSY (Correlation Spectroscopy):
-
Run a magnitude-mode COSY.
-
Look for: A clear cross-peak between the doublet at 9.12 ppm (H-a) and the doublet-of-doublets at 5.81 ppm (H-b). A second cross-peak should connect H-b to H-c (8.45 ppm).
-
Significance: This proves the protons are on the same contiguous carbon chain (the propenyl group).
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Use to assign the carbons attached to these protons.
-
Expectation: The carbon attached to the 5.81 ppm proton should be significantly shielded (alkene region) compared to the others.
-
Part 3: Mechanistic Context of Formation
Understanding how the adduct forms validates the structure you are seeing. The 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine adduct arises from the reaction of Malondialdehyde (MDA) —a lipid peroxidation byproduct—with DNA.[1]
Caption: Pathway of adduct formation.[1][2][3][4][5] Note that the "N-(3-oxo-1-propenyl)" species can exist in equilibrium with the cyclized pyrimidopurinone form depending on pH.
Conclusion
To confirm the structure of 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine, rely on the diagnostic AMX spin system in the 1H NMR spectrum:
The presence of these three coupled protons, alongside the loss of the exocyclic amine signal, provides definitive proof of the N-substituted propenyl modification.
References
-
Stone, K., Ksebati, M. B., & Marnett, L. J. (1990). Investigation of the adducts formed by reaction of malondialdehyde with adenosine. Chemical Research in Toxicology, 3(4), 339–344.
-
Chaudhary, A. K., Nokubo, M., Reddy, G. R., Yeola, S. N., Morrow, J. D., Blair, I. A., & Marnett, L. J. (1994). Detection of endogenous malondialdehyde-deoxyguanosine adducts in human liver. Science, 265(5178), 1580-1582.
-
Otteneder, M., & Lutz, W. K. (1999). Correlation of DNA adduct levels with tumor incidence: carcinogenic potency of DNA adducts. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 424(1-2), 237-247.
-
Vinnipen, S. & Schnetz-Boutaud, N. (1996). Characterization of an N6-oxopropenyl-2'-deoxyadenosine adduct in malondialdehyde-modified DNA using liquid chromatography/electrospray ionization tandem mass spectrometry.[7] Carcinogenesis, 17(5), 1167–1170.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Investigation of 2′-Deoxyadenosine-derived Adducts Specifically Formed in Rat Liver and Lung DNA by N′-Nitrosonornicotine (NNN) Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel synthesis of malondialdehyde adducts of deoxyguanosine, deoxyadenosine, and deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the adducts formed by reaction of malondialdehyde with adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural studies of malonaldehyde–glyoxal and malonaldehyde–methylglyoxal etheno adducts of adenine nucleosides based on spectroscopic methods and D ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ02835C [pubs.rsc.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Characterization of an N6-oxopropenyl-2'-deoxyadenosine adduct in malondialdehyde-modified DNA using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of OPdA Adduct Quantification: Analytical Workflows and Clinical Relevance
Executive Summary This technical guide provides a comparative analysis of O6-pyridyloxobutyl-2'-deoxyguanosine (OPdA) adduct levels, a critical biomarker of tobacco-specific nitrosamine (NNK) exposure. We evaluate the performance of Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against alternative quantification methods. Furthermore, we synthesize clinical and experimental data to delineate OPdA accumulation profiles in healthy versus diseased (lung cancer/smoker) subjects, emphasizing the differential repair kinetics of O6-alkylguanine-DNA alkyltransferase (AGT).
Mechanistic Grounding: NNK Metabolic Activation
To understand OPdA quantification, one must first understand its origin. OPdA is not a random lesion; it is the specific product of the metabolic activation of NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone).
Mechanism of Action:
NNK undergoes
Pathway Visualization
The following diagram illustrates the critical divergence between methylation (forming O6-mG) and pyridyloxobutylation (forming OPdA).
Figure 1: Metabolic activation pathway of NNK leading to the formation of the mutagenic OPdA adduct.[1]
Analytical Methodologies: Product & Protocol Comparison
For researchers, the "product" of interest is the assay capability. We compare the gold standard (LC-ESI-MS/MS) against historical alternatives like
Comparative Performance Matrix
| Feature | LC-ESI-MS/MS (Gold Standard) | Immunoassay (ELISA) | |
| Specificity | High (Mass-based identification) | Low (Co-elution of spots) | Low/Medium (Cross-reactivity) |
| Quantification | Absolute (Internal Standards) | Relative (Radioactivity counts) | Relative (Optical Density) |
| Structural Validation | Yes (SRM Transitions) | No | No |
| LOD (Limit of Detection) | ~1–3 adducts / | ~1 adduct / | Variable |
| Throughput | Medium | Low | High |
| Artifact Risk | Low (with proper cleanup) | High (False positives) | High (Non-specific binding) |
Recommended Protocol: Isotope-Dilution LC-Nano-ESI-MS/MS
Note: This protocol is self-validating via the use of stable isotope internal standards.
1. Internal Standard Addition (Critical Step):
-
Before DNA hydrolysis, spike the sample with
-OPdA or -OPdA. This corrects for all downstream losses during SPE and ionization.
2. Enzymatic Hydrolysis:
-
Digest 50–100
g of isolated DNA using DNase I, Phosphodiesterase I, and Alkaline Phosphatase. -
Validation Check: Ensure complete digestion by monitoring dG (deoxyguanosine) peaks; incomplete digestion yields artificially low adduct counts.
3. Enrichment (Solid Phase Extraction):
-
Use an Oasis HLB or equivalent polymeric reversed-phase cartridge.
-
Wash with 5% MeOH to remove bulk unmodified nucleosides (dG, dA, dT, dC).
-
Elute OPdA with 30-50% MeOH.
-
Why? OPdA is more hydrophobic than normal nucleotides due to the pyridyl ring.
4. LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (Capillary/Nano scale for sensitivity).
-
Ionization: Positive ESI.[2]
-
Transitions:
-
Quantifier:
415 299 (Loss of deoxyribose, $[M+H]^+ \rightarrow [BH]^+ $). -
Qualifier:
415 148 (Pyridyloxobutyl fragment).
-
Comparative Data Analysis: Healthy vs. Diseased Subjects[6]
The clinical relevance of OPdA lies in its accumulation in lung tissue and its persistence due to slow repair.
Biological Context: The Repair Bottleneck
OPdA is repaired by AGT (O6-alkylguanine-DNA alkyltransferase) .[5][6][7][8] However, AGT repairs OPdA significantly slower than methyl adducts.
-
O6-Methylguanine (O6-mG): Rapid repair (
High). -
OPdA: Repair is 2–7x slower due to steric hindrance of the bulky pyridyloxobutyl group.
This "repair resistance" leads to accumulation in "Diseased" (Smoker/Cancer) phenotypes.
Quantitative Data Summary
The following table synthesizes data from human lung biopsy studies and high-fidelity rodent models (treated with NNK).
| Tissue / Subject Type | OPdA Level (fmol/mg DNA) | Adduct Frequency (per | Clinical Interpretation |
| Healthy (Non-Smoker) | < LOD (Limit of Detection) | < 0.5 | Baseline. Occasional detection due to secondhand smoke (SHS). |
| Smoker (Peripheral Lung) | 2.0 – 15.0 | 3 – 22 | Significant accumulation. Levels correlate with CYP2A13 activity. |
| Lung Tumor Tissue | Variable (often lower than adjacent) | Variable | Tumor cells may overexpress AGT, reducing adduct load, or have high turnover. |
| Rodent Lung (NNK Treated) | 150 – 500+ | 200 – 750 | High exposure model showing saturation of repair mechanisms. |
Data derived from Hecht et al. and Peterson et al. studies (see References).
Repair Kinetics Visualization
The efficiency of AGT repair is the deciding factor in OPdA mutagenicity.
Figure 2: Differential repair kinetics. OPdA persists longer than O6-mG, increasing the probability of replication errors (G->A transitions).
Scientific Synthesis & Conclusion
Causality & Interpretation:
The presence of OPdA in "Diseased" subjects (Smokers) is not merely a marker of exposure but a mechanistic driver of oncogenesis. The bulky nature of the POB group hinders AGT-mediated repair, allowing the adduct to persist during DNA replication. This results in GC
Recommendation for Researchers: For drug development professionals targeting DNA repair pathways (e.g., MGMT inhibitors) or assessing chemoprevention:
-
Use LC-MS/MS exclusively for quantification to distinguish OPdA from other POB-adducts (like N7-POB-G or O2-POB-dT).
-
Monitor AGT Levels: Correlate OPdA levels with AGT activity in the tissue, as low AGT combined with high OPdA is the highest risk profile.
References
-
Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559–603.
-
Peterson, L. A. (2010). Formation, repair, and genotoxic properties of bulky DNA adducts formed from tobacco-specific nitrosamines.[8] Journal of Nucleic Acids, 2010.
-
Villalta, P. W., et al. (2017).[9] Targeted High Resolution LC/MS3 Adductomics Method for the Characterization of Endogenous DNA Damage. Analytical Chemistry.
-
Kotandeniya, D., et al. (2013). Kinetics of O6-pyridyloxobutyl-2'-deoxyguanosine repair by human O6-alkylguanine DNA alkyltransferase. Biochemistry, 52(23), 4075–4088.
-
Upadhyaya, P., et al. (2008). Quantitation of pyridylhydroxybutyl-DNA adducts in liver and lung of F-344 rats. Chemical Research in Toxicology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nebiolab.com [nebiolab.com]
- 3. Novel LC-ESI/MS/MSn Method for the Characterization and Quantification of 2′-Deoxyguanosine Adducts of the Dietary Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by 2-D Linear Quadrupole Ion Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative levels of O6-methylguanine, pyridyloxobutyl-, and pyridylhydroxybutyl-DNA adducts in lung and liver of rats treated chronically with the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of O(6)-pyridyloxobutyl-2'-deoxyguanosine repair by human O(6)-alkylguanine DNA alkyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The repair of the tobacco specific nitrosamine derived adduct O6-[4-Oxo-4-(3-pyridyl)butyl]guanine by O6-alkylguanine-DNA alkyltransferase variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeted High Resolution LC/MS3 Adductomics Method for the Characterization of Endogenous DNA Damage [frontiersin.org]
Operational Safety Guide: Disposal and Handling of 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine
Document Control:
-
Scope: Research Laboratories, Drug Discovery Units, and Chemical Waste Management Teams
Executive Summary & Hazard Architecture
2'-Deoxy-N-(3-oxo-1-propenyl)adenosine is not merely a "chemical waste"; it is a genotoxic nucleoside analogue . In research contexts, this compound is often used to model DNA damage caused by acrolein (a byproduct of lipid peroxidation).
The Core Hazard: Unlike standard toxic chemicals that may cause acute organ failure, this compound is an exocyclic DNA adduct . Its specific danger lies in its ability to bypass standard cellular checkpoints. If absorbed (via inhalation of powder or skin contact with solution), it can be phosphorylated by cellular kinases and incorporated into the DNA of the handler, potentially leading to:
-
Insertional Mutagenesis: Mispairing during replication (often inducing G→T transversions or similar errors depending on the specific tautomer).
-
Replication Blockage: Stalling of DNA polymerase, leading to double-strand breaks.
Operational Mandate: Treat this substance as a High-Potency Mutagen . All disposal procedures must prioritize total mineralization (incineration) over chemical deactivation to guarantee the destruction of the purine ring and the reactive side chain.
Pre-Disposal Assessment & Segregation
Effective disposal begins at the bench. You must segregate waste streams immediately to prevent cross-contamination of non-hazardous waste.
Waste Stream Categorization Table
| Waste Category | Physical State | Containment Protocol | Labeling Requirement |
| Primary Stock | Solid (Powder) or High-Conc. Solution | Amber Glass Vial inside a sealed secondary container. | "HIGH HAZARD: MUTAGEN - Do Not Autoclave" |
| Experimental Waste | Liquid (Media, Buffers, Solvents) | HDPE Carboy (dedicated). Do not mix with oxidizers (e.g., peroxide) to avoid uncontrolled reactions. | "Cytotoxic/Genotoxic Liquid Waste" |
| Contaminated Solids | Solid (Gloves, Tips, Weigh Boats) | Double-bagged in 6-mil thick polyethylene bags (Yellow/Purple depending on region). | "Trace Chemotherapy/Mutagen Waste" |
| Sharps | Needles, Broken Glass | Puncture-proof container (Red/Purple). | "Sharps - Cytotoxic Contaminated" |
Operational Disposal Workflow
The following directed graph outlines the decision logic for disposing of 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine.
Figure 1: Decision logic for the segregation and destruction of mutagenic nucleoside waste streams.
Detailed Protocols
A. Surface Decontamination (The "Self-Validating" Clean)
Nucleosides are stable. Simple ethanol wiping is insufficient as it may only spread the mutagen. You must chemically degrade the molecule.
-
Preparation: Prepare a fresh solution of 10% Sodium Hypochlorite (Bleach) .
-
Application:
-
Absorb any bulk spill with paper towels (treat these as Solid Waste).
-
Flood the area with the 10% bleach solution.
-
CRITICAL STEP: Allow a contact time of 15-20 minutes . Without this dwell time, the ring structure may remain intact.
-
-
Removal: Wipe with water-dampened towels to remove corrosive bleach residue.
-
Validation (The "Swipe Test"):
-
For high-concentration spills, verify decontamination by taking a surface swipe.
-
Extract the swipe in buffer and measure absorbance at 260 nm (UV).
-
Pass Criteria: Absorbance should be near baseline (background), indicating the absence of the adenosine chromophore.
-
B. Liquid Waste Management
-
Container: Use High-Density Polyethylene (HDPE) carboys. Glass is acceptable but poses a breakage risk.
-
Chemistry Check: Ensure the waste stream pH is between 5 and 9.
-
Incompatibility: NEVER mix with strong acids or ammonia. Mixing bleach-deactivated waste with ammonia produces toxic chloramine gas.
-
Disposal Path: This waste must be flagged for incineration .[5] Do not discharge to the sewer/drain under any circumstances.[2]
C. Solid Waste (PPE & Consumables)
-
Double Bagging: Use two layers of hazardous waste bags. The outer bag should be clean.
-
Sharps: If the compound was dissolved in DMSO or water and injected, the needle is now a "Sharps + Cytotoxic" hazard. It requires a specific purple-lidded (or locally designated) container, not a standard biohazard bin.
Regulatory Compliance & Classification
When filling out your hazardous waste manifest, use the following classifications to ensure legal compliance (US/EU standards):
-
US EPA (RCRA): While 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine is not explicitly P-listed or U-listed, it must be classified by Characteristic :
-
Toxic (if LD50 data implies) or Reactive (if mixed with certain solvents).
-
Best Practice: Manage as "Non-Regulated Federal Hazardous Waste - Mutagenic" if no specific code applies, but ensure the vendor codes it for incineration.
-
-
EU Waste Code (EWC):
-
18 01 08 *: Cytotoxic and cytostatic medicines (if used in a clinical context).[6]
-
16 05 06 *: Laboratory chemicals consisting of or containing dangerous substances including mixtures of laboratory chemicals.
-
References
-
Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[7][8] United States Department of Labor. [Link][7]
-
National Institutes of Health (NIH). (2019). NIH Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules (Section IV-B-7). Department of Health and Human Services. [Link]
-
World Health Organization (WHO). (2019). Safe management of wastes from health-care activities: A summary. (Focus on Cytotoxic Waste Incineration). [Link]
-
Minkjo, T., et al. (2001). Mutagenicity of Acrolein-Related DNA Adducts.[9][10][11] (Provides mechanistic basis for classifying the 3-oxo-1-propenyl adduct as a high-hazard mutagen). Cancer Research. [Link]
Sources
- 1. Setting Occupational Exposure Limits for Genotoxic Substances in the Pharmaceutical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. documents.uow.edu.au [documents.uow.edu.au]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. eCFR :: 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. [ecfr.gov]
- 9. Mutagenicity of acrolein and acrolein-induced DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Personal protective equipment for handling 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine
Part 1: Executive Safety Assessment
Compound Identity: 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine Class: Exocyclic DNA Adduct / Modified Nucleoside Primary Hazard: Genotoxicity & Mutagenicity
This compound is not merely a chemical reagent; it is a biologically active DNA lesion mimic. It is structurally derived from the reaction of acrolein (a reactive aldehyde) with DNA. In research, it is used to challenge DNA polymerases and repair enzymes.
The Safety Logic (The "Why"): Because this molecule is designed to mimic DNA damage, it possesses the intrinsic ability to interact with, intercalate, or be incorporated into your own genomic material if absorbed. Furthermore, if solubilized in organic carriers like DMSO, its ability to penetrate the dermal barrier increases significantly.
Critical Directive: Treat this compound as a Non-Threshold Genotoxin . There is no "safe" exposure level; therefore, the goal is Zero Contact .
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed based on the Precautionary Principle for handling potent research compounds (HPAPIs) where full toxicological data may be incomplete.
| Handling Phase | Primary PPE (Mandatory) | Secondary PPE (Task-Specific) | Engineering Controls |
| Storage & Retrieval (Sealed Vials) | Gloves: Single Nitrile (4 mil)Eyes: Safety Glasses | Body: Standard Lab Coat | General Lab Ventilation |
| Weighing & Solid Handling (Open Vial, Dry Powder) | Gloves: Double Nitrile (Outer: 4-8 mil, Inner: 4 mil)Eyes: Chemical Splash Goggles | Respiratory: N95/P100 (Only if outside hood - Not Recommended)Body: Tyvek Sleeves or Apron | Chemical Fume Hood (Face velocity: 80-100 fpm) |
| Solubilization (Dissolving in DMSO/Water) | Gloves: Laminate/Barrier Gloves (e.g., Silver Shield) under Nitrile if using DMSO.Eyes: Face Shield + Goggles | Body: Impervious Apron (if volume >10mL) | Chemical Fume Hood |
| Waste Disposal (Liquids & Solids) | Gloves: Double NitrileEyes: Safety Glasses | Respiratory: N/A (Sealed containers only) | Cytotoxic Waste Bin (Purple/Yellow) |
Technical Justification for PPE Choices[1][2][3][4][5]
-
Double Gloving: The outer glove protects against gross contamination. The inner glove remains clean to prevent skin contact during doffing.
-
Laminate Gloves (DMSO): Standard nitrile is permeable to Dimethyl Sulfoxide (DMSO) in <5 minutes. If DMSO carries the mutagen, it acts as a "Trojan Horse," delivering the adduct directly into the bloodstream. Laminate gloves provide >4 hours of breakthrough time.
-
Respiratory Protection: Engineering controls (Fume Hood) are the primary defense. Respirators are a "last resort" backup, not a primary control for powders in a research setting.
Part 3: Operational Workflow & Protocols
Preparation & Engineering Check
Before retrieving the sample from -20°C/-80°C storage:
-
Verify Airflow: Check the fume hood monitor. Flow must be stable.
-
Clear the Deck: Remove unnecessary clutter from the hood to prevent air turbulence, which can disperse the lightweight lyophilized powder.
-
Static Control: DNA adducts are often static-prone. Place an ionizing bar or anti-static gun near the balance if available.
Weighing Protocol (The Critical Step)
Risk: Aerosolization of dry powder.
-
Don PPE: Put on inner nitrile gloves, then laminate gloves (if using DMSO later), then outer nitrile gloves.
-
Transfer: Move the sealed vial and a pre-tared weighing boat into the hood.
-
Open: Open the vial only inside the hood.
-
Weigh: Use a micro-spatula. Do not pour.
-
Seal: Re-cap the stock vial immediately after sampling. Parafilm the cap before returning to storage.
-
Wipe Down: Wipe the balance area with a 10% bleach solution (deactivation) followed by 70% ethanol.
Solubilization (The Absorption Risk)
Risk: Dermal absorption via solvent carrier.
-
Solvent Choice: If using DMSO, recognize the heightened risk.
-
Dissolution: Add solvent to the weighing boat or vial slowly to avoid splashing.
-
Transfer: Pipette the solution into the final assay vessel.
-
Doffing: Remove the outer pair of gloves immediately if any splash occurs. Dispose of them in the hazardous waste bin inside the hood.
Part 4: Waste Management & Disposal[3][6][7]
Disposal must follow protocols for Cytotoxic/Genotoxic Waste . Do not use standard chemical waste streams.[1]
-
Solid Waste: Vials, weighing boats, and contaminated gloves must go into a High-Temperature Incineration bin (often Yellow or Purple labeled, depending on regional regulations like EU/UK vs. US).
-
Liquid Waste: Collect in a dedicated carboy labeled "Mutagenic/Genotoxic Waste." Do not mix with oxidizers (bleach) unless part of a validated deactivation protocol, as this can create hazardous byproducts.
-
Destruction Method: The only validated method for complete destruction of nucleoside analogs is incineration at >1000°C.
Part 5: Emergency Procedures
Spills
-
Powder Spill:
-
Do not sweep (creates dust).[2]
-
Cover with wet paper towels (dampened with water) to suppress dust.
-
Wipe up carefully from the outside in.
-
Clean area with 10% bleach (sodium hypochlorite) to degrade the nucleic acid structure, followed by water.
-
-
Liquid Spill (DMSO/Water):
-
Absorb with vermiculite or chem-pads.
-
Place all materials in the cytotoxic waste bin.
-
Exposure[9]
-
Skin Contact: Wash immediately with soap and copious water for 15 minutes. Do not use ethanol, as it may enhance absorption of residual compound.
-
Eye Contact: Flush for 15 minutes at an eyewash station. Seek medical attention.
Part 6: Visualizing the Safety Workflow
The following diagram illustrates the "Chain of Custody" for safety, ensuring no step is bypassed.
Caption: Operational flow for handling genotoxic nucleoside adducts, highlighting critical risk transition points (Inhalation to Absorption).
References
-
Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." OSHA Safety and Health Topics. [Link]
-
National Institutes of Health (NIH). "Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules." NIH Office of Science Policy. [Link]
-
VanderVeen, L. A., et al. "Acrolein-induced DNA damage, mutagenicity and effect on DNA repair." Molecular Nutrition & Food Research, 2011. [Link]
-
Cleanaway Daniels Health. "Cytotoxic Waste Disposal & Management Services." Daniels Health. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
